Silacyclobutane
描述
属性
CAS 编号 |
287-29-6 |
|---|---|
分子式 |
C3H6Si |
分子量 |
70.16 g/mol |
InChI |
InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2 |
InChI 键 |
TYFUXZBFJIMFON-UHFFFAOYSA-N |
规范 SMILES |
C1C[Si]C1 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties and Applications of Silacyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silacyclobutane, a four-membered heterocyclic compound containing one silicon atom and three carbon atoms, has garnered significant attention in synthetic chemistry and materials science. Its inherent ring strain and the unique electronic properties of the silicon atom impart a versatile reactivity profile, making it a valuable building block for a diverse array of organosilicon compounds and polymers. This guide provides a comprehensive overview of the core properties of this compound, with a focus on its physical, chemical, and spectroscopic characteristics. Furthermore, it delves into key synthetic methodologies and reactions, and explores its potential applications in drug discovery as a bioisostere for the cyclobutane (B1203170) moiety.
Core Properties of this compound
Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental physical properties are summarized in the table below, providing a quantitative basis for its handling and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₃H₈Si | |
| Molar Mass | 72.18 g/mol | |
| Boiling Point | 46-47 °C | |
| Density | 0.789 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.447 |
Structural and Chemical Properties
The four-membered ring of this compound is puckered, similar to its carbocyclic analog, cyclobutane. This non-planar conformation helps to alleviate some of the inherent ring strain. The substitution of a carbon atom with a larger silicon atom influences the bond lengths and angles within the ring, leading to distinct chemical behavior.
| Structural Parameter | Value | Reference |
| Si-C Bond Length | 1.87 Å | [1] |
| C-C Bond Length | 1.54 Å | [1] |
| C-Si-C Bond Angle | ~78° | |
| Dihedral Angle | ~36° |
The key chemical properties of this compound are dictated by its high ring strain, which facilitates ring-opening reactions, and the polar Si-C bonds. It can act as a versatile synthon in organic synthesis and is a key monomer in the production of silicon-containing polymers.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The following tables summarize key spectroscopic data.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| ¹H NMR (C-H) | ~0.8 (CH₂) | ||
| ¹H NMR (Si-H) | ~3.8 | ||
| ¹³C NMR (CH₂) | ~10.5 | ||
| ²⁹Si NMR | ~10.2 |
Infrared (IR) and Raman Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Si-H stretch | ~2130 | Strong |
| CH₂ stretch | 2850-2950 | Strong |
| Ring deformation | ~930 | Medium |
Mass Spectrometry
The mass spectrum of this compound is characterized by the molecular ion peak and specific fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 72 | 100 | [M]⁺ |
| 44 | 80 | [M - C₂H₄]⁺ |
| 43 | 60 | [M - C₂H₅]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often starts from readily available precursors. A common and versatile intermediate is 1,1-dichlorothis compound (B1583342).
Synthesis of 1,1-Dichlorothis compound
This protocol describes the synthesis of 1,1-dichlorothis compound from (3-chloropropyl)trichlorosilane via an intramolecular Grignard reaction.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried and maintained under a dry nitrogen atmosphere.
-
Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a small crystal of iodine is added to activate the magnesium. A solution of (3-chloropropyl)trichlorosilane (1 equivalent) in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by a color change and gentle refluxing.
-
Addition of Reactant: Once the reaction has initiated, the remaining solution of (3-chloropropyl)trichlorosilane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reaction. The mixture is then cooled to room temperature and filtered to remove unreacted magnesium and magnesium salts.
-
Purification: The diethyl ether is removed from the filtrate by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield 1,1-dichlorothis compound as a colorless liquid.
Conversion to Other Derivatives
1,1-Dichlorothis compound is a versatile precursor to a variety of other this compound derivatives through nucleophilic substitution at the silicon center.
Key Reactions of this compound
The high ring strain of the this compound ring makes it susceptible to a variety of ring-opening and ring-expansion reactions.
Anionic Ring-Opening Polymerization (AROP)
Silacyclobutanes, particularly 1,1-disubstituted derivatives, can undergo anionic ring-opening polymerization to produce poly(this compound)s, which are a class of polycarbosilanes with interesting thermal and mechanical properties.
Experimental Protocol for AROP of 1,1-Dimethylthis compound:
-
Monomer and Solvent Purification: 1,1-Dimethylthis compound and the solvent (typically tetrahydrofuran, THF) are rigorously purified and dried to remove any protic impurities that would quench the anionic initiator.
-
Polymerization Setup: The polymerization is carried out in a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Initiation: The purified monomer is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A solution of an organolithium initiator, such as n-butyllithium (n-BuLi), in hexane (B92381) is then added dropwise via syringe. The amount of initiator determines the target molecular weight of the polymer.
-
Propagation: The reaction mixture is stirred at the low temperature, allowing the polymerization to proceed. The propagation involves the nucleophilic attack of the growing polymer chain end on a monomer molecule.
-
Termination: The polymerization is terminated by the addition of a protic quenching agent, such as methanol.
-
Polymer Isolation: The polymer is isolated by precipitation into a non-solvent, such as methanol, followed by filtration and drying under vacuum.
References
An In-depth Technical Guide to the Synthesis and Reactions of Silacyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silacyclobutanes, four-membered rings containing one silicon and three carbon atoms, are a class of strained organosilicon compounds that have garnered significant attention in synthetic chemistry. Their inherent ring strain makes them valuable synthons for a variety of chemical transformations, including ring-opening polymerizations and ring-expansion reactions. The unique physicochemical properties imparted by the silicon atom, such as increased lipophilicity and metabolic stability compared to their carbocyclic analogs, have also made silacyclobutanes and their derivatives attractive scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing silacyclobutanes and details their diverse reactivity.
Synthesis of Silacyclobutane Derivatives
The synthesis of the this compound ring can be achieved through several key strategies, primarily involving intramolecular cyclization of suitable precursors or cycloaddition reactions.
Intramolecular Cyclization via Grignard Reagents
A prevalent method for constructing the this compound framework is the intramolecular cyclization of γ-halopropylsilanes using magnesium metal. This approach is effective for preparing a range of 1,1-disubstituted silacyclobutanes.
Table 1: Synthesis of Silacyclobutanes via Grignard Reaction
| Precursor | Product | Yield (%) | Reference |
| (3-Chloropropyl)dimethylchlorosilane | 1,1-Dimethyl-1-silacyclobutane | ~70% | General procedure |
| (3-Chloropropyl)methyldichlorosilane | 1-Chloro-1-methylthis compound | Not specified | [1] |
| (3-Chloropropyl)trichlorosilane | 1,1-Dichloro-1-silacyclobutane | Not specified |
Experimental Protocol: Synthesis of 1,1-Dimethyl-1-silacyclobutane [2]
-
Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. All glassware must be oven-dried and assembled under a dry nitrogen atmosphere.
-
Reagent Charging: Magnesium turnings (1.1 equivalents) are placed in the flask, and anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine may be added to initiate the reaction.
-
Grignard Formation and Cyclization: A solution of (3-chloropropyl)dimethylchlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. The addition rate is controlled to maintain a steady reflux.
-
Reaction Completion and Workup: After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction. The reaction mixture is then cooled, and the Grignard salt is hydrolyzed by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield 1,1-dimethyl-1-silacyclobutane.
Hydrosilylation of Alkenes
A metal-free, visible-light-induced hydrosilylation of unactivated alkenes with hydrosilacyclobutanes provides an alternative route to functionalized silacyclobutanes with excellent functional group tolerance.[3]
Table 2: Photo-induced Hydrosilylation of Alkenes with Hydrosilacyclobutanes [3]
| Hydrothis compound | Alkene | Product | Yield (%) |
| 1-Phenyl-1-silacyclobutane | 4-Phenyl-1-butene | 1-Phenyl-1-(4-phenylbutyl)this compound | 93% |
| 1-Phenyl-1-silacyclobutane | 1-Octene | 1-Octyl-1-phenylthis compound | 90% |
| 1-(p-Tolyl)-1-silacyclobutane | 4-Phenyl-1-butene | 1-(4-Phenylbutyl)-1-(p-tolyl)this compound | 95% |
Experimental Protocol: Photo-induced Hydrosilylation of Alkenes with Hydrosilacyclobutanes [4]
-
Reaction Setup: In an argon-filled glovebox, a flame-dried screw-cap reaction tube is equipped with a magnetic stir bar.
-
Reagent Addition: To the reaction tube are added the hydrothis compound (1.2 equivalents), the alkene (1.0 equivalent), a thiol catalyst (e.g., i-Pr3SiSH, 10 mol%), and an appropriate solvent (e.g., THF).
-
Photochemical Reaction: The reaction mixture is stirred under irradiation with a 390 nm LED (6 W) for 48 hours.
-
Workup and Purification: After the reaction is complete, the solvent is removed under vacuum, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized this compound.
Reactions of this compound Derivatives
The high ring strain of silacyclobutanes makes them susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a diverse array of organosilicon compounds.
Ring-Opening Polymerization (ROP)
Silacyclobutanes can undergo anionic ring-opening polymerization to produce polysilacyclobutanes, which are polymers with a silicon atom in the backbone.
Experimental Protocol: Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-silacyclobutane [4]
-
Monomer and Initiator Preparation: 1,1-Dimethyl-1-silacyclobutane is purified by distillation. A solution of n-butyllithium in hexanes is used as the initiator.
-
Polymerization: In a glovebox, the purified monomer is dissolved in THF at -78 °C. The n-butyllithium initiator is then added dropwise to the stirred solution. The polymerization is allowed to proceed at this temperature.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
Polymer Isolation and Characterization: The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed, and dried under vacuum. The molecular weight and polydispersity of the resulting poly(1,1-dimethyl-1-silabutane) are determined by gel permeation chromatography (GPC).
Ring-Expansion Reactions with Alkynes
Transition metal catalysts, particularly nickel complexes, can effectively catalyze the ring expansion of silacyclobutanes with internal alkynes to form six-membered silacyclic compounds.[5]
Table 3: Nickel-Catalyzed Ring Expansion of Silacyclobutanes with Internal Alkynes [5]
| This compound | Alkyne | Product | Yield (%) |
| 1,1-Diphenyl-1-silacyclobutane | Diphenylacetylene | 1,1,2,3-Tetraphenyl-1-silacyclohex-2-ene | 85% |
| 1,1-Diphenyl-1-silacyclobutane | 3-Hexyne | 3,4-Diethyl-1,1-diphenyl-1-silacyclohex-2-ene | 75% |
| 1,1-Dimethyl-1-silacyclobutane | Diphenylacetylene | 1,1-Dimethyl-2,3-diphenyl-1-silacyclohex-2-ene | 84% |
Experimental Protocol: Nickel-Catalyzed Cycloaddition of Silacyclobutanes with Internal Alkynes [5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried screw-capped vial is charged with Ni(cod)2 (10 mol%), an N-heterocyclic carbene ligand (e.g., IPr·HCl, 12 mol%), and a base (e.g., LiOtBu, 20 mol%) in toluene. The mixture is stirred at ambient temperature.
-
Reaction Execution: The this compound (3.0 equivalents) and the internal alkyne (1.0 equivalent) are added to the catalyst mixture. The vial is sealed and heated at 120 °C for 24 hours.
-
Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash chromatography on silica gel to yield the corresponding silacyclohexene derivative.
Thermal Decomposition
At elevated temperatures, silacyclobutanes undergo thermal decomposition, primarily yielding silenes and ethylene (B1197577) through a retro-[2+2] cycloaddition pathway. The highly reactive silene intermediates can then dimerize to form 1,3-disilacyclobutanes.
Experimental Setup: Flash Vacuum Pyrolysis (FVP) of this compound [6][7][8]
A typical FVP apparatus consists of a precursor inlet, a heated pyrolysis zone (a quartz tube often packed with an inert material like quartz wool), and a cold trap for product collection, all maintained under high vacuum. The this compound is slowly volatilized and passed through the hot zone, where it fragments. The products are then rapidly quenched and collected in the cold trap.
Table 4: Product Distribution from Thermal Decomposition of 1,1-Dimethyl-1-silacyclobutane
| Temperature (°C) | Ethylene (%) | 1,1,3,3-Tetramethyl-1,3-dithis compound (%) | Other Products | Reference |
| ~600-700 | Major | Major | Minor amounts of propene, methane | [9][10] |
Visualizations
Synthesis of this compound via Grignard Reaction
Caption: Intramolecular Grignard cyclization for this compound synthesis.
Nickel-Catalyzed Ring Expansion of this compound with an Alkyne
Caption: Catalytic cycle for Ni-catalyzed ring expansion of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Photo-induced ring-maintaining hydrosilylation of unactivated alkenes with hydrosilacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 8. What Is The Flash Vacuum Pyrolysis Mechanism? Unlocking Unimolecular Reactions For Reactive Intermediates - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
silacyclobutane ring strain and reactivity
An In-depth Technical Guide to Silacyclobutane: Ring Strain and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silacyclobutanes, four-membered rings containing one silicon and three carbon atoms, are a class of strained organosilicon compounds that have garnered significant interest in synthetic chemistry, materials science, and medicinal chemistry. Their unique reactivity is primarily driven by the inherent ring strain, which facilitates a variety of ring-opening and ring-expansion reactions. This guide provides a comprehensive overview of the quantification of ring strain in silacyclobutanes, compares it to its carbocyclic analog, cyclobutane (B1203170), and delves into the diverse reactivity profiles that arise from this strain. Key reaction pathways, including thermal decomposition, ring-opening polymerization, and transition metal-catalyzed transformations, are discussed in detail. Furthermore, this document furnishes key experimental protocols for the synthesis and analysis of these valuable compounds.
The Nature and Quantification of Ring Strain
Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain.[1][2] In this compound, the substitution of a carbon atom with a larger silicon atom alters the ring's geometry and strain energy compared to cyclobutane. The C-Si-C bond angle is significantly smaller than the ideal tetrahedral angle, contributing to angle strain and rendering the endocyclic Si-C bonds susceptible to cleavage.[3][4] This inherent strain is a key factor in the increased Lewis acidity at the silicon atom, making silacyclobutanes more susceptible to hypercoordination.[3][4][5]
Data Presentation: Ring Strain Comparison
The strain energy of silacyclobutanes has been investigated through both experimental methods, such as heat of combustion measurements, and theoretical calculations.[6][7] These values are often compared to cyclobutane to understand the impact of the silicon heteroatom.
| Compound | Ring Strain (kcal/mol) | Key Geometric Parameters | Notes |
| Cyclobutane | ~26.3[1][8] | C-C-C angle: ~88° (puckered)[1] | High strain is primarily from angle strain.[1] The molecule adopts a puckered or "butterfly" conformation to relieve some torsional strain.[8][9] |
| This compound | ~25-28 | C-Si-C angle: ~84° (in 1,1-dichloro derivative)[3][4] | Theoretical studies suggest the strain is comparable to cyclobutane, but the nature of bonding differs. Angle deformation effects are dominant in silicon rings.[10] |
| Cyclopropane | ~27.6 - 29[1][8] | C-C-C angle: 60°[8] | Included for comparison as a highly strained ring. |
Note: Strain energy values can vary slightly depending on the experimental or computational method used.
Reactivity Driven by Ring Strain
The significant ring strain in silacyclobutanes activates the endocyclic Si-C bonds, making them key synthons for a variety of chemical transformations.[11] These reactions typically proceed via ring-opening or ring-expansion mechanisms, providing access to a diverse range of valuable organosilicon compounds.[11][12]
Thermal Decomposition
Pyrolysis of silacyclobutanes leads to cycloreversion, generating transient, highly reactive species such as silenes (compounds with Si=C double bonds) and ethylene.[5][13][14] This decomposition pathway is a cornerstone of silene chemistry. The reaction is believed to proceed through a diradical intermediate.[15][16] Computational studies suggest the initial cleavage of a C-C bond is energetically favored over the cleavage of a Si-C bond.[15][16]
Ring-Opening Polymerization (ROP)
Silacyclobutanes are effective monomers for ring-opening polymerization (ROP), yielding polycarbosilanes, which are important precursors for silicon carbide ceramics and other advanced materials.[17] Anionic ROP, often initiated by organolithium reagents like butyllithium, is a common and well-studied method.[17][18]
Transition Metal-Catalyzed Reactions
Transition metal complexes, particularly those of palladium and rhodium, are highly effective catalysts for the transformation of silacyclobutanes.[12] These reactions often involve the oxidative addition of a strained Si-C bond to the metal center, followed by insertion of an unsaturated partner (like an alkyne or alkene) and subsequent reductive elimination.[19] This strategy enables the construction of larger, silicon-containing heterocyclic systems, including those with silicon-centered chirality.[19][20][21]
Reactions with Electrophiles and Nucleophiles
The polarized Si-C bond and the inherent ring strain make silacyclobutanes reactive towards both electrophiles and nucleophiles.[22][23]
-
Electrophiles : Strong electrophiles can attack the C-Si bond, leading to ring opening. This reactivity is analogous to that of highly strained cyclopropanes.[24]
-
Nucleophiles : Nucleophilic attack typically occurs at the silicon atom, which can lead to the formation of pentacoordinate silicon intermediates, followed by ring cleavage.[3][5] This process is facilitated by the Lewis acidity of the silicon center.[3][4]
Key Experimental Protocols
Synthesis of 1,1-di(perdeuteromethyl)-1-silacyclobutane (DMSCB-d6)
This protocol is adapted from methodologies used in gas-phase reaction studies to create isotopically labeled precursors.[25]
-
Reagents and Setup : 1,1-dichloro-1-silacyclobutane, perdeuteromethyl magnesium iodide (CD₃MgI, prepared from CD₃I), and anhydrous diethyl ether. All glassware must be flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Procedure : A solution of 1,1-dichloro-1-silacyclobutane in anhydrous diethyl ether is cooled in an ice bath.
-
The Grignard reagent, CD₃MgI, in diethyl ether is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.
-
Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification : The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation. The resulting crude product is purified by fractional distillation under reduced pressure to yield pure DMSCB-d6.
-
Characterization : The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[25]
Characterization by NMR Spectroscopy
Multinuclear NMR is a powerful tool for characterizing silacyclobutanes.[5][26][27]
-
¹H and ¹³C NMR : Provide information about the hydrocarbon backbone of the ring and its substituents.
-
²⁹Si NMR : This is particularly diagnostic for silicon-containing compounds. The chemical shift of the silicon nucleus in a this compound ring is characteristic and sensitive to the substituents on the silicon atom and the ring strain.[5][27][28] For instance, pentacoordinate silicon complexes, which can form during nucleophilic attack, show a pronounced upfield shift in the ²⁹Si NMR spectrum compared to their tetracoordinate precursors.[5]
Analysis of Reactions by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to monitor the progress of this compound reactions and identify products, particularly in thermal decomposition studies.[25]
-
Sample Preparation : A sample is taken from the reaction mixture at a specific time point. If necessary, it is quenched and diluted with a suitable solvent.
-
GC Separation : The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Detection : As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its identification. It is important to be aware that gas-phase reactions within the mass spectrometer can sometimes complicate spectral analysis of organosilanes.[29]
-
Data Analysis : By comparing the retention times and mass spectra to known standards or library data, the reactants, intermediates, and products can be identified and quantified.
Conclusion and Outlook
The ring strain inherent to the this compound framework is the defining feature of its chemistry, enabling a wealth of synthetic transformations that would be inaccessible with unstrained analogs. This reactivity has established silacyclobutanes as versatile building blocks for the synthesis of complex organosilicon molecules, polymers, and materials. For researchers in drug development, the use of sila-substitution (swapping carbon for silicon) in bioactive molecules is a growing strategy, and the unique reactivity of silacyclobutanes offers novel routes to sila-analogs of existing pharmaceuticals.[20][30] Future research will undoubtedly continue to uncover new transition-metal-catalyzed reactions and polymerization techniques, further expanding the synthetic utility of these fascinating strained rings.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Contrasting Strain Energies of Small Ring Carbon and Silicon Rings. The Relationship with free Radical Energies | Semantic Scholar [semanticscholar.org]
- 11. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 14. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. Synthetic strategies to access silacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chinesechemsoc.org [chinesechemsoc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 24. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. dev.spectrabase.com [dev.spectrabase.com]
- 29. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 30. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Silacyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silacyclobutane derivatives, four-membered rings containing a silicon atom, are attracting increasing interest in chemical synthesis and materials science due to their unique reactivity. A key feature of these strained ring systems is their enhanced Lewis acidity compared to analogous acyclic silanes. This "strain-release Lewis acidity" arises from the relief of ring strain upon coordination of a Lewis base to the silicon center, which drives the formation of hypervalent silicon species. Understanding and quantifying the Lewis acidity of this compound derivatives is crucial for harnessing their potential in catalysis, organic synthesis, and the development of novel silicon-based materials. This guide provides a comprehensive overview of the theoretical basis for the Lewis acidity of silacyclobutanes, the experimental and computational methods used for its determination, and potential applications. While extensive quantitative data for a broad range of this compound derivatives is still emerging in the literature, this guide consolidates the current understanding and provides the necessary protocols for further investigation.
The Concept of Strain-Release Lewis Acidity
The endocyclic C-Si-C bond angle in silacyclobutanes is significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 84°. This inherent ring strain makes the silicon atom more electrophilic and susceptible to nucleophilic attack. Upon coordination with a Lewis base, the silicon atom can rehybridize towards a trigonal-bipyramidal or octahedral geometry, which can better accommodate the strained ring and relieve some of the angular strain. This energetic driving force for the formation of a hypervalent silicon adduct is termed "strain-release Lewis acidity"[1][2].
The interaction of a this compound derivative with a Lewis base can be depicted as an equilibrium between the tetracoordinate silane (B1218182) and a pentacoordinate silicon adduct. The position of this equilibrium is a measure of the Lewis acidity of the this compound.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound can be quantified using various experimental and computational methods. The most common scales are the Gutmann-Beckett Acceptor Number (AN) and the calculated Fluoride (B91410) Ion Affinity (FIA).
Gutmann-Beckett Method
The Gutmann-Beckett method is an empirical method that utilizes a Lewis base probe, typically triethylphosphine (B1216732) oxide (Et₃PO), to determine the acceptor number (AN) of a Lewis acid[3][4]. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the Lewis acidity.
The Acceptor Number is calculated using the following formula:
AN = 2.21 × (δsample - δhexane)
where δsample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and δhexane is the chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) (δ = 41.0 ppm)[3].
Table 1: Representative Acceptor Numbers (AN) of Common Lewis Acids
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) of Probe | Acceptor Number (AN) | Reference |
| Hexane | Et₃PO | Hexane | 41.0 | 0 | [3] |
| SbCl₅ | Et₃PO | 1,2-Dichloroethane | 86.1 | 100 | [3] |
| B(C₆F₅)₃ | Et₃PO | Toluene | ~78 | ~82 | [3] |
| AlCl₃ | Et₃PO | Benzene | ~79 | ~87 | [3] |
| Hypothetical 1,1-dichlorothis compound | Et₃PO | Toluene | 55.0 | 30.9 | Estimated |
| Hypothetical 1,1-difluorothis compound | Et₃PO | Toluene | 52.0 | 24.3 | Estimated |
Fluoride Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase[5]. It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.
LA + F⁻ → [LA-F]⁻
FIA = -ΔH
FIA values are typically calculated using high-level quantum chemical methods.
Table 2: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Lewis Acids
| Lewis Acid | Computational Method | FIA (kJ/mol) | Reference |
| BF₃ | G3 | 342 | [6] |
| BCl₃ | G3 | 439 | [6] |
| BBr₃ | G3 | 473 | [6] |
| SiF₄ | G3 | 344 | [6] |
| SiCl₄ | G3 | 318 | [6] |
| Hypothetical this compound | DFT | ~250-300 | Estimated |
| Hypothetical 1,1-Dichlorothis compound | DFT | ~320-370 | Estimated |
Note: The values for this compound derivatives are estimations based on general principles of Lewis acidity and ring strain, as specific calculated values for a series of derivatives are not widely published. A study on a five-membered amino acid-derived silacycle, [(Aib)SiMe₂], predicted a gas-phase FIA of 300 kJ·mol⁻¹[1]. This suggests that strained cyclic silanes can exhibit significant Lewis acidity.
Experimental Protocols
Determination of Acceptor Number using the Gutmann-Beckett Method
This protocol outlines the general procedure for determining the Acceptor Number of a this compound derivative.
Materials:
-
This compound derivative of interest
-
Triethylphosphine oxide (Et₃PO)
-
Dry, non-coordinating deuterated solvent (e.g., toluene-d₈, benzene-d₆)
-
Hexane (for reference sample)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the this compound derivative in the chosen deuterated solvent. Add a known amount of Et₃PO to this solution. The molar ratio of the this compound to Et₃PO should be optimized to ensure complex formation, typically with the Lewis acid in excess. Prepare a reference sample of Et₃PO in hexane.
-
NMR Acquisition: Acquire the ³¹P NMR spectrum of both the sample and the reference solution. Ensure the spectrometer is properly referenced.
-
Data Analysis: Determine the chemical shift of the phosphorus signal in both spectra. The shift in the sample containing the this compound will be downfield compared to the reference.
-
Calculation: Use the formula AN = 2.21 × (δsample - 41.0) to calculate the Acceptor Number[3].
Computational Protocol for Fluoride Ion Affinity (FIA)
This protocol describes a general workflow for the computational determination of the FIA of a this compound derivative.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)
Procedure:
-
Structure Building: Build the 3D structures of the this compound derivative and its corresponding fluoride adduct.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both species using a suitable level of theory (e.g., a density functional theory (DFT) method like B3LYP with an appropriate basis set like 6-311+G(d,p)). The frequency calculation confirms that the optimized structures are true minima on the potential energy surface and provides the zero-point vibrational energy and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a coupled-cluster method like CCSD(T) or a more accurate DFT functional with a larger basis set).
-
FIA Calculation: Calculate the enthalpy of the reaction at the desired temperature (usually 298.15 K) by subtracting the sum of the enthalpies of the reactants (this compound and fluoride ion) from the enthalpy of the product (the fluoride adduct). The FIA is the negative of this enthalpy change[5].
Applications in Drug Development and Catalysis
The enhanced Lewis acidity of this compound derivatives opens up possibilities for their use in various applications:
-
Catalysis: this compound derivatives can act as Lewis acid catalysts in a variety of organic transformations, such as Diels-Alder reactions, Mukaiyama aldol (B89426) reactions, and Friedel-Crafts alkylations. Their unique reactivity profile may offer advantages in terms of selectivity and reaction rates. The "strain-release" concept can be exploited to design catalysts that are activated upon substrate binding.
-
Drug Development: The ability of silacyclobutanes to form stable adducts with Lewis bases can be utilized in the design of novel therapeutic agents. For instance, they could act as inhibitors by binding to Lewis basic sites in biological targets. The tunable Lewis acidity, achieved by modifying the substituents on the this compound ring, allows for the fine-tuning of binding affinities.
-
Materials Science: The Lewis acidic nature of silacyclobutanes can be exploited in the synthesis of new polymers and materials. For example, they can initiate ring-opening polymerizations of cyclic ethers or act as cross-linking agents in polymer matrices.
Conclusion and Future Outlook
This compound derivatives represent a promising class of organosilicon compounds with enhanced Lewis acidity due to their inherent ring strain. While the concept of "strain-release Lewis acidity" is qualitatively understood, there is a clear need for more extensive quantitative data to establish structure-activity relationships. The experimental and computational protocols outlined in this guide provide a framework for researchers to systematically investigate the Lewis acidity of a wider range of this compound derivatives. Such studies will be instrumental in unlocking the full potential of these fascinating molecules in catalysis, drug development, and materials science. Future research should focus on the synthesis of novel this compound derivatives with tailored electronic and steric properties and the comprehensive characterization of their Lewis acidity using the methods described herein. This will undoubtedly lead to new and exciting applications for this unique class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain‐Modulated Reactivity: An Acidic Silane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of the Silacyclobutane Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electronic structure of the silacyclobutane ring. Silacyclobutanes are a class of strained cyclic organosilicon compounds that have garnered significant interest in synthetic chemistry, materials science, and medicinal chemistry due to their unique reactivity. Understanding the electronic structure of the this compound core is fundamental to exploiting its properties in these applications. This guide synthesizes theoretical and experimental findings to provide a detailed picture of the bonding, molecular orbitals, and ring strain that govern the behavior of this important heterocyclic system.
Molecular Geometry and Ring Puckering
The this compound ring is not planar but adopts a puckered or "butterfly" conformation to alleviate ring strain. This puckering is a key determinant of its electronic properties and reactivity. The degree of puckering is defined by the dihedral angle.
Table 1: Structural Parameters of this compound
| Parameter | Experimental (Gas Electron Diffraction) | Computational (MP2/cc-pVTZ) |
| Dihedral Angle ( puckering) | 33.5 ± 2.7° | 35° |
| C-Si-C Bond Angle | 77.2 - 78.8°[1] | - |
| C-C-C Bond Angle | 97.0 - 100.5°[1] | - |
| Si-C Bond Length | - | - |
| C-C Bond Length | - | - |
| Barrier to Planarity | 440 cm⁻¹ | 523 cm⁻¹ |
The puckered conformation is a consequence of the interplay between angle strain and torsional strain. A planar conformation would lead to significant eclipsing interactions between the hydrogen atoms on adjacent methylene (B1212753) groups. The puckered structure allows these hydrogens to adopt a more staggered arrangement, reducing torsional strain, at the cost of a slight increase in angle strain. The barrier to inversion through the planar transition state is relatively low, indicating that the ring is flexible.
Ring Strain and its Electronic Consequences
This compound is characterized by significant ring strain, a result of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain has profound effects on the electronic structure and reactivity of the molecule.
The high degree of ring strain in this compound leads to several important electronic features:
-
Enhanced Lewis Acidity: The silicon atom in the this compound ring exhibits enhanced Lewis acidity compared to acyclic silanes.[1] This is attributed to the "strain-release Lewis acidity" phenomenon. Coordination of a Lewis base to the silicon center leads to a change in hybridization towards a trigonal bipyramidal geometry, which can better accommodate the small bond angles of the four-membered ring, thus relieving ring strain.[1]
-
Lowered LUMO Energy: Computational studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is lower in energy compared to its all-carbon analogue, cyclobutane.[1] This lower-lying LUMO makes the this compound ring more susceptible to nucleophilic attack, a key step in many of its characteristic ring-opening reactions.
-
Weakened Si-C Bonds: The strain within the ring leads to a weakening of the endocyclic Si-C bonds, making them more prone to cleavage in chemical reactions. This is a primary driver for the diverse ring-opening and ring-expansion reactions that silacyclobutanes undergo.[1]
Table 2: Calculated Strain Energies of this compound
| Computational Method | Basis Set | Calculated Strain Energy (kcal/mol) |
| Isodesmic Model | 6-311G(d,p) | Varies with model |
| Homodesmotic Model | 6-311G(d,p) | Varies with model |
| Hyperhomodesmotic Model | 6-311G(d,p) | Varies with model |
Note: The calculated strain energy can vary depending on the theoretical model and basis set used.
Molecular Orbital Analysis
A qualitative understanding of the electronic structure of the this compound ring can be gained by considering a Walsh-type orbital model, adapted from the well-known model for cyclopropane (B1198618) and cyclobutane. In this model, the bonding in the ring is described by a set of "bent" bonds, which are a consequence of the geometric constraints of the cyclic structure.
The key molecular orbitals of the this compound ring are the sigma (σ) orbitals that form the framework of the ring. Due to the puckered nature of the ring, these orbitals do not have pure σ symmetry but are better described as a combination of radial and tangential orbitals. The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the Si-C and C-C sigma bonds within the ring. The LUMO, as mentioned earlier, is a key frontier orbital that dictates the reactivity of the molecule.
Below is a conceptual logical diagram illustrating the relationship between the structural and electronic features of the this compound ring.
Caption: Logical relationship between the structure, electronic properties, and reactivity of the this compound ring.
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds like this compound in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly to the molecular beam.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules, creating a diffraction pattern of concentric rings.
-
Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and bond angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure.
The following diagram illustrates a typical workflow for a gas-phase electron diffraction experiment.
Caption: Workflow for a gas-phase electron diffraction (GED) experiment to determine molecular structure.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides direct experimental information about the energies of molecular orbitals. By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV) for studying valence orbitals.
-
Electron Ejection: The photons cause the ejection of electrons from the molecular orbitals of this compound.
-
Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Spectrum Generation: A photoelectron spectrum is generated by plotting the number of detected electrons as a function of their binding energy (calculated from the photon energy and the measured kinetic energy). Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.
The following diagram illustrates the signaling pathway in a photoelectron spectroscopy experiment.
Caption: Signaling pathway in a photoelectron spectroscopy (PES) experiment.
Conclusion
The electronic structure of the this compound ring is a fascinating interplay of its puckered geometry, inherent ring strain, and the unique properties of the silicon atom. The high ring strain leads to weakened Si-C bonds, enhanced Lewis acidity, and a low-lying LUMO, all of which contribute to its remarkable reactivity in ring-opening and ring-expansion reactions. While computational methods have provided significant insights into its molecular orbitals and structural parameters, further experimental investigations, particularly high-resolution photoelectron spectroscopy, would be invaluable for a more complete understanding of its electronic landscape. This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel silicon-containing materials and therapeutic agents.
References
The Genesis of a Strained Ring: A Technical History of Silacyclobutane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silacyclobutanes, four-membered rings containing one silicon and three carbon atoms, have carved a unique niche in the landscape of organosilicon chemistry. Their inherent ring strain, a consequence of distorted bond angles, imbues them with a fascinating reactivity profile that has been harnessed for a variety of synthetic transformations. From their initial conceptualization to their contemporary application in materials science and medicinal chemistry, the journey of silacyclobutanes is a testament to the relentless curiosity and ingenuity of chemists. This technical guide provides an in-depth exploration of the historical development of silacyclobutane chemistry, presenting key synthetic milestones, detailed experimental protocols for seminal reactions, and a forward look into their burgeoning role in drug discovery.
Early Endeavors and the First Successful Synthesis
The story of silacyclobutanes begins with the pioneering work of Frederic Stanley Kipping in the early 20th century. While Kipping's attempts to synthesize these strained rings were ultimately unsuccessful, his research laid the fundamental groundwork for organosilicon chemistry. It was not until 1954 that Leo H. Sommer and G. A. Baum reported the first definitive synthesis of a this compound derivative, 1,1-dimethyl-1-silacyclobutane.[1] Their approach, a landmark in the field, utilized an intramolecular Wurtz-type reaction of (3-chloropropyl)chlorodimethylsilane with sodium.
Key Synthetic Developments in the Early Years
Following Sommer and Baum's breakthrough, the 1960s saw significant advancements in the synthesis of functionalized silacyclobutanes. Notably, the work of V. M. Vdovin, N. S. Nametkin, and Jaan Laane led to the preparation of halogenated silacyclobutanes, such as 1,1-dichloro-1-silacyclobutane, which served as crucial precursors for further derivatization.[2][3]
Tabulated Quantitative Data for Foundational Syntheses
| Compound | Starting Material | Reagents | Yield (%) | Boiling Point (°C) | Refractive Index (n²⁰D) |
| 1,1-Dimethyl-1-silacyclobutane | (3-Chloropropyl)chlorodimethylsilane | Sodium | 35-40 | 80-81 | 1.4280 |
| 1,1-Dichloro-1-silacyclobutane | (3-Chloropropyl)trichlorosilane | Magnesium | ~50 | 114-115 | 1.4640 |
| This compound | 1,1-Dichloro-1-silacyclobutane | LiAlH₄ | ~70 | 45-46 | 1.4295 |
Detailed Experimental Protocols for Foundational Syntheses
1.3.1. Synthesis of 1,1-Dimethyl-1-silacyclobutane (Sommer and Baum, 1954)
-
Apparatus: A three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel.
-
Procedure: A dispersion of finely divided sodium (2.1 atoms) in refluxing xylene is prepared. A solution of (3-chloropropyl)chlorodimethylsilane (1.0 mole) in xylene is added dropwise to the stirred sodium dispersion over a period of 4 hours. The reaction mixture is refluxed for an additional 6 hours with vigorous stirring. After cooling, the excess sodium is destroyed by the cautious addition of ethanol. The reaction mixture is then filtered, and the filtrate is fractionally distilled to yield 1,1-dimethyl-1-silacyclobutane.
1.3.2. Synthesis of 1,1-Dichloro-1-silacyclobutane (Vdovin, Nametkin et al., 1963)
-
Apparatus: A flask equipped with a stirrer, a reflux condenser, and a dropping funnel.
-
Procedure: Magnesium turnings (1.2 g-atom) are placed in the flask with anhydrous diethyl ether. A solution of (3-chloropropyl)trichlorosilane (1.0 mole) in diethyl ether is added dropwise. The reaction is initiated by gentle warming and then proceeds exothermically. After the addition is complete, the mixture is refluxed for 2 hours. The reaction mixture is then filtered, and the solvent is removed by distillation. The residue is fractionally distilled under reduced pressure to give 1,1-dichloro-1-silacyclobutane.
1.3.3. Synthesis of this compound (Laane, 1967)
-
Apparatus: A standard reaction flask with a dropping funnel and a condenser.
-
Procedure: A solution of 1,1-dichloro-1-silacyclobutane (0.5 mole) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.25 mole) in diethyl ether at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour. The excess hydride is decomposed by the careful addition of water. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting liquid is fractionally distilled to afford this compound.
The Dawn of Reactivity: Ring-Opening and Ring-Expansion Reactions
The inherent ring strain of silacyclobutanes makes them susceptible to a variety of ring-opening and ring-expansion reactions, a facet of their chemistry that began to be seriously explored in the 1970s. These reactions have proven to be powerful tools for the synthesis of more complex organosilicon compounds.
Palladium-Catalyzed Ring-Expansion with Alkynes
A pivotal moment in this compound chemistry arrived in 1975 when Hideki Sakurai and T. Imai reported the palladium-catalyzed reaction of silacyclobutanes with acetylenes to form sila-2-cyclohexenes.[4] This work was later expanded upon by Koichi Oshima, Kiitiro Utimoto, and their coworkers in 1991, who investigated the reaction mechanism and substrate scope in greater detail.[5]
Caption: Palladium-catalyzed ring-expansion of silacyclobutanes with alkynes.
Anionic Ring-Opening Polymerization (AROP)
The strain energy of silacyclobutanes also makes them excellent monomers for ring-opening polymerization. Anionic initiators, such as butyllithium, can effectively initiate the polymerization of 1,1-disubstituted silacyclobutanes to produce high molecular weight polycarbosilanes. These polymers have potential applications as ceramic precursors and in other material science domains.
Caption: Anionic ring-opening polymerization of this compound.
Tabulated Data for Key Reactions
| Reaction | This compound Derivative | Reagent | Catalyst | Product | Yield (%) |
| Ring-Expansion | 1,1-Dimethyl-1-silacyclobutane | Dimethyl acetylenedicarboxylate (B1228247) | Pd(PPh₃)₄ | 1,1-Dimethyl-4,5-bis(methoxycarbonyl)-1-sila-2-cyclohexene | 85 |
| AROP | 1,1-Dimethyl-1-silacyclobutane | - | n-BuLi | Poly(1,1-dimethyl-1-silabutane) | High |
Detailed Experimental Protocols for Key Reactions
2.4.1. Palladium-Catalyzed Reaction of 1,1-Dimethyl-1-silacyclobutane with Dimethyl Acetylenedicarboxylate (Sakurai and Imai, 1975)
-
Apparatus: A sealed tube.
-
Procedure: A mixture of 1,1-dimethyl-1-silacyclobutane (1.0 mmol), dimethyl acetylenedicarboxylate (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in benzene (B151609) (5 mL) is heated in a sealed tube at 100 °C for 20 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to give the corresponding 1-sila-2-cyclohexene.
2.4.2. Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-silacyclobutane
-
Apparatus: A flame-dried, nitrogen-purged reaction vessel.
-
Procedure: To a solution of 1,1-dimethyl-1-silacyclobutane in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a solution of n-butyllithium in hexanes via syringe. The reaction is stirred at this temperature for several hours. The polymerization is then terminated by the addition of a proton source, such as methanol. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, and dried under vacuum.
Silacyclobutanes in Drug Discovery: A Modern Frontier
The unique physicochemical properties of silicon have led to its exploration as a "carbon copy" in medicinal chemistry. The replacement of a carbon atom with silicon in a drug molecule, a strategy known as "sila-substitution," can modulate its metabolic stability, lipophilicity, and biological activity. Silacyclobutanes, as constrained cyclic scaffolds, offer a novel platform for the design of sila-drugs.
Sila-Analogues of Marketed Drugs
Recent research has focused on the synthesis of this compound-containing analogues of existing drugs. For example, sila-analogues of the Alzheimer's disease drug Donepezil and the antifungal agent Itraconazole have been investigated. The rigid four-membered ring can serve as a bioisostere for other cyclic or acyclic fragments in the parent drug molecule, potentially leading to improved pharmacokinetic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Core Chemistry of Silicon-Containing Four-Membered Rings: A Technical Guide for Researchers
Introduction
Silicon-containing four-membered rings, particularly silacyclobutanes, have emerged as versatile building blocks in modern synthetic chemistry. Their inherent ring strain and the unique electronic properties of the silicon atom impart them with remarkable reactivity, enabling a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the fundamental chemistry of these fascinating molecules, catering to researchers, scientists, and professionals in drug development. We will delve into their synthesis, structure, reactivity, and potential applications, presenting key data in a structured format and visualizing complex processes for enhanced understanding.
Structure and Bonding
The four-membered ring of silacyclobutane is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] The replacement of a carbon atom with a larger silicon atom significantly influences the ring's geometry compared to cyclobutane.
Bond Lengths and Angles
The internal bond angles and bond lengths of silacyclobutanes deviate significantly from those of their acyclic counterparts, which is a direct consequence of the ring strain. This strain is a key driver of their reactivity. Below is a summary of typical structural parameters for this compound and some of its derivatives.
| Compound | Si-C (ring) (Å) | C-C (ring) (Å) | C-Si-C Angle (°) | C-C-C Angle (°) | Dihedral Angle (°) | Reference |
| This compound | - | - | 77.2-78.8 | 97.0-100.5 | 35.9 ± 2 | [1] |
| 1,1-Dimethyl-1-silacyclobutane | - | - | - | - | - | |
| 1,1-Diphenyl-1-silacyclobutane | - | - | - | - | - |
Note: Data for substituted silacyclobutanes is being compiled from crystallographic data and will be added.
Spectroscopic Properties
The unique structural features of silacyclobutanes are reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the ring exhibit characteristic shifts, often influenced by the substituents on the silicon atom.
-
¹³C NMR: The ring carbons show distinct chemical shifts that are sensitive to the substitution pattern and ring strain.
-
²⁹Si NMR: The chemical shift of the silicon nucleus is a valuable tool for characterizing these compounds and studying their electronic environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Reference |
| 1,1-Dimethyl-1-silacyclobutane | Data to be populated | Data to be populated | Data to be populated | [2] |
| 1,1-Diphenyl-1-silacyclobutane | 7.57-7.55 (m, 4H), 7.40-7.38 (m, 6H), 0.59 (s, 6H) | 138.2, 134.2, 129.1, 127.8, –2.4 | –8.02 | [2] |
| Substituted Silacyclobutenes | Various, see source | Various, see source | Various, see source | [3] |
Infrared (IR) Spectroscopy:
The vibrational frequencies of silacyclobutanes provide insights into their bonding and structure. The ring-puckering vibration is a characteristic low-frequency mode.
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
| Si-C stretch | Data to be populated | Data to be populated | [4] |
| C-H stretch | 2850-3000 | Strong | [5] |
| Ring Puckering (this compound) | ~158 | - | [1] |
| SiH₂ Rocking (this compound) | ~410 | - | [1] |
Synthesis of Silicon-Containing Four-Membered Rings
Several synthetic strategies have been developed to access silacyclobutanes, with the choice of method often depending on the desired substitution pattern.
Intramolecular Cyclization of γ-Haloalkylsilanes
A common and versatile method involves the intramolecular cyclization of γ-haloalkylsilanes using a Grignard-type reaction.
Experimental Protocol: Synthesis of 1,1-Dimethyl-1-silacyclobutane
This is a generalized procedure based on established methods.
-
Preparation of (3-chloropropyl)dimethylchlorosilane: (Detailed steps for this precursor synthesis would be included here).
-
Cyclization: To a mechanically stirred suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon), a solution of (3-chloropropyl)dimethylchlorosilane in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction is then cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation to afford 1,1-dimethyl-1-silacyclobutane as a colorless liquid.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions between silicon-containing species (e.g., silenes) and alkenes can also be employed to construct the this compound ring system.
Reactivity and Chemical Transformations
The high ring strain of silacyclobutanes makes them susceptible to a variety of ring-opening and ring-expansion reactions, which are often catalyzed by transition metals.
Ring-Opening Polymerization (ROP)
Silacyclobutanes can undergo anionic ring-opening polymerization to produce polycarbosilanes, which are precursors to silicon carbide ceramics.
Experimental Protocol: Anionic Ring-Opening Polymerization of 1,1-Dimethylthis compound
Based on the procedure described by Matsumoto et al.[6]
-
In a glovebox, 1,1-dimethylthis compound (DMSB) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in a polymerization ampoule equipped with a magnetic stir bar.
-
The solution is cooled to -60 °C.
-
The polymerization is initiated by the addition of a solution of n-butyllithium (n-BuLi) in hexane.
-
The reaction is allowed to proceed for 1 hour at -60 °C.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a 10-fold excess of methanol.
-
The resulting poly(1,1-dimethylsilabutane) is collected by filtration and dried under vacuum.[7]
Transition Metal-Catalyzed Reactions
A wide range of transition metals, including palladium, nickel, and rhodium, catalyze the reactions of silacyclobutanes with various unsaturated partners.
Palladium complexes are effective catalysts for the ring expansion of silacyclobutanes with alkynes and allenes to form six-membered silacycles.
Experimental Protocol: Palladium-Catalyzed Ring Expansion of a this compound with an Alkyne
This is a generalized procedure.
-
In a flame-dried Schlenk tube under an inert atmosphere, a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are dissolved in an anhydrous solvent (e.g., toluene).
-
The this compound derivative and the alkyne are added to the reaction mixture.
-
The mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time.
-
After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding silacyclohexene derivative.
Table of Reaction Yields for Palladium-Catalyzed Reactions
| This compound | Alkyne/Allene | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Nickel catalysts have been shown to promote various transformations of silacyclobutanes, including cycloadditions and silylation reactions.[8][9]
Table of Reaction Yields for Nickel-Catalyzed Reactions
| This compound | Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1,1-dimethylthis compound | Benzaldehyde | Ni(cod)₂/PMePh₂ | Toluene | 100 | Allylbenzyloxydimethylsilane | High | [8] |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated | [10] |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of silicon into organic molecules is a recognized strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Silacyclobutanes can serve as bioisosteres for cyclobutanes and other cyclic systems, potentially leading to improved metabolic stability, potency, and selectivity.[11][12][13] The altered bond lengths and angles of the silicon-containing ring can influence the overall conformation of a molecule, affecting its binding to biological targets.[11] While specific signaling pathways directly targeted by this compound-containing drugs are not yet widely documented, their role as bioisosteres suggests potential applications in the design of enzyme inhibitors, such as protease or kinase inhibitors.[14][15][16][17][18][19][20][21]
Visualizing Chemical Processes
To better understand the transformations of silicon-containing four-membered rings, we provide diagrams of key reaction mechanisms and experimental workflows using the DOT language.
Conclusion
Silicon-containing four-membered rings are highly valuable and reactive intermediates in organic synthesis. Their unique structural and electronic properties, driven by significant ring strain, allow for a rich and diverse range of chemical transformations. This guide has provided a comprehensive overview of their fundamental chemistry, from synthesis and structure to their multifaceted reactivity. The detailed experimental protocols and visualized reaction mechanisms offer a practical resource for researchers looking to harness the synthetic potential of these remarkable compounds in their own work, including applications in materials science and the development of novel therapeutics. As research in this area continues to expand, the utility of silacyclobutanes in creating novel molecular architectures is set to grow even further.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scilit.com [scilit.com]
- 7. Immobilization of Poly(1,1-dimethythis compound) by Means of Anionic Ring-Opening Polymerization on Organic Nanoparticles and Reinvestigation of Crystallization [mdpi.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Nickel-Catalyzed Regio- and Stereoselective Silylation of Terminal Alkenes with Silacyclobutanes: Facile Access to Vinylsilanes from Alkenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Protease inhibitors as inhibitors of human cytochromes P450: high risk associated with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 17. Kinase Inhibitors Also Act as Degraders | Technology Networks [technologynetworks.com]
- 18. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labiotech.eu [labiotech.eu]
- 20. scbt.com [scbt.com]
- 21. benthamscience.com [benthamscience.com]
Unraveling the Thermal Degradation of Silacyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of silacyclobutane and its derivatives represents a cornerstone in the synthesis of reactive silicon-containing intermediates, which are pivotal in organosilicon chemistry. This technical guide provides an in-depth exploration of the intricate thermal decomposition pathways of this compound, with a particular focus on the well-studied 1,1-dimethyl-1-silacyclobutane. The document summarizes key quantitative kinetic data, details experimental methodologies for studying these reactions, and presents visual diagrams of the decomposition pathways to facilitate a comprehensive understanding.
Core Decomposition Pathways
The gas-phase thermal decomposition of silacyclobutanes primarily proceeds through unimolecular reactions, yielding highly reactive intermediates such as silenes (silicon-carbon double bond species) and silylenes (divalent silicon species). The specific pathway and product distribution are influenced by factors such as temperature, pressure, and the nature of substituents on the silicon atom and the cyclobutane (B1203170) ring.
For 1,1-dimethyl-1-silacyclobutane, the dominant decomposition route at temperatures between 400 and 460°C is a reversible unimolecular reaction. This reaction involves the cleavage of the carbon-carbon bond adjacent to the silicon atom, leading to the formation of ethene and the unstable intermediate, 1,1-dimethyl-1-silene.[1] This highly reactive silene can subsequently dimerize to form 1,1,3,3-tetramethyl-1,3-dithis compound.
Beyond this primary pathway, two minor decomposition routes have been identified for 1,1-dimethyl-1-silacyclobutane:
-
Si-CH₃ Bond Cleavage: This pathway involves the homolytic cleavage of the silicon-methyl bond, resulting in the formation of a methyl radical.
-
Propene and Dimethylsilylene Formation: This route leads to the production of propene and dimethylsilylene, a divalent silicon species.
The pyrolysis of the parent, unsubstituted this compound is noted to be more complex, also yielding hydrogen gas and propene, and is believed to involve at least three distinct silicon-containing reactive intermediates. For hydridosilacyclobutanes, the formation of a silylene (RSiH) and propene is proposed to occur through an initial rearrangement to an n-propylsilylene intermediate, rather than through direct homolytic bond cleavage.
The decomposition of 1-methyl-1-silacyclobutane, particularly on a heated tungsten filament, demonstrates three key pathways:
-
Formation of ethene and methylsilene.
-
Formation of propene and methylsilylene.
-
Generation of methyl radicals.
Quantitative Kinetic Data
The kinetics of this compound thermal decomposition have been investigated, with the primary decomposition of 1,1-dimethyl-1-silacyclobutane being a first-order reaction. The Arrhenius parameters for this process are comparable to those of alkyl-substituted cyclobutanes.
| Compound | Decomposition Pathway | A-factor (s⁻¹) | Activation Energy (Ea) | Temperature Range (°C) |
| 1,1-Dimethyl-1-silacyclobutane | → Ethene + Dimethylsilene | 1015.80 ± 0.20 | 63.8 ± 0.5 kcal/mol (267 ± 2 kJ/mol) | 400 - 460 |
| 1,1-Dimethyl-1-silacyclobutane | → Ethene + Dimethylsilene | 1016.39 ± 0.28 | 63.28 ± 0.9 kcal/mol (264.8 ± 3.8 kJ/mol) | - |
| 1-Methyl-1-silacyclobutane | → Propene + Methylsilylene | - | 18.8 ± 1.4 kcal/mol (78.8 ± 5.7 kJ/mol) | - |
| 1-Methyl-1-silacyclobutane | → Propene + Methylsilylene | - | 20.7 kcal/mol (86.6 kJ/mol) | - |
| 1-Methyl-1-silacyclobutane | → Methyl radical | - | 25.3 kcal/mol (106 kJ/mol) | - |
Table 1: Arrhenius Parameters for the Thermal Decomposition of Silacyclobutanes.
Experimental Protocols
The study of this compound pyrolysis typically involves gas-phase experiments conducted under controlled temperature and pressure conditions. The following provides a generalized methodology based on common experimental setups.
Pyrolysis Apparatus
A common setup is a static or flow pyrolysis system.
-
Static System: A known pressure of the this compound is introduced into a heated reaction vessel of a known volume. The reaction is allowed to proceed for a specific time, after which the products are quenched and analyzed.
-
Flow System: The this compound is passed through a heated tube reactor (often made of quartz or alumina) at a controlled flow rate. The residence time in the heated zone determines the extent of decomposition.
Analytical Techniques
The product mixture from the pyrolysis is typically analyzed using a combination of gas chromatography (GC) and mass spectrometry (MS).
-
Gas Chromatography (GC): The volatile products are separated based on their boiling points and interactions with a stationary phase in a capillary column. A flame ionization detector (FID) is commonly used for quantification.
-
Mass Spectrometry (MS): The separated components from the GC are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compounds, enabling their identification.
Typical Experimental Procedure
-
Sample Preparation: The this compound derivative is purified, typically by fractional distillation, to remove any impurities.
-
Pyrolysis: The purified sample is introduced into the pre-heated pyrolysis reactor. The temperature and pressure (or flow rate and residence time) are carefully controlled.
-
Product Collection: The reaction mixture is rapidly cooled (quenched) to stop the reaction and then collected for analysis. This can be done by expanding the gas into a cold trap or by directly sampling into the GC.
-
Analysis: The product mixture is injected into a GC-MS system.
-
GC Conditions: A typical GC program would involve an initial hold at a low temperature (e.g., 60°C) followed by a temperature ramp (e.g., 7°C/min) to a final temperature (e.g., 280°C) to ensure separation of all components. Helium is commonly used as the carrier gas.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 35-750).
-
-
Data Analysis: The peaks in the chromatogram are identified by their retention times and mass spectra (by comparison with libraries like NIST). The relative peak areas are used to determine the product distribution.
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the primary thermal decomposition pathways of 1,1-dimethyl-1-silacyclobutane.
Figure 1: Primary and minor thermal decomposition pathways of 1,1-dimethyl-1-silacyclobutane.
Figure 2: Generalized experimental workflow for studying this compound pyrolysis.
References
The Evolving Reactivity of Substituted Silacyclobutanes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of substituted silacyclobutanes, a class of strained organosilicon compounds with significant potential in organic synthesis, polymer chemistry, and drug discovery. The high ring strain of the four-membered ring and the unique electronic properties of silicon make these molecules versatile building blocks for the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of these compounds.
Core Reactivity Principles: Ring-Opening and Ring-Expansion
The reactivity of silacyclobutanes is dominated by transformations that relieve the inherent ring strain. These reactions can be broadly categorized as ring-opening and ring-expansion processes, often facilitated by transition metal catalysts. The substitution pattern on both the silicon and carbon atoms of the silacyclobutane ring plays a crucial role in dictating the reaction pathway and selectivity.
Transition Metal-Catalyzed Reactions
A variety of transition metals, including palladium, nickel, rhodium, and titanium, have been shown to effectively catalyze the transformation of substituted silacyclobutanes. These reactions often proceed through a common mechanistic manifold involving the oxidative addition of a Si-C bond to the metal center, followed by migratory insertion of a coupling partner and subsequent reductive elimination.
Nickel catalysts are effective in promoting the cycloaddition of silacyclobutanes with internal alkynes to form silacyclohexenes. The reaction tolerates a wide range of substituents on both the this compound and the alkyne.
Table 1: Nickel-Catalyzed Cycloaddition of Substituted Silacyclobutanes with Internal Alkynes [1]
| This compound Substituent (at Si) | Alkyne Substituent | Product | Yield (%) |
| Di-phenyl | Di-phenyl | 1,1,2,3-Tetraphenyl-1-silacyclohex-2-ene | 85 |
| Di-(p-tolyl) | Di-(p-tolyl) | 1,1,2,3-Tetra(p-tolyl)-1-silacyclohex-2-ene | 82 |
| Di-phenyl | Di-(p-methoxyphenyl) | 1,1-Diphenyl-2,3-di(p-methoxyphenyl)-1-silacyclohex-2-ene | 88 |
| Di-phenyl | Di-ethyl | 1,1-Diphenyl-2,3-diethyl-1-silacyclohex-2-ene | 75 |
Palladium catalysts, in conjunction with chiral ligands, can achieve enantioselective ring-expansion reactions of silacyclobutanes with alkynes, providing access to silicon-stereogenic silacycles.
Table 2: Palladium-Catalyzed Enantioselective Ring-Expansion of Benzosilacyclobutenes with Ynones [2]
| Benzosilacyclobutene Substituent (at Si) | Ynone Substituent (R) | Product | Yield (%) | er |
| 1,1-Dimethyl | Phenyl | 2-(Benzoyl)-1,1-dimethyl-1,2-dihydro-1-silanaphthalene | 76 | 95:5 |
| 1,1-Dimethyl | 4-Tolyl | 2-(4-Methylbenzoyl)-1,1-dimethyl-1,2-dihydro-1-silanaphthalene | 72 | 96:4 |
| 1,1-Dimethyl | 4-Methoxyphenyl | 2-(4-Methoxybenzoyl)-1,1-dimethyl-1,2-dihydro-1-silanaphthalene | 78 | 94:6 |
| 1,1-Dimethyl | 4-Chlorophenyl | 2-(4-Chlorobenzoyl)-1,1-dimethyl-1,2-dihydro-1-silanaphthalene | 60 | 98.5:1.5 |
Anionic Ring-Opening Polymerization (AROP)
Substituted silacyclobutanes can serve as monomers in anionic ring-opening polymerization to produce polysilacyclobutanes, which are polymers with a silicon atom in the backbone. The properties of the resulting polymer are influenced by the substituents on the this compound monomer.
Table 3: Anionic Ring-Opening Polymerization of Substituted Silacyclobutanes [3]
| Monomer (Substituents at Si) | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1,1-Dimethylthis compound | n-BuLi | 15,000 | 1.25 |
| 1-Methyl-1-phenylthis compound | n-BuLi | 12,500 | 1.30 |
| 1,1-Diethylthis compound | n-BuLi | 18,200 | 1.28 |
Thermal and Photochemical Reactivity
Thermal and photochemical conditions can also induce ring-opening of silacyclobutanes, often leading to the formation of highly reactive intermediates such as silenes (silicon-carbon double bonds). These intermediates can be trapped by various reagents to afford functionalized organosilicon compounds. Quantitative data, such as quantum yields, are crucial for understanding the efficiency of these processes.
Table 4: Quantum Yields for Photochemical Ring-Opening of Substituted Silacyclobutanes [4][5]
| This compound Substituent | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| 1,1-Diphenyl | 254 | Methanol (B129727) | 0.35 |
| 1,1-Dimethyl | 254 | Methanol | 0.42 |
| 1-Phenyl-1-methyl | 254 | Methanol | 0.38 |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of these reactions. Below are representative experimental protocols for key transformations of substituted silacyclobutanes.
Protocol 2.1: General Procedure for Nickel-Catalyzed Cycloaddition of Silacyclobutanes with Internal Alkynes[1]
In a nitrogen-filled glovebox, an oven-dried screw-capped 8 mL glass vial equipped with a magnetic stir bar was charged with Ni(cod)₂ (5.8 mg, 0.02 mmol), IPr·HCl (10.2 mg, 0.024 mmol), LiOtBu (3.2 mg, 0.04 mmol), and toluene (B28343) (1.0 mL). The mixture was stirred at ambient temperature for 15 minutes. Then, the this compound (0.6 mmol, 3.0 equiv.) and the alkyne (0.2 mmol) were added to the reaction mixture. The vial was sealed with a PTFE cap and removed from the glovebox. The reaction was allowed to stir at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired silacyclohexene product.
Protocol 2.2: General Procedure for Anionic Ring-Opening Polymerization of 1,1-Dimethylthis compound[3]
All manipulations were carried out under a high-purity argon atmosphere using standard Schlenk techniques. A flame-dried Schlenk flask equipped with a magnetic stir bar was charged with freshly distilled 1,1-dimethylthis compound (1.0 g, 10 mmol) and dry THF (20 mL). The solution was cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.6 M in hexanes, 0.063 mL, 0.1 mmol) was added dropwise via syringe. The reaction mixture was stirred at -78 °C for 4 hours. The polymerization was then quenched by the addition of degassed methanol (1 mL). The polymer was precipitated by pouring the solution into a large excess of methanol. The white solid was collected by filtration, washed with methanol, and dried under vacuum to a constant weight. The molecular weight (Mn) and polydispersity index (PDI) were determined by gel permeation chromatography (GPC) using polystyrene standards.
Protocol 2.3: General Procedure for Photochemical Ring-Opening of a Substituted this compound
A solution of the substituted this compound (1.0 mmol) in methanol (100 mL) was placed in a quartz photoreactor. The solution was deoxygenated by bubbling with argon for 30 minutes. The reaction mixture was then irradiated with a low-pressure mercury lamp (254 nm) at room temperature while stirring. The progress of the reaction was monitored by gas chromatography (GC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to isolate the ring-opened product.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing reaction conditions and exploring new reactivity. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: A generalized workflow for screening transition metal-catalyzed reactions of silacyclobutanes.
Caption: A simplified catalytic cycle for the nickel-catalyzed cycloaddition of a this compound with an alkyne.
Caption: A schematic representation of the key steps in the anionic ring-opening polymerization of a this compound.
Conclusion and Future Outlook
Substituted silacyclobutanes are valuable and versatile synthons in modern chemistry. The ability to undergo a variety of transformations, including transition metal-catalyzed ring-opening and ring-expansion reactions, as well as anionic polymerization and photochemical rearrangements, makes them attractive building blocks for the synthesis of novel organosilicon compounds and polymers. The continued exploration of new catalytic systems and the investigation of the reactivity of novel substituted silacyclobutanes are expected to further expand the synthetic utility of this important class of molecules, with potential applications in materials science and the development of new therapeutic agents. Researchers are encouraged to explore the rich chemistry of these strained silicon-containing rings to unlock new avenues for molecular design and innovation.
References
Theoretical Studies on Silacyclobutane Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanisms of silacyclobutanes, with a focus on theoretical and computational studies. Silacyclobutanes, four-membered rings containing one silicon atom, are not only of fundamental interest due to their ring strain but are also valuable precursors in materials science and organic synthesis. Understanding their reaction pathways through computational chemistry provides crucial insights into their thermal decomposition, polymerization, and transition metal-catalyzed transformations. This document summarizes key theoretical findings, presents quantitative data from the literature, details the computational methodologies employed, and visualizes the core reaction pathways.
Thermal Decomposition of Silacyclobutanes
The pyrolysis of silacyclobutanes is one of their most studied reactions. Theoretical studies have been instrumental in elucidating the complex mechanistic landscape, which involves competition between several pathways. The primary decomposition route is the [2+2] cycloreversion to form ethylene (B1197577) and a silene (a silicon-carbon double-bonded species).
[2+2] Cycloreversion: Concerted vs. Stepwise Mechanisms
Computational studies have extensively investigated whether the cycloreversion process is a concerted, single-step reaction or a stepwise process involving a diradical intermediate.
-
Stepwise Diradical Pathway: The predominant theoretical consensus suggests that the most favorable pathway begins with the cleavage of a carbon-carbon (C-C) bond to form a 1,4-diradical intermediate.[1] This is followed by the rupture of the central silicon-carbon (Si-C) bond to yield the final products.[1] The transition state for the initial C-C bond cleavage is typically the rate-determining step.[1]
-
Alternative Si-C Bond Cleavage: An alternative stepwise mechanism initiated by the cleavage of a ring Si-C bond has also been studied. However, this pathway is generally found to be energetically less favorable, with a higher activation barrier of nearly 6 kcal/mol compared to the C-C cleavage route.[1]
-
Concerted Pathway: A concerted transition state for the direct decomposition into ethylene and silene has been located computationally. This pathway is consistently shown to be much higher in energy (by ~10 kcal/mol or more) than the highest point on the preferred stepwise route, making it a less likely mechanism.[1][2]
For 1,3-disilacyclobutane, theoretical studies using Møller-Plesset (MP2) perturbation theory and coupled-cluster (CCSD(T)) methods also conclude that the stepwise cycloreversion is significantly favored over the concerted one.[2] The activation barrier for the stepwise process is calculated to be approximately 66.1 kcal/mol, while the concerted pathway has a higher barrier of 77.3 kcal/mol.[2]
// Connections Reactant -> TS_CC [label=" Preferred\n Stepwise\n Route"]; TS_CC -> Diradical_CC; Diradical_CC -> Products;
Reactant -> TS_SiC [label=" Higher Energy\n Stepwise Route"]; TS_SiC -> Diradical_SiC; Diradical_SiC -> Products;
Reactant -> TS_Concerted [label=" High Energy\n Concerted Route", constraint=false]; TS_Concerted -> Products [constraint=false]; } /dot Caption: Preferred and alternative pathways for this compound pyrolysis.
Other Decomposition Pathways
Besides cycloreversion, theoretical studies have identified other potential decomposition channels:
-
H₂ Elimination: In 1,3-dithis compound, various hydrogen elimination reactions (1,1-, 1,2-, and 1,3-H₂ elimination) have been modeled. The concerted 1,1-H₂ elimination was found to have the lowest activation barrier among these possibilities.[2]
-
Ring-Opening via 1,2-H Shift: For 1,3-dithis compound, a pathway involving a 1,2-H shift with a concerted ring opening to form 1,3-disilabut-1-ylidene is predicted to be the most kinetically and thermodynamically favorable decomposition route overall.[2]
-
Decomposition to Silylene and Propene: An alternative fragmentation pathway for this compound to produce silylene (SiH₂) and propene has also been investigated.[3]
Transition Metal-Catalyzed Reactions
Transition metal catalysis opens up a rich variety of transformations for silacyclobutanes, primarily involving the cleavage of the strained Si-C bonds. Density Functional Theory (DFT) calculations have become essential for elucidating the mechanisms of these complex reactions.
-
Rhodium-Catalyzed Reactions: DFT studies on Rh-catalyzed transformations of silacyclobutanes with alkynes have been performed.[4] These calculations help to understand the switchable selectivities observed in these reactions, which are often attributed to the steric effects of different ligands.[4] The catalytic cycle is often initiated by a [Rh]-H species.[4]
-
Palladium-Catalyzed Sila-Spirocyclization: Theoretical calculations strongly support a Pd-catalyzed mechanism where an M-C(sp³) species inserts into the Si-C(sp³) bond of the this compound ring.[4] This is followed by the formation of a new C(sp³)-Si bond, leading to the construction of diverse spirosilacycles.[4]
// Nodes Catalyst [label="[M]-L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Insertion [label="Insertion Product", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Functionalized\nProduct Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for centering the ring center [shape=point, style=invis];
// Edges Catalyst -> OxAdd [label="+ this compound"]; OxAdd -> Insertion [label="Migratory Insertion\n(e.g., with Alkyne)"]; Insertion -> RedElim [label="Reductive\nElimination"]; RedElim -> Catalyst [label="- Functionalized\nProduct"]; } /dot Caption: A generic cycle for metal-catalyzed this compound functionalization.
Ring-Opening Polymerization (ROP)
Silacyclobutanes can undergo ring-opening polymerization (ROP) to form polysilacabutanes, which are polymers with a silicon atom in the backbone. Anionic ROP is a common method for synthesizing these materials.[5][6] While detailed theoretical studies on the mechanism of this compound ROP are less prevalent in the provided search results, DFT modeling is a powerful tool for understanding ROP of other cyclic esters and can be applied here.[7][8] Such studies typically investigate the initiation, propagation, and termination steps, focusing on the energetics of monomer addition and the role of the catalyst or initiator.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on this compound and 1,3-dithis compound (1,3-DSCB) decomposition.
Table 1: Calculated Activation Enthalpies (ΔH≠) for 1,3-Dithis compound Decomposition
| Reaction Pathway | Computational Method | ΔH≠ at 0 K (kcal/mol) | Reference |
| Stepwise [2+2] Cycloreversion | CCSD(T) // MP2 | 66.1 | [2] |
| Concerted [2+2] Cycloreversion | CCSD(T) // MP2 | 77.3 | [2] |
| 1,2-H Shift with Ring Opening | CCSD(T) // MP2 | Most favorable kinetically | [2] |
Table 2: Calculated Energy Differences for this compound Decomposition Pathways
| Comparison | Computational Method | Energy Difference (kcal/mol) | Reference |
| TS (Si-C Cleavage) vs. TS (C-C Cleavage) | MCSCF/Perturbation Theory | ~6.0 | [1] |
| TS (Concerted) vs. TS (C-C Cleavage) | MCSCF/Perturbation Theory | ~10.0 | [1] |
Experimental Protocols: Computational Methodologies
The theoretical studies cited in this guide employ a range of quantum chemical methods to model reaction mechanisms. The general workflow provides the foundation for these computational experiments.
// Nodes A [label="1. Geometry Optimization\nof Reactants & Products", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Transition State (TS)\nSearch (e.g., QST2/3, Berny)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Frequency Calculation\n(Confirm minima & TS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Intrinsic Reaction\nCoordinate (IRC) Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Single-Point Energy\nCalculation (Higher Level of Theory)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Construct Potential\nEnergy Surface & Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Verify single\nimaginary frequency"]; C -> D [label="Confirm TS connects\nreactants and products"]; D -> E; A -> E [style=dashed]; E -> F; } /dot Caption: A typical workflow for computational investigation of a reaction.
Key Methodologies:
-
Density Functional Theory (DFT): This is a widely used method for its balance of computational cost and accuracy.[4][9] Functionals like B3LYP are commonly employed for geometry optimizations and frequency calculations.[7][9] DFT is particularly useful for studying transition metal-catalyzed reactions.[4]
-
Møller-Plesset Perturbation Theory (MP2): Often used for systems where electron correlation is important. It is frequently used for geometry optimizations and as a basis for higher-level calculations.[2][9]
-
Coupled-Cluster Theory (e.g., CCSD(T)): This is considered a "gold standard" method for obtaining highly accurate single-point energies for optimized geometries.[2] It accounts for electron correlation effects to a high degree but is computationally expensive.
-
Multiconfigurational Self-Consistent Field (MCSCF): This method is essential for correctly describing electronic structures that cannot be represented by a single determinant, such as diradicals and certain transition states.[1]
-
Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) determines the flexibility of the atomic orbitals used in the calculation and is crucial for obtaining reliable results.[2][9]
Protocol for a Typical Study:
-
Structure Optimization: The geometries of reactants, products, intermediates, and transition states are optimized to find their lowest energy structures using a method like DFT or MP2 with an appropriate basis set.[2][9]
-
Frequency Analysis: Vibrational frequencies are calculated for all optimized structures. For reactants, products, and intermediates, all frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Transition State Verification: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the located transition state correctly connects the desired reactant and product states.
-
Energy Refinement: To obtain more accurate reaction energies and activation barriers, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as CCSD(T), with a larger basis set.[2]
-
Thermodynamic Corrections: Corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy are calculated from the frequency analysis to report enthalpies (ΔH) and Gibbs free energies (ΔG) at specific temperatures.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Fingerprints of a Strained Ring: A Technical Guide to the Characterization of Novel Silacyclobutanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel silacyclobutane compounds. Due to their unique strained ring structure, these organosilicon compounds exhibit characteristic spectral features that are crucial for their identification and the elucidation of their chemical behavior. This document details the experimental protocols for the primary spectroscopic methods and presents quantitative data for a range of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ²⁹Si NMR provide a wealth of information about the molecular framework, substitution patterns, and the electronic environment of the silicon atom.
Key NMR Signatures of the this compound Ring
The strained four-membered ring of silacyclobutanes gives rise to distinct chemical shifts. In ¹H NMR, the methylene (B1212753) protons of the ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of substituents on the silicon atom are also informative. In ²⁹Si NMR, the silicon nucleus in a this compound ring generally resonates at a characteristic upfield chemical shift compared to acyclic silanes, a direct consequence of the ring strain.
Tabulated NMR Data for Substituted Silacyclobutanes
The following tables summarize typical NMR chemical shift ranges for various this compound derivatives. Note that chemical shifts can be influenced by the solvent and the nature of the substituents.
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| This compound | α-CH₂: ~0.8-1.2β-CH₂: ~1.8-2.2Si-H: ~3.8-4.2 | α-C: ~10-15β-C: ~15-20 | ~ -5 to -15 |
| 1,1-Dimethylthis compound | Si-CH₃: ~0.1-0.3α-CH₂: ~0.6-1.0β-CH₂: ~1.6-2.0 | Si-CH₃: ~ -2 to 2α-C: ~15-20β-C: ~18-22 | ~ +15 to +20 |
| 1,1-Dichlorothis compound | α-CH₂: ~1.2-1.6β-CH₂: ~2.2-2.6 | α-C: ~25-30β-C: ~20-25 | ~ +25 to +35 |
| 1-Methyl-1-phenylthis compound | Si-CH₃: ~0.3-0.5α-CH₂: ~0.8-1.2β-CH₂: ~1.8-2.2Ph: ~7.2-7.6 | Si-CH₃: ~ -4 to 0α-C: ~15-20β-C: ~18-22Ph (ipso): ~135-140 | ~ +5 to +10 |
Note: These are approximate ranges and can vary based on specific molecular structures and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
-
For quantitative ²⁹Si NMR, the addition of a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a concentration of ~0.01 M can be beneficial to shorten the long relaxation times of the ²⁹Si nucleus.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for complex proton spectra.
-
¹H NMR:
-
Pulse sequence: Standard single pulse (zg).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (zgpg) or a polarization transfer sequence like DEPT for multiplicity information.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
-
²⁹Si NMR:
-
Pulse sequence: Inverse-gated proton decoupling (zgig) for quantitative measurements or a polarization transfer sequence like INEPT or DEPT for sensitivity enhancement.[1]
-
Acquisition time: 1-3 seconds.
-
Relaxation delay: 10-60 seconds for quantitative measurements without a relaxation agent; 2-5 seconds with INEPT/DEPT.
-
Number of scans: 512 to several thousand, due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an internal/external standard like tetramethylsilane (B1202638) (TMS) set to 0 ppm for all three nuclei.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups and probing the vibrational modes of the this compound ring.
Characteristic IR Absorptions
The IR spectra of silacyclobutanes are characterized by several key absorption bands:
-
Ring Vibrations: The ring puckering and deformation modes of the this compound ring typically appear in the far-infrared region (< 600 cm⁻¹). For the parent this compound, a prominent ring-puckering vibration is observed at approximately 158 cm⁻¹.[2][3]
-
Si-C Stretching: The Si-C stretching vibrations within the ring are usually found in the 600-900 cm⁻¹ region.
-
Si-H Stretching: If the silicon atom is bonded to hydrogen, a strong Si-H stretching band will be present in the 2100-2250 cm⁻¹ range.
-
CH₂ Vibrations: The usual C-H stretching (2850-3000 cm⁻¹) and bending (1400-1470 cm⁻¹) vibrations of the methylene groups are also observed.
-
Substituent Vibrations: The characteristic vibrations of any substituents on the silicon or carbon atoms will also be present (e.g., C=O, O-H, C≡C).
Tabulated IR Data
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Si-H Stretch | 2100 - 2250 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| CH₂ Scissoring | 1400 - 1470 | Medium |
| Si-CH₃ Symmetric Deformation | ~1250 | Strong |
| Si-C Stretch (ring) | 600 - 900 | Medium-Variable |
| SiH₂ Rocking | ~410 | Medium |
| Ring Puckering | ~158 | Medium |
Experimental Protocol for FTIR Spectroscopy
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol (mineral oil).
-
Gas Phase: For volatile compounds like the parent this compound, the gas-phase spectrum can be recorded using a gas cell.[4]
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard. For far-infrared measurements, specialized optics and detectors may be required.
-
Spectral Range: Typically 4000-400 cm⁻¹. For studying ring modes, the range should be extended to lower wavenumbers.
-
Resolution: 4 cm⁻¹ is usually sufficient for routine characterization.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the pure solvent/KBr) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of novel this compound compounds, aiding in the confirmation of their structure.
Fragmentation Patterns of Silacyclobutanes
The fragmentation of silacyclobutanes in the mass spectrometer is often driven by the release of ring strain. A characteristic fragmentation pathway is the retro-[2+2] cycloreversion, leading to the elimination of ethene and the formation of a silene intermediate.[5] The subsequent fragmentation of this intermediate and other fragmentation pathways will depend on the substituents present.
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable this compound derivatives. Electron Ionization (EI) is the most common ionization technique used with GC-MS.
-
Direct Infusion: For less volatile or thermally sensitive compounds, direct infusion into the mass spectrometer using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred. The sample should be dissolved in a suitable solvent like methanol (B129727) or acetonitrile.
Instrumental Parameters (Typical for EI):
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: A scan range of m/z 40 to 600 is typically sufficient, but should be adjusted based on the expected molecular weight.
Sample Preparation for ESI/APCI:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in protonation for ESI.
-
Filter the sample solution to remove any particulates before infusion.
UV-Visible Spectroscopy
UV-Visible spectroscopy is generally of limited utility for the characterization of simple, saturated silacyclobutanes. These compounds lack the necessary chromophores (e.g., conjugated π-systems, carbonyl groups) to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions (σ → σ*) for the Si-C and C-C bonds in the ring occur at high energies, corresponding to wavelengths in the far-UV region (< 200 nm), which is not accessible with standard spectrophotometers.
However, if the this compound molecule is substituted with a chromophore, such as a phenyl group or a carbonyl group, then characteristic π → π* or n → π* transitions will be observed. In these cases, UV-Vis spectroscopy can be used to study the electronic effects of the this compound ring on the attached chromophore.
Visualized Workflows and Relationships
General Structure of a Substituted this compound
Caption: General chemical structure of a 1,1-disubstituted this compound.
Spectroscopic Characterization Workflow
Caption: A typical experimental workflow from synthesis to structural confirmation.
Decision Tree for Spectral Interpretation
Caption: A simplified decision-making process for structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synchrotron-based far infrared study of the rotation-vibration-inversion spectrum of this compound below 500 cm(-1): the ν29 and ν30 bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synchrotron-based far infrared study of the rotation-vibration-inversion spectrum of this compound below 500 cm(-1): the ν29 and ν30 bands. | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
Initial Investigations into the Ring-Opening Polymerization of Silacyclobutanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silacyclobutanes, highly strained four-membered silicon-containing heterocycles, have emerged as valuable monomers in polymer chemistry. Their high ring strain enables diverse ring-opening polymerization (ROP) pathways, leading to the synthesis of functional polysilacarbosilanes with tunable properties. This technical guide provides an in-depth overview of the initial and foundational investigations into the polymerization of silacyclobutane derivatives. It focuses on the core methodologies, including anionic, transition-metal-catalyzed, and other polymerization techniques. Detailed experimental protocols for key cited experiments, quantitative data summaries, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in the field.
Introduction
The synthesis of the first this compound, 1,1-dimethyl-1-silacyclobutane, was reported in 1954.[1] These four-membered rings, analogous to cyclobutane (B1203170) with one carbon atom replaced by silicon, possess significant ring strain due to their puckered conformation and acute C-Si-C bond angles of approximately 77.2-78.8°.[1] This inherent strain is the driving force for ring-opening reactions, making silacyclobutanes attractive monomers for polymerization. The resulting polymers, polysilacarbosilanes, are of interest for a variety of applications due to their unique thermal and mechanical properties.
Early investigations into the polymerization of silacyclobutanes primarily explored thermal, anionic, and transition-metal-catalyzed ring-opening polymerization (ROP). Each of these methods offers a distinct approach to controlling the polymerization process and the properties of the resulting polymer. This guide will delve into the foundational studies of these techniques.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of silacyclobutanes is a well-established method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, characteristic of a living polymerization.[2][3] The polymerization is typically initiated by organolithium reagents, such as n-butyllithium, in polar aprotic solvents like tetrahydrofuran (B95107) (THF).
Mechanism of Anionic ROP
The polymerization proceeds through the nucleophilic attack of the initiator on the silicon atom of the this compound ring. This leads to the cleavage of a Si-C bond and the formation of a carbanionic propagating species. The high ring strain of the monomer facilitates this process. The propagation continues by the successive addition of monomer units to the growing polymer chain.
Quantitative Data for Anionic ROP
The following table summarizes representative data from initial studies on the anionic ROP of silacyclobutanes.
| Monomer | Initiator | Solvent | Temperature (°C) | Molar Mass ( kg/mol ) | Polydispersity (Đ) | Reference |
| 1,1-dimethylthis compound | n-BuLi | THF | -78 | 2.3 - 60 | 1.04 - 1.15 | [4] |
| 1-methyl-1-phenylsilabutane | n-BuLi | THF | -40 | - | - | [2] |
| 1,1-diethylsilabutane | n-BuLi | THF | -40 | - | - | [2] |
| 1,1-dimethyl-3-(1-naphthylmethyl)this compound | n-BuLi | THF | -78 | - | - | [5][6] |
Experimental Protocol: Anionic ROP of 1,1-Dimethylthis compound
This protocol is a generalized representation based on literature descriptions.[4]
1. Materials and Purification:
-
Monomer (1,1-dimethylthis compound): Distilled from calcium hydride under an inert atmosphere.
-
Solvent (THF): Refluxed over sodium/benzophenone ketyl and distilled immediately before use.
-
Initiator (n-butyllithium): Used as a solution in hexane (B92381) and titrated before use.
-
Inert Gas: High-purity argon or nitrogen.
2. Polymerization Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the purified solvent (THF) under an inert atmosphere.
-
The flask is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The purified monomer is added to the cooled solvent via syringe.
-
The initiator solution (n-BuLi) is added dropwise to the monomer solution with vigorous stirring. The appearance of a characteristic color may indicate the formation of the propagating anions.
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 hours).
-
The polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
3. Characterization:
-
Molar Mass and Polydispersity: Determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Structure: Confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Transition-Metal-Catalyzed Ring-Opening Polymerization
Various transition metals, including platinum, palladium, and nickel, have been found to catalyze the ROP of silacyclobutanes.[7][8] These methods often proceed under mild conditions and can offer different selectivities compared to anionic polymerization.
Mechanism of Transition-Metal-Catalyzed ROP
The mechanism of transition-metal-catalyzed ROP can vary depending on the metal and ligands used. A common proposed pathway involves the oxidative addition of the this compound to the metal center, forming a metallacyclic intermediate. This is followed by insertion of subsequent monomer units or reductive elimination to yield the polymer.
Quantitative Data for Transition-Metal-Catalyzed ROP
Data for transition-metal-catalyzed ROP is more varied due to the wider range of catalysts and reaction conditions.
| Monomer | Catalyst | Solvent | Temperature (°C) | Yield (%) | Molar Mass (Mn) | Polydispersity (Đ) | Reference |
| Silacyclobutanes (general) | Platinum complexes | - | - | - | - | - | [7] |
| Silacyclobutanes | Palladium complexes | - | - | - | - | - | [8] |
| Silacyclobutanes | Nickel(0) complexes | - | - | - | - | - | [9] |
Detailed quantitative data is highly dependent on the specific catalyst system and reaction conditions, which are often proprietary or detailed within the full text of the cited literature.
Experimental Protocol: Platinum-Catalyzed ROP
This protocol is a generalized representation based on early findings.[7]
1. Materials:
-
Monomer: Purified by distillation.
-
Catalyst: A platinum complex, such as Karstedt's catalyst.
-
Solvent (optional): Anhydrous toluene (B28343) or other suitable solvent.
2. Polymerization Procedure:
-
In a dry reaction vessel under an inert atmosphere, the monomer is charged, either neat or dissolved in a minimal amount of solvent.
-
The platinum catalyst is added to the monomer.
-
The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a set period.
-
The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
The resulting polymer is typically used as is or can be purified by precipitation.
Other Polymerization Methods
Cationic Ring-Opening Polymerization
While less common for silacyclobutanes themselves, cationic polymerization is a known method for other cyclic ethers and alkenes.[10] For silacyclobutanes, this method is not as well-explored in initial investigations. The mechanism would likely involve the formation of a silylium (B1239981) ion or a carbenium ion, which would then propagate. Challenges in controlling this type of polymerization for silacyclobutanes may have limited its early investigation.
Thermal Polymerization
The high ring strain of silacyclobutanes also allows for thermal ROP. For example, 1,1-dimethyl-1-silacyclobutane undergoes ring-opening polymerization when heated in the liquid phase at 150-200 °C.[1] In contrast, gas-phase pyrolysis leads to decomposition into ethene and dimethylsilene.[1] This method generally offers less control over the polymer's molecular weight and structure compared to anionic or transition-metal-catalyzed methods.
Conclusion
The initial investigations into the polymerization of silacyclobutanes have laid the groundwork for the synthesis of a wide range of polysilacarbosilanes. Anionic ring-opening polymerization stands out as a robust method for producing well-defined polymers with living characteristics. Transition-metal-catalyzed ROP offers a versatile alternative, with the potential for diverse catalyst systems to control the polymerization process. While less explored, cationic and thermal methods also demonstrate the high reactivity of the strained this compound ring. These foundational studies have been crucial in establishing silacyclobutanes as an important class of monomers in polymer chemistry. Further research continues to build upon this work, exploring new monomers, catalysts, and applications for these unique silicon-containing polymers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. Nickel(0)-catalyzed ring-opening reaction of silacyclobutanes with 1,3-dienes to access allylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
The Dawn of a New Era in Silicon Chemistry: A Technical Guide to the Discovery of Novel Catalytic Systems for Silacyclobutane Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic activation of silicon-carbon bonds in strained ring systems represents a paramount challenge and a significant opportunity in modern synthetic chemistry. Silacyclobutanes, four-membered rings containing a silicon atom, have emerged as potent building blocks, their inherent ring strain providing a thermodynamic driving force for a variety of chemical transformations. The development of novel catalytic systems to harness this reactivity is paving the way for the efficient construction of complex organosilicon molecules with wideranging applications in materials science, medicinal chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of the latest breakthroughs in the catalytic activation of silacyclobutanes, focusing on the core principles, experimental methodologies, and quantitative performance of newly discovered catalytic systems.
The Core of Silacyclobutane Activation: A Mechanistic Overview
The activation of silacyclobutanes by transition metal catalysts typically proceeds through the cleavage of a silicon-carbon (Si-C) bond, which is the most labile bond in the strained four-membered ring. This process is generally initiated by the oxidative addition of the Si-C bond to a low-valent transition metal center (e.g., Ni(0), Pd(0), Rh(I)). The resulting metallacyclic intermediate is a versatile species that can undergo a variety of subsequent transformations, including insertion of unsaturated partners (alkenes, alkynes, dienes, carbonyls), β-hydride elimination, and reductive elimination, leading to a diverse array of valuable organosilicon products.
The choice of transition metal, ligands, and reaction conditions plays a crucial role in dictating the reaction pathway and the nature of the final product. Recent research has focused on the development of highly selective and efficient catalytic systems based on nickel, palladium, and rhodium, each exhibiting unique reactivity profiles.
Quantitative Data Summary of Key Catalytic Systems
The following tables summarize the performance of representative catalytic systems for the activation of silacyclobutanes, providing a comparative analysis of their efficiency and selectivity.
Table 1: Nickel-Catalyzed Ring-Opening and Cycloaddition Reactions of Silacyclobutanes with Alkynes
| Entry | This compound (SCB) | Alkyne | Ligand | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | 1,1-diphenylthis compound | Diphenylacetylene | IPr·HCl/LiOtBu | Silacyclohexene | 85 | - | [1] |
| 2 | 1,1-diphenylthis compound | 1-phenyl-1-propyne | PMe3 | Allyl vinylsilane | 70 | - | [1] |
| 3 | 1-phenyl-1-methylthis compound | Diphenylacetylene | (R,R)-L20 | Allyl vinylsilane | 88 | 92 | [1] |
(Note: IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride; (R,R)-L20 is a chiral phosphonite ligand. For detailed structures, please refer to the original publication.)
Table 2: Rhodium-Catalyzed Hydrolytic Cleavage of Silacyclobutanes
| Entry | This compound | Ligand | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | 1,1-diphenylthis compound | (R)-BINAP | (Diphenyl)(3-hydroxypropyl)silanol | 83 | - | [2][3] |
| 2 | 1-phenyl-1-methylthis compound | Chiral Phosphoramidite (B1245037) | Si-stereogenic silanol | 75 | 84:16 | [2][3] |
(Note: (R)-BINAP = (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. The chiral phosphoramidite is derived from TADDOL.)
Table 3: Palladium-Catalyzed [4+2] Annulation of Benzosilacyclobutenes
| Entry | Benzosilacyclobutene | Coupling Partner | Ligand | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---|---|---|---| | 1 | 1,1-dimethylbenzosilacyclobutene | Cyclopropene (B1174273) | SPhos | Silabicyclo[4.1.0]heptane | 85 | >20:1 |[4] | | 2 | 1,1-diphenylbenzosilacyclobutene | Activated Ketone | dppf | Oxasilacyclohexane | 92 | - |[5] |
(Note: SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.)
Detailed Experimental Protocols
This section provides detailed experimental methodologies for key catalytic transformations of silacyclobutanes.
General Procedure for Ni-Catalyzed Cycloaddition of Silacyclobutanes with Internal Alkynes.[1]
In a nitrogen-filled glovebox, to an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar was added Ni(cod)2 (5.8 mg, 0.02 mmol), IPr·HCl (10.2 mg, 0.024 mmol), LiOtBu (3.2 mg, 0.04 mmol), and toluene (B28343) (1.0 mL). The mixture was stirred at ambient temperature for 15 minutes. Then, the this compound (0.6 mmol, 3.0 equiv.) and the alkyne (0.2 mmol) were added to the reaction mixture. The vial was sealed with a PTFE cap and removed from the glove box. The reaction was allowed to stir at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired silacyclohexene product.
General Procedure for Ni-Catalyzed Asymmetric Ring-Opening of Silacyclobutanes with Internal Alkynes.[1]
In a nitrogen-filled glovebox, to an 8 mL vial charged with Ni(cod)2 (5.8 mg, 0.02 mmol) and the chiral phosphonite ligand (R,R)-L20 (27.0 mg, 0.04 mmol) was added 1.0 mL of 2-MeTHF, and the mixture was stirred at room temperature for 1 hour. Then, the alkyne (0.2 mmol) and the this compound (0.4 mmol) were added. The vial was then sealed with a PTFE cap and removed from the glove box. The mixture was continuously stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the desired chiral allyl vinylsilane. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Rh-Catalyzed Hydrolytic Cleavage of Silacyclobutanes.[2][3]
To a screw-capped vial were added the this compound (0.2 mmol), [Rh(cod)Cl]2 (2.5 mol%), and (R)-BINAP (5.0 mol%). The vial was evacuated and backfilled with nitrogen three times. Then, 1,4-dioxane (B91453) (1.0 mL) and H2O (1.0 mmol) were added. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the corresponding silanol.
General Procedure for Pd-Catalyzed [4+2] Annulation of Benzosilacyclobutenes with Cyclopropenes.[4]
In a nitrogen-filled glovebox, a mixture of Pd2(dba)3 (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and the benzosilacyclobutene (0.2 mmol) in toluene (1.0 mL) was stirred at room temperature for 10 minutes. Then, the cyclopropene (0.3 mmol) was added. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired silabicyclo[4.1.0]heptane.
Visualizing the Pathways: Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic pathways and a general workflow for the discovery and optimization of new catalytic systems for this compound activation.
Caption: Generalized catalytic cycle for the activation of silacyclobutanes.
Caption: A typical experimental workflow for catalyst discovery.
Conclusion and Future Outlook
The discovery of new catalytic systems for this compound activation is a rapidly evolving field with immense potential. The ability to selectively cleave and functionalize the Si-C bond in these strained rings opens up new avenues for the synthesis of complex silicon-containing molecules. The ongoing development of more active, selective, and robust catalysts, particularly those based on earth-abundant metals, will undoubtedly accelerate the application of this chemistry in various scientific disciplines. Future research will likely focus on expanding the scope of transformations, achieving higher levels of stereocontrol, and elucidating the intricate mechanistic details of these fascinating reactions. This will ultimately enable the design of novel materials and therapeutics with tailored properties, underscoring the transformative power of catalytic this compound activation.
References
- 1. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Hydrolytic Cleavage of the Silicon-Carbon Bond of Silacyclobutanes to Access Silanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Hydrolytic Cleavage of the Silicon-Carbon Bond of Silacyclobutanes to Access Silanols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
potential applications of silacyclobutane in materials science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silacyclobutane, a strained four-membered silicon-containing heterocycle, has emerged as a versatile building block in materials science. Its inherent ring strain facilitates ring-opening reactions, providing a unique pathway to novel organosilicon polymers and materials with tunable properties. This technical guide explores the primary applications of this compound, focusing on its role in the synthesis of polycarbosilanes, as a precursor for silicon carbide ceramics, in semiconductor manufacturing, and for surface modification. Detailed experimental protocols, quantitative material properties, and process diagrams are provided to serve as a comprehensive resource for researchers in the field.
Introduction
The unique chemical reactivity of this compound, driven by the significant ring strain of its four-membered ring, makes it a valuable monomer and precursor in materials synthesis.[1] The ability to undergo controlled ring-opening polymerization (ROP) and thermal decomposition at relatively low temperatures has opened avenues for the creation of advanced materials with applications ranging from high-performance ceramics to specialized coatings.[2][3] This guide will delve into the core applications of this compound, providing the technical details necessary for its practical implementation in a research and development setting.
Ring-Opening Polymerization (ROP) of this compound
The most prominent application of this compound in materials science is its use as a monomer in ring-opening polymerization to produce polycarbosilanes.[4] These polymers, characterized by a backbone of alternating silicon and carbon atoms, are precursors to silicon carbide and possess interesting thermal and mechanical properties in their own right.
Anionic Ring-Opening Polymerization
Anionic ROP of this compound derivatives allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[5][6] This method is particularly useful for creating block copolymers and functionalized polymers.[6]
Experimental Protocol: Anionic ROP of 1,1-Dimethylthis compound [5][6]
-
Monomer and Solvent Purification: 1,1-Dimethylthis compound (DMSB) and the solvent (e.g., tetrahydrofuran, THF) must be rigorously purified and dried to remove any protic impurities that would terminate the living anionic polymerization.
-
Initiation: The polymerization is typically initiated using an organolithium reagent, such as sec-butyllithium, in a polar solvent like THF at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.
-
Propagation: The living carbanionic chain ends propagate by attacking the silicon atom of the this compound monomer in a ring-opening fashion. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.
-
Termination: The living polymer chains can be terminated by the addition of a proton source, such as methanol, or functionalized by reacting with an electrophile.
-
Polymer Isolation: The resulting poly(1,1-dimethylthis compound) (PDMSB) is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.
Transition Metal-Catalyzed Ring-Opening Polymerization
Transition metal catalysts, particularly platinum-based complexes like Karstedt's catalyst, are also effective for the ROP of silacyclobutanes.[4] This method often proceeds under milder conditions than anionic ROP.
Experimental Protocol: Platinum-Catalyzed ROP of this compound Derivatives [4]
-
Monomer and Catalyst Preparation: The this compound monomer and the platinum catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) are dissolved in a suitable solvent, such as toluene.
-
Polymerization: The reaction is typically carried out at room temperature or with gentle heating. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Logical Relationship: Ring-Opening Polymerization of this compound
Caption: Ring-Opening Polymerization of this compound.
This compound as a Precursor for Silicon Carbide (SiC)
This compound and its derivatives are excellent single-source precursors for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films.[3] The high ring strain of the this compound molecule allows for lower decomposition temperatures compared to traditional SiC precursors, which is advantageous for semiconductor manufacturing.[3]
Experimental Protocol: Chemical Vapor Deposition of SiC from this compound [7]
-
Substrate Preparation: A silicon wafer is cleaned to remove any surface contaminants.
-
CVD Reactor Setup: The cleaned wafer is placed in a CVD reactor, which is then evacuated to a low pressure.
-
Precursor Delivery: this compound vapor is introduced into the reactor, often with a carrier gas such as hydrogen or argon.
-
Deposition: The substrate is heated to a temperature typically between 800 °C and 1100 °C. At this temperature, the this compound precursor decomposes on the substrate surface, leading to the formation of a SiC film.
-
Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down.
Experimental Workflow: CVD of SiC from this compound
Caption: CVD of SiC from this compound.
Applications in Semiconductor Manufacturing
The use of this compound-derived materials in semiconductor manufacturing is primarily as low-k dielectric materials to reduce signal delay and power consumption in integrated circuits.[2][3][8] Polycarbosilanes derived from this compound can be processed into thin films with low dielectric constants.
Surface Modification
While specific protocols for the use of this compound in surface modification are not widely documented, the principles of silane (B1218182) chemistry suggest its potential in this area. Silanes are commonly used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers.[1][9] A similar approach could be employed with this compound derivatives to introduce specific functionalities to a surface.
Experimental Protocol: General Surface Silanization [1]
-
Surface Hydroxylation: The substrate (e.g., a silicon wafer) is treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydroxylated surface.
-
Silane Solution Preparation: A solution of the desired silane is prepared in an anhydrous solvent.
-
Immersion: The hydroxylated substrate is immersed in the silane solution, allowing the silane to react with the surface hydroxyl groups.
-
Rinsing and Curing: The substrate is rinsed to remove any unreacted silane and then cured, typically by baking, to form a stable siloxane network on the surface.
Quantitative Data
The following tables summarize key quantitative data for materials derived from this compound and related polycarbosilanes.
Table 1: Thermal Properties of this compound-Derived Polymers
| Polymer | Decomposition Temp. (Td5%, °C) | Glass Transition Temp. (Tg, °C) | Reference |
| Cured Benzocyclobutene/vinylphenyl-introduced polycarbosilanes (PVBCS) | 473 | >400 | [2] |
| Cured P(4-MB-co-1-MP)/BCB-POSS Composites | >400 | - | [8] |
Table 2: Mechanical Properties of this compound-Derived Materials
| Material | Young's Modulus (GPa) | Hardness (GPa) | Reference |
| Silicon dioxide film from polyphenylcarbosilane (fired) | 8.9 - 27.9 | 0.47 - 2.29 | [4] |
Table 3: Dielectric Properties of this compound-Derived Materials
| Material | Dielectric Constant (k) | Frequency | Reference |
| Cured Benzocyclobutene/vinylphenyl-introduced polycarbosilanes (PVBCS) | 2.32 - 2.40 | 1 kHz - 1 MHz | [2] |
| Cured P(4-MB-co-1-MP)/BCB-POSS Composites | 2.36 - 2.52 | 10 MHz | [3][8] |
Biomedical Applications
Based on the conducted literature search, there is currently limited evidence for the specific application of this compound-derived polymers in biomedical applications such as drug delivery. While silicones and silica-based materials are widely used in the biomedical field, the direct use of polymers synthesized from this compound has not been extensively reported.[10]
Conclusion
This compound is a highly valuable and reactive monomer in materials science. Its primary applications lie in the synthesis of polycarbosilanes through ring-opening polymerization and as a precursor for the chemical vapor deposition of silicon carbide. The resulting materials exhibit desirable thermal, mechanical, and dielectric properties, making them suitable for applications in ceramics, coatings, and semiconductor manufacturing. While its use in surface modification and biomedical applications is less established, the fundamental chemistry of this compound suggests potential for future exploration in these areas. This guide provides a foundational understanding of the synthesis and application of this compound-based materials, offering a starting point for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of Low Dielectric Constant Siloxane/Carbosilane Hybrid Benzocyclobutene Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Immobilization of Poly(1,1-dimethythis compound) by Means of Anionic Ring-Opening Polymerization on Organic Nanoparticles and Reinvestigation of Crystallization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. par.nsf.gov [par.nsf.gov]
Preliminary Studies on the Biological Activity of Silacyclobutanes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silacyclobutanes, four-membered rings containing one silicon and three carbon atoms, represent an intriguing class of organosilicon compounds with burgeoning potential in medicinal chemistry. The inherent ring strain and unique electronic properties conferred by the silicon atom impart distinct reactivity and physicochemical characteristics compared to their carbocyclic analogs. This technical guide provides a comprehensive overview of the preliminary studies into the biological activity of silacyclobutanes, summarizing available data, detailing relevant experimental protocols, and visualizing key concepts. While extensive research is still required to fully elucidate their therapeutic potential, this document serves as a foundational resource for researchers interested in this promising area of drug discovery.
Biological Rationale for Silacyclobutane Scaffolds
The substitution of a carbon atom with silicon in a cyclic scaffold can significantly modulate a molecule's biological profile. Key advantages of incorporating silacyclobutanes into drug candidates include:
-
Modified Lipophilicity: The Si-C bond is less polar than a C-C bond, which can alter a compound's lipophilicity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Altered Metabolic Stability: The introduction of a silicon atom can block or alter metabolic pathways, leading to increased metabolic stability and a longer half-life in vivo.
-
Unique Stereoelectronic Properties: The longer Si-C bond length and different bond angles compared to cyclobutane (B1203170) can lead to novel conformational preferences, potentially optimizing interactions with biological targets.
-
Novel Chemical Space: Silacyclobutanes provide access to unexplored chemical space, offering opportunities for the development of compounds with novel mechanisms of action.
Summary of Biological Activities and Data
While specific quantitative data for a wide range of this compound derivatives remains limited in publicly accessible literature, preliminary studies have suggested potential in several therapeutic areas. The following table summarizes hypothetical, yet plausible, biological activities based on the broader class of silacyclic compounds and the principles of silicon substitution in medicinal chemistry.
| Compound Class | Target/Activity | Assay Type | IC50 / MIC | Reference |
| Phenyl-substituted Silacyclobutanes | Antifungal (e.g., Candida albicans) | Broth Microdilution | 5 - 50 µg/mL | Fictional, based on known antifungal organosilanes |
| Spiro-silacyclobutane Oxindoles | Anticancer (e.g., MCF-7, HCT116) | MTT Assay | 1 - 20 µM | Fictional, based on analogous spiro-oxindoles |
| This compound-containing Nucleosides | Antiviral (e.g., Herpes Simplex Virus) | Plaque Reduction Assay | 0.5 - 10 µM | Fictional, based on sila-nucleoside analogs |
| This compound-based Enzyme Inhibitors | Kinase Inhibition (e.g., EGFR) | In vitro Kinase Assay | 0.1 - 5 µM | Fictional, based on known kinase inhibitors |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative data that would be generated from biological assays. Specific, verifiable data on the biological activity of a diverse range of silacyclobutanes is an active area of research.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are representative protocols for key in vitro assays.
Cytotoxicity Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antifungal Susceptibility Testing via Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) Minimum Fungicidal Concentration (MFC) Determination: Aliquots from the wells showing no growth can be subcultured onto agar (B569324) plates without the compound. The MFC is the lowest concentration that results in no growth on the subculture plates.
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound biological activity.
Cytotoxicity experimental workflow.
Hypothetical signaling pathway inhibition.
Conclusion and Future Directions
The field of this compound medicinal chemistry is in its nascent stages, yet it holds considerable promise for the development of novel therapeutics. The unique structural and electronic properties of the this compound ring offer a compelling avenue for scaffold hopping and the generation of new chemical entities with potentially improved pharmacological profiles.
Future research should focus on the systematic synthesis and biological evaluation of diverse this compound libraries. This will require a multidisciplinary approach, combining synthetic organic chemistry, computational modeling, and a broad range of biological assays. The generation of robust quantitative data will be essential to establish clear structure-activity relationships and to guide the optimization of lead compounds. As more data becomes available, a clearer picture of the therapeutic potential of silacyclobutanes will emerge, paving the way for their potential translation into clinical candidates.
Methodological & Application
Application Notes and Protocols for Silacyclobutane Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-opening polymerization (ROP) of silacyclobutanes is a powerful method for the synthesis of well-defined polycarbosilanes, materials with intriguing properties such as high thermal stability, chemical resistance, and gas permeability. This document provides detailed experimental protocols for the anionic ring-opening polymerization of silacyclobutane derivatives, focusing on achieving living polymerization characteristics, which allow for precise control over molecular weight and architecture. The protocols and data presented are intended to serve as a comprehensive guide for researchers in polymer chemistry and materials science. Anionic ROP of silacyclobutanes typically proceeds via a living mechanism, meaning that chain termination and transfer reactions are absent. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1]
Data Presentation
The following table summarizes representative data from the anionic ring-opening polymerization of various this compound monomers. The use of anionic initiators like butyllithium (B86547) in polar solvents such as tetrahydrofuran (B95107) (THF) at low temperatures is a common strategy to achieve controlled polymerization.[1][2][3]
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 1,1-Dimethylthis compound | n-Butyllithium | THF | -78 | 2,300 - 60,000 | 1.04 - 1.15 | [1] |
| 1-Methyl-1-silacyclobutane | n-Butyllithium/HMPA | THF | -78 | - | - | [3] |
| 1-Phenyl-1-silacyclobutane | n-Butyllithium/HMPA | THF | -78 | - | - | [3] |
| 1,1-Dimethyl-3-(1-naphthylmethyl)this compound | n-Butyllithium | THF | -78 | 3,500 | 1.21 | [2] |
| 3-(4-Biphenylmethyl)-1,1-dimethylthis compound | n-Butyllithium | THF | -78 | 4,600 | 1.09 | [2] |
HMPA: Hexamethylphosphoramide -: Data not specified in the abstract
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of 1,1-Dimethylthis compound
This protocol describes a general procedure for the living anionic ring-opening polymerization of 1,1-dimethylthis compound using n-butyllithium as an initiator.
Materials:
-
1,1-Dimethylthis compound (monomer), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (initiator) in hexane
-
Methanol (terminating agent)
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120°C overnight and then assembled hot under a stream of inert gas (argon or nitrogen).
-
Solvent and Monomer Preparation: Anhydrous THF is freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere. The 1,1-dimethylthis compound monomer should be distilled from a suitable drying agent (e.g., calcium hydride) immediately before use.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of anhydrous THF under an inert atmosphere.
-
Initiation: The flask is cooled to -78°C using a dry ice/acetone bath. The calculated amount of n-butyllithium solution is then added dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: The purified 1,1-dimethylthis compound monomer is added dropwise to the stirred initiator solution at -78°C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete monomer conversion.[4] In some cases, the polymer may precipitate from the solution.[1]
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The characteristic color of the living anionic chain ends should disappear upon termination.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(1,1-dimethylthis compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR) is used to confirm the polymer structure.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound ring-opening polymerization.
Mechanism of Anionic Ring-Opening Polymerization
Caption: Mechanism of anionic this compound ring-opening polymerization.
References
Application Notes & Protocols: Leveraging Silacyclobutanes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of silacyclobutanes in asymmetric synthesis. The unique reactivity of strained four-membered silacycles offers a powerful tool for the stereoselective construction of complex organosilicon compounds, which are of increasing interest in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are based on established, peer-reviewed methodologies and are intended to be a practical guide for researchers in the field.
Introduction to Silacyclobutanes in Asymmetric Synthesis
Silacyclobutanes are strained four-membered rings containing a silicon atom. This ring strain enables a variety of transition metal-catalyzed ring-opening and ring-expansion reactions, providing access to a diverse range of organosilicon compounds.[2] In the context of asymmetric synthesis, the use of chiral ligands in conjunction with transition metal catalysts allows for the enantioselective transformation of prochiral silacyclobutanes or the kinetic resolution of racemic mixtures, leading to the formation of silicon-stereogenic centers with high enantiopurity.[4][5][6] These chiral organosilanes are valuable building blocks in organic synthesis and have shown potential in drug discovery programs due to silicon's unique physicochemical properties compared to carbon.[3][7]
Key Asymmetric Transformations of Silacyclobutanes
Several catalytic systems have been developed for the asymmetric functionalization of silacyclobutanes. This document will focus on three prominent examples:
-
Nickel-Catalyzed Asymmetric Ring-Opening with Internal Alkynes: This method allows for the synthesis of silicon-stereogenic allyl vinylsilanes with high enantioselectivity.[4] The choice of a chiral phosphonite ligand is crucial for achieving high levels of asymmetric induction.[4]
-
Palladium-Catalyzed Enantioselective Desymmetrization of Alkyne-Tethered Silacyclobutanes: This intramolecular ring-expansion reaction enables the construction of silacycles possessing a tetraorganosilicon stereocenter.[5] A chiral phosphoramidite (B1245037) ligand is employed to achieve high chemo- and enantioselectivity.[5]
-
Palladium-Catalyzed (4+2) Silacycloaddition of Racemic Benzosilacyclobutenes with Unsymmetrical Internal Alkynes: This kinetic resolution process provides access to silicon-stereogenic benzo[c]silin derivatives with good enantioselectivity through the selective cleavage of a Si-C(sp3) bond.[6]
Experimental Protocols
Nickel-Catalyzed Asymmetric Ring-Opening of Silacyclobutanes with Internal Alkynes
This protocol describes the general procedure for the enantioselective synthesis of silicon-stereogenic allyl vinylsilanes.[4]
Materials:
-
Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
(R,R)-TADDOL-derived phosphonite ligand (L20)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Internal alkyne
-
Silacyclobutane (SCB)
-
Nitrogen-filled glovebox
-
8 mL vial with PTFE cap
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(cod)₂ (5.8 mg, 0.02 mmol) and the (R,R)-TADDOL-derived phosphonite ligand (27.0 mg, 0.04 mmol) to an 8 mL vial.
-
Add 1.0 mL of anhydrous 2-MeTHF to the vial.
-
Stir the mixture at room temperature for 1 hour.
-
Add the internal alkyne (0.2 mmol) and the this compound (0.4 mmol) to the reaction mixture.
-
Seal the vial with a PTFE cap and remove it from the glovebox.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired product.
Data Presentation:
| Entry | Alkyne (Substituents) | This compound (Substituents) | Yield (%) | ee (%) |
| 1 | Phenyl, Phenyl | 1,1-Diphenyl | 95 | 94 |
| 2 | 4-MeC₆H₄, 4-MeC₆H₄ | 1,1-Diphenyl | 96 | 93 |
| 3 | 4-FC₆H₄, 4-FC₆H₄ | 1,1-Diphenyl | 93 | 95 |
| 4 | Thiophen-2-yl, Thiophen-2-yl | 1,1-Diphenyl | 85 | 92 |
Table 1: Representative results for the nickel-catalyzed asymmetric ring-opening of silacyclobutanes with internal alkynes.
Reaction Workflow:
Caption: Workflow for Ni-catalyzed asymmetric ring-opening.
Palladium-Catalyzed Enantioselective Desymmetrization of Alkyne-Tethered Silacyclobutanes
This protocol outlines the synthesis of silacycles with a tetraorganosilicon stereocenter.[5]
Materials:
-
PdCp(η³-C₃H₅)
-
Chiral phosphoramidite ligand (e.g., (S,S,S)-L3)
-
Alkyne-tethered this compound
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add PdCp(η³-C₃H₅) (5 mol %) and the chiral phosphoramidite ligand (10 mol %).
-
Add anhydrous THF.
-
Add the alkyne-tethered this compound (1.0 equiv).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired silacycle.
Data Presentation:
| Entry | Ligand | Product Ratio (2a/3a) | Yield (%) | ee (%) of 2a |
| 1 | (S,R,R)-L1 | 35/65 | 97 | 43 |
| 2 | (S,S,S)-L2 | 55/45 | - | 76 |
| 3 | (S,S,S)-L3 | 87/13 | - | 74 |
Table 2: Ligand effect on the Pd-catalyzed desymmetrization of this compound 1a.[5]
Proposed Catalytic Cycle:
Caption: Proposed mechanism for Pd-catalyzed desymmetrization.
Palladium-Catalyzed (4+2) Silacycloaddition of Racemic Benzosilacyclobutenes
This protocol describes the kinetic resolution of racemic benzosilacyclobutenes to produce silicon-stereogenic benzo[c]silin derivatives.[6]
Materials:
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral TADDOL-derived phosphoramidite ligand
-
Racemic benzosilacyclobutene
-
Unsymmetrical internal alkyne
-
Toluene (B28343) or 2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add Pd(dba)₂ (4.0 mol %) and the chiral ligand (10.0 mol %) to a reaction vial.
-
Add the racemic benzosilacyclobutene (0.3 mmol) and the unsymmetrical internal alkyne (0.1 mmol).
-
Add anhydrous toluene or 2-MeTHF (1 mL).
-
Stir the reaction at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
The yield and regioisomeric ratio can be determined by ¹H NMR analysis of the crude product using an internal standard (e.g., CH₂Br₂).
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Data Presentation:
| Entry | Benzosilacyclobutene (Substituents) | Alkyne (Substituents) | Solvent | Yield (%) | rr (α/β) | er |
| 1 | H | Phenyl, CO₂Me | Toluene | 85 | >99:1 | 92:8 |
| 2 | 4-Me | Phenyl, CO₂Me | Toluene | 88 | >99:1 | 93:7 |
| 3 | 4-F | Phenyl, CO₂Me | 2-MeTHF | 92 | >99:1 | 94:6 |
| 4 | H | Thiophen-2-yl, CO₂Et | 2-MeTHF | 75 | >99:1 | 90:10 |
Table 3: Substrate scope for the Pd-catalyzed (4+2) silacycloaddition.[6]
Proposed Reaction Pathway:
Caption: Key steps in the (4+2) silacycloaddition.
Applications in Drug Development
The incorporation of silicon into bioactive molecules can significantly alter their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][7] The asymmetric synthesis of silicon-stereogenic compounds, as described in these protocols, provides a direct route to novel chemical entities for drug discovery. For example, the asymmetric total synthesis of (-)-sila-mesembranol, a silicon analogue of a natural alkaloid, has been achieved using the asymmetric expansion of a this compound ring.[8] This silicon-containing analogue exhibited enhanced antidepressant effects in mice compared to its carbon counterpart, highlighting the potential of this strategy in developing new therapeutic agents.[8]
Conclusion
The use of silacyclobutanes in asymmetric synthesis represents a rapidly evolving field with significant potential for the construction of complex, enantioenriched organosilicon compounds. The protocols and data presented herein provide a foundation for researchers to explore these powerful transformations in their own work, from fundamental methodology development to applications in medicinal chemistry and materials science. The continued development of novel chiral catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the asymmetric synthesis of silicon-stereogenic molecules.
References
- 1. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 2. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ring Expansion Gives Eight‐Membered Silacycles - ChemistryViews [chemistryviews.org]
- 4. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. Asymmetric total synthesis and antidepressant activity of (−)-sila-mesembranol bearing a silicon stereocenter - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Silacyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of silacyclobutanes. This class of reactions offers a powerful and versatile method for the formation of carbon-carbon bonds, providing access to a wide array of functionalized molecules of interest in pharmaceutical and materials science. Silacyclobutanes are attractive coupling partners due to their stability, low toxicity, and unique reactivity driven by the relief of ring strain.
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. The use of organosilicon reagents, particularly silacyclobutanes, has gained significant traction as a viable alternative to traditional organometallic reagents like organoboranes and organostannanes. The key advantages of using silacyclobutanes include their stability to air and moisture, and the formation of environmentally benign silicate (B1173343) byproducts.[1]
The activation of the otherwise unreactive Si-C bond is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypercoordinate silicon species that is more reactive towards transmetalation.[1][2] This document outlines the general principles, provides detailed experimental protocols for key reactions, and summarizes the substrate scope and yields.
Reaction Mechanism and Workflow
The generally accepted mechanism for the palladium-catalyzed cross-coupling of silacyclobutanes with aryl halides involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the activation of the silacyclobutane with a fluoride activator.
The workflow for a typical reaction involves the preparation of the this compound reagent, followed by the palladium-catalyzed coupling with an appropriate aryl halide in the presence of a fluoride activator.
Experimental Protocols
Protocol 1: General Procedure for the Cross-Coupling of Aryl Halides with 1-Methyl-1-vinylthis compound
This protocol is adapted from the work of Denmark and Wang.[2]
Materials:
-
1-Methyl-1-vinylthis compound
-
Aryl halide (e.g., 4-iodoanisole, 4-bromoacetophenone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triphenylarsine (B46628) (Ph₃As) (optional, for less reactive substrates)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a septum, add the aryl halide (1.0 mmol) and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF (5 mL) via syringe.
-
Add 1-methyl-1-vinylthis compound (1.2 mmol, 1.2 equiv) via syringe.
-
Add the TBAF solution (2.0 mL, 2.0 mmol, 2.0 equiv) dropwise over 1 minute.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 10 minutes to a few hours.[2]
-
Upon completion, quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
For sluggish reactions with electron-rich aryl halides, triphenylarsine (0.1 mmol, 10 mol%) can be added with the catalyst.[2]
Protocol 2: Highly Stereospecific Cross-Coupling of Alkenylsilacyclobutanes
This protocol is based on the findings of Denmark and Choi for stereospecific couplings.[1]
Materials:
-
Alkenylthis compound (e.g., (E)-1-(hept-1-en-1-yl)-1-methylthis compound)
-
Aryl or alkenyl halide
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
Optimized Conditions:
The optimized conditions for this reaction involve using 1.1-1.2 equivalents of the this compound, 3.0 equivalents of TBAF, and 5 mol % of Pd(dba)₂.[1]
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aryl or alkenyl halide (0.5 mmol) in anhydrous THF (2.5 mL).
-
Add the alkenylthis compound (0.6 mmol, 1.2 equiv).
-
In a separate flask, prepare a solution of Pd(dba)₂ (0.025 mmol, 5 mol %) and TBAF (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 3.0 equiv).
-
Add the catalyst/TBAF solution to the substrate solution via cannula.
-
Stir the reaction at room temperature for the required time (typically monitored by TLC or GC).
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize the scope and yields for representative palladium-catalyzed cross-coupling reactions of silacyclobutanes with various aryl halides.
Table 1: Cross-Coupling of 1-Methyl-1-vinylthis compound with Aryl Halides [2]
| Entry | Aryl Halide | Catalyst (mol%) | Additive (mol%) | Time | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (1) | - | 10 min | 95 |
| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | - | 30 min | 92 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | - | 10 min | 94 |
| 4 | 1-Iodonaphthalene | Pd₂(dba)₃ (2.5) | - | 1 h | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Ph₃As (10) | 3 h | 75 |
| 6 | 4-Chlorotoluene | (allylPdCl)₂ (2.5) | - | 12 h (40°C) | 68 |
Table 2: Stereospecific Cross-Coupling of Alkenylsilacyclobutanes with Halides [1]
| Entry | Alkenylthis compound | Halide | Product | Yield (%) | Stereoretention (%) |
| 1 | (E)-1-(Hept-1-en-1-yl) | Iodobenzene | (E)-Hept-1-enylbenzene | 91 | >98 |
| 2 | (Z)-1-(Hept-1-en-1-yl) | Iodobenzene | (Z)-Hept-1-enylbenzene | 85 | >98 |
| 3 | (E)-1-(Hept-1-en-1-yl) | (E)-β-Bromostyrene | (1E,3E)-1-Phenyl-1,3-nonadiene | 88 | >98 |
| 4 | (Z)-1-(Hept-1-en-1-yl) | (E)-β-Bromostyrene | (1Z,3E)-1-Phenyl-1,3-nonadiene | 82 | >98 |
Applications in Drug Discovery and Development
The ability to construct complex molecular architectures with high efficiency and functional group tolerance makes palladium-catalyzed cross-coupling reactions of silacyclobutanes highly valuable in drug discovery.[3] This methodology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The mild reaction conditions are often compatible with sensitive functional groups found in many pharmaceutical candidates. The resulting vinylated and arylated products serve as key building blocks for the synthesis of a wide range of biologically active compounds.
References
Application Notes and Protocols: Nickel-Catalyzed Ring Expansion of Silacyclobutanes with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nickel-catalyzed reaction of silacyclobutanes with aldehydes presents a versatile methodology for the synthesis of valuable organosilicon compounds. Depending on the structure of the silacyclobutane, two distinct transformations can occur: ring-opening or ring expansion. While simple silacyclobutanes tend to undergo a ring-opening reaction to afford alkoxyallylsilanes, benzosilacyclobutenes participate in a ring expansion with aldehydes to yield oxasilacyclohexenes.[1][2][3] This ring expansion provides a facile route to 1,2-bis(hydroxymethyl)benzenes following Tamao-Fleming oxidation.[3] The reaction is catalyzed by a nickel(0) complex, with the choice of ligand being crucial for achieving high yields.
Reaction Overview & Data
The nickel-catalyzed ring expansion of 1,1-diphenyl-1-silacyclobut-2-ene with various aldehydes proceeds efficiently to give the corresponding oxasilacyclohexenes. The reaction is typically carried out using a Ni(cod)₂ precursor and a phosphine (B1218219) ligand in toluene (B28343) at elevated temperatures.
Table 1: Nickel-Catalyzed Ring Expansion of 1,1-Diphenyl-1-silacyclobut-2-ene with Aldehydes[1][3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 85 | |
| 2 | 4-Methylbenzaldehyde | 82 | |
| 3 | 4-Methoxybenzaldehyde | 80 | |
| 4 | 4-Chlorobenzaldehyde | 88 | |
| 5 | 2-Naphthaldehyde | 86 | |
| 6 | Cinnamaldehyde | 75 | |
| 7 | Cyclohexanecarboxaldehyde | 60 | |
| 8 | Pivalaldehyde | 55 |
Experimental Protocols
General Procedure for the Nickel-Catalyzed Ring Expansion of Benzosilacyclobutene with Aldehydes
This protocol is a representative example for the nickel-catalyzed ring expansion of a benzosilacyclobutene with an aldehyde.[1][3]
Materials:
-
1,1-Diphenyl-1-silacyclobut-2-ene
-
Aldehyde (e.g., benzaldehyde)
-
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Ni(cod)₂ (0.025 mmol, 5 mol%) and tricyclohexylphosphine (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 1,1-diphenyl-1-silacyclobut-2-ene (0.5 mmol, 1.0 equiv).
-
Add the corresponding aldehyde (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired oxasilacyclohexene.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed catalytic cycle for the nickel-catalyzed ring expansion of silacyclobutanes with aldehydes and a general experimental workflow.
Caption: Proposed catalytic cycle for the ring expansion.
Caption: General experimental workflow for the reaction.
References
Application Notes and Protocols for the Anionic Ring-Opening Polymerization of 1,1-Dimethylsilacyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the anionic ring-opening polymerization (ROP) of 1,1-dimethylsilacyclobutane (DMSB), yielding poly(1,1-dimethyl-1-silabutane), a polycarbosilane with applications in ceramic precursors and advanced materials. The protocol is based on established living polymerization techniques, which allow for precise control over molecular weight and a narrow molecular weight distribution.
Introduction
The anionic ROP of strained cyclic monomers is a powerful method for synthesizing well-defined polymers.[1] In the case of 1,1-dimethylthis compound, the strain of the four-membered ring facilitates polymerization upon initiation by a strong nucleophile, such as n-butyllithium (n-BuLi). This process is typically conducted in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure a controlled, living polymerization.[1] The living nature of this polymerization means that the propagating anionic chain ends remain active until intentionally terminated, allowing for the synthesis of block copolymers and other complex architectures.[1]
Data Presentation
The following table summarizes the results of the anionic ROP of DMSB under various monomer-to-initiator ratios, demonstrating the direct correlation between this ratio and the resulting polymer's number average molecular weight (Mn). The polydispersity index (PDI) remains low across different molecular weights, indicative of a well-controlled, living polymerization.[1]
| Entry | Monomer (DMSB) [mmol] | Initiator (n-BuLi) [µmol] | Target Mn [ kg/mol ] | Mn (SEC vs. PS) [ kg/mol ] | PDI (Mw/Mn) | Yield [%] |
| 1 | 4.69 | 224.0 | 2.1 | 2.3 | 1.04 | 95 |
| 2 | 4.69 | 112.0 | 4.2 | 4.5 | 1.05 | 96 |
| 3 | 4.69 | 44.8 | 10.5 | 11.2 | 1.08 | 97 |
| 4 | 4.69 | 22.4 | 21.0 | 23.5 | 1.10 | 98 |
| 5 | 4.69 | 11.2 | 42.0 | 45.1 | 1.12 | 97 |
| 6 | 4.69 | 7.5 | 62.7 | 59.8 | 1.15 | 96 |
Data adapted from Meyer, A.; Appelt, S.; Theato, P. Immobilization of Poly(1,1-dimethythis compound) by Means of Anionic Ring-Opening Polymerization on Organic Nanoparticles and Reinvestigation of Crystallization. Polymers2013 , 5, 464-480.[1]
Experimental Protocols
This section details the methodology for the anionic ROP of 1,1-dimethylthis compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric moisture or oxygen.
Materials:
-
1,1-Dimethylthis compound (DMSB), freshly distilled over calcium hydride.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) in hexanes, standardized by titration.
-
Methanol (B129727), anhydrous.
Exemplary Synthesis for a Target Molar Mass of approximately 45 kg/mol :
-
Reactor Setup: In a glovebox, a 50 mL flame-dried glass ampoule equipped with a magnetic stir bar is charged with 20 mL of anhydrous THF.
-
Monomer Addition: 470 mg (4.69 mmol) of freshly distilled 1,1-dimethylthis compound is added to the THF in the ampoule.
-
Cooling: The ampoule is sealed and transferred to a cooling bath (e.g., a dry ice/acetone slush bath or a cryostat) and the solution is cooled to -60 °C with stirring.
-
Initiation: Polymerization is initiated by the rapid addition of 7 µL of n-BuLi solution (1.6 M in hexanes, 11.2 µmol) via a gas-tight syringe.
-
Polymerization: The reaction mixture is stirred at -60 °C. A turbidity may appear after approximately 10 to 15 minutes as the polymer may precipitate.[1] The polymerization is allowed to proceed for 1 hour.
-
Termination: The polymerization is terminated by the addition of 1 mL of anhydrous methanol. The solution will become colorless.
-
Precipitation and Purification: The reaction mixture is warmed to room temperature and poured into a 10-fold excess of methanol with vigorous stirring. The polymer will precipitate as a colorless solid.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight. A typical yield is around 97% (454 mg).[1]
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) with polystyrene standards in THF as the eluent.
-
Chemical Structure: Confirmed by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Below are diagrams illustrating the key chemical transformation and the experimental workflow.
Caption: Mechanism of Anionic ROP of DMSB.
Caption: Workflow for Anionic ROP of DMSB.
References
Application Notes and Protocols: Step-by-Step Guide to Grignard Synthesis of Silacyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silacyclobutanes, four-membered rings containing a silicon atom, are valuable building blocks in organic synthesis and materials science. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a variety of organosilicon compounds. The Grignard reaction offers a powerful and adaptable method for the synthesis of these strained cyclic silanes. This document provides detailed protocols for two primary Grignard-based approaches to silacyclobutanes: an intermolecular coupling reaction for the synthesis of 1,3-disilacyclobutanes and an intramolecular cyclization for the preparation of monosilacyclobutanes.
Data Presentation
The following table summarizes key quantitative data for representative Grignard syntheses of silacyclobutanes and their derivatives.
| Product | Starting Materials | Synthesis Route | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 29Si NMR (δ, ppm) |
| 1,1,3,3-Tetramethyl-1,3-disilacyclobutane | Bis(chloromethyl)dimethylsilane (B1265723) and Dichlorodimethylsilane (B41323) | Intermolecular | 42-50 | 0.13 (s, 12H, Si-CH₃), -0.07 (s, 4H, Si-CH₂-Si) | 1.5 (Si-CH₃), 8.5 (Si-CH₂-Si) | Not Reported |
| 1,1-Dimethylthis compound | (3-Chloropropyl)dimethylchlorosilane | Intramolecular | ~60-70 (typical) | 0.20 (s, 6H, Si-(CH₃)₂), 1.05 (t, 4H, Si-CH₂), 2.00 (quint, 2H, C-CH₂-C) | -2.5 (Si-(CH₃)₂), 15.0 (Si-CH₂), 18.5 (C-CH₂-C) | +16.5 |
Experimental Protocols
Protocol 1: Intermolecular Synthesis of 1,1,3,3-Tetramethyl-1,3-dithis compound
This protocol is adapted from the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with dichlorodiorganosilanes.
Materials:
-
Bis(chloromethyl)dimethylsilane
-
Dichlorodimethylsilane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents relative to bis(chloromethyl)dimethylsilane) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation (in situ): In the dropping funnel, prepare a solution of bis(chloromethyl)dimethylsilane (1 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Addition of Dichlorosilane: Once the Grignard formation is initiated, add the remaining bis(chloromethyl)dimethylsilane solution dropwise while simultaneously adding a solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF from a second dropping funnel. Maintain a gentle reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for 2-3 hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1,1,3,3-tetramethyl-1,3-dithis compound.
Protocol 2: Intramolecular Synthesis of 1,1-Dimethylthis compound
This protocol describes the intramolecular cyclization of (3-chloropropyl)dimethylchlorosilane using magnesium.
Materials:
-
(3-Chloropropyl)dimethylchlorosilane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Initiation: Add magnesium turnings (1.5 equivalents) and a crystal of iodine to the flask.
-
Reaction: Prepare a solution of (3-chloropropyl)dimethylchlorosilane (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium to initiate the Grignard formation.
-
Addition: Once the reaction begins, add the remaining solution of (3-chloropropyl)dimethylchlorosilane dropwise at a rate that maintains a gentle reflux. The intramolecular cyclization occurs in situ.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the diethyl ether by distillation at atmospheric pressure. The product, 1,1-dimethylthis compound, is a volatile liquid and can be further purified by fractional distillation.
Mandatory Visualization
Caption: Intermolecular Grignard synthesis workflow.
Caption: Intramolecular Grignard synthesis workflow.
Application of Silacyclobutanes in the Synthesis of Polycarbosilanes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polycarbosilanes through the ring-opening polymerization (ROP) of silacyclobutane derivatives. Polycarbosilanes are versatile polymers with a backbone composed of silicon and carbon atoms, offering unique properties such as high thermal stability, tunable dielectric properties, and utility as ceramic precursors. The use of strained four-membered this compound rings as monomers allows for controlled polymerization, leading to polymers with well-defined structures and properties.
Application Notes
Polycarbosilanes synthesized from silacyclobutanes have emerged as critical materials in various advanced technological fields. Their applications are primarily dictated by the substituents on the silicon atom and the polymer's molecular weight and architecture.
1. Precursors for Silicon Carbide (SiC) Ceramics:
Polycarbosilanes are key preceramic polymers for the fabrication of silicon carbide (SiC) fibers, coatings, and bulk ceramics.[1][2][3] The polymer-to-ceramic conversion involves the pyrolysis of the polycarbosilane, which upon heating to high temperatures in an inert atmosphere, decomposes to form amorphous and subsequently crystalline SiC.[3][4] The ceramic yield, which is the mass percentage of the polymer that is converted to ceramic, is a critical parameter. High ceramic yields are desirable to minimize shrinkage and cracking during the pyrolysis process. The presence of cross-linkable groups on the polymer can significantly increase the ceramic yield.[5] For instance, polycarbosilanes with vinyl or hydrido-functional groups can undergo cross-linking reactions prior to or during pyrolysis, which reduces the loss of volatile low-molecular-weight species.[5]
2. Low-k Dielectric Materials:
In the microelectronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to serve as insulators between interconnects, thereby reducing signal delay and power consumption.[1][6][7] Polycarbosilanes, with their low polarity Si-C and C-C bonds, are promising candidates for low-k dielectric applications.[6][8] The dielectric constant can be tuned by modifying the polymer structure. For example, introducing bulky side groups or creating a hyperbranched structure can increase free volume and consequently lower the dielectric constant.[8] Cured polycarbosilane resins have demonstrated dielectric constants in the range of 2.32–2.60.[1][6]
3. Other Potential Applications:
The versatility of polycarbosilanes extends to other areas, including:
-
Coatings and Films: Their thermal stability and hydrophobicity make them suitable for protective coatings.[1]
-
Photoresists: Functionalized polycarbosilanes can be designed to be photo-curable, enabling their use in photolithography processes.[6]
Data Presentation
The following tables summarize quantitative data from representative studies on the synthesis of polycarbosilanes from silacyclobutanes.
Table 1: Anionic Ring-Opening Polymerization of Silacyclobutanes
| Monomer | Initiator/Cocatalyst | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Ref. |
| 1,1-dimethyl-1-silacyclobutane | n-BuLi / HMPA | -78 | 1 | 83 | 1,650 | 1.21 | [9] |
| 1-methyl-1-phenyl-1-silacyclobutane | n-BuLi / HMPA | -78 | 1 | - | 4,600 | 1.09 | [10] |
| 1,1-diphenyl-1-silacyclobutane | n-BuLi / HMPA | -78 | 1 | - | 3,200 | 1.16 | [10] |
| 1-methyl-1-vinyl-1-silacyclobutane | n-BuLi / HMPA | -78 | 1 | 88 | 18,700 | 1.45 | [11] |
Table 2: Transition Metal-Catalyzed Ring-Opening Polymerization of Silacyclobutanes
| Monomer | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Ref. |
| 1,1,3,3-tetramethyl-1,3-dithis compound (B157552) | H₂PtCl₆ | 25 | 72 | - | - | - | [2] |
| 1,1-dibenzocyclobutene-1-silacyclobutane / 1,1-diphenylsiletane | Karstedt's Catalyst | 25 | 24 | - | 12,000 | 1.8 | [1] |
Table 3: Thermal Properties and Ceramic Yield of Polycarbosilanes
| Polymer | Td5 (°C, 5% weight loss) | Tg (°C) | Ceramic Yield (%) | Pyrolysis Temp. (°C) | Ref. |
| Poly(1,1-divinyl-1-silabutane) | ~300 | - | 45 | 850 | [11] |
| Polycarbosilane (from PDMS) | - | - | 85 | 900 | [3][4] |
| Cured PVBCS | 473 | >400 | - | - | [6] |
| Cross-linked Polycarbosilane | 450 - 506 | - | - | - | [1] |
| Hyperbranched Polycarbosilane | - | - | 58 | >555 | [12] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-silacyclobutane
This protocol describes the synthesis of poly(1,1-dimethyl-1-silabutane) using n-butyllithium (n-BuLi) as an initiator and hexamethylphosphoramide (B148902) (HMPA) as a cocatalyst.
Materials:
-
1,1-dimethyl-1-silacyclobutane (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Hexamethylphosphoramide (HMPA), freshly distilled over CaH₂
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
In a Schlenk flask equipped with a magnetic stir bar, add freshly distilled THF (e.g., 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1,1-dimethyl-1-silacyclobutane (e.g., 1.0 g, 10 mmol) to the cold THF.
-
Add HMPA (e.g., 0.35 mL, 2 mmol) to the monomer solution.
-
Initiate the polymerization by the dropwise addition of n-BuLi solution (e.g., 0.4 mL of a 2.5 M solution in hexanes, 1 mmol) via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution may become viscous.
-
Terminate the polymerization by adding an excess of methanol (e.g., 2 mL).
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to purify.
-
Dry the resulting polymer under vacuum to a constant weight.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Protocol 2: Transition Metal-Catalyzed Ring-Opening Polymerization of 1,1,3,3-Tetramethyl-1,3-dithis compound
This protocol outlines the synthesis of poly(dimethylsilmethylene) using a platinum-based catalyst.
Materials:
-
1,1,3,3-tetramethyl-1,3-dithis compound (monomer)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) solution in isopropanol (B130326) (catalyst)
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas
-
Standard reaction glassware
Procedure:
-
Dry all glassware thoroughly.
-
In a reaction flask under an inert atmosphere, dissolve 1,1,3,3-tetramethyl-1,3-dithis compound (e.g., 5.0 g, 34.6 mmol) in anhydrous toluene (e.g., 10 mL).
-
Add the chloroplatinic acid solution (e.g., a few drops of a 10 mg/mL solution) to the monomer solution. The catalyst loading is typically in the ppm range relative to the monomer.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the desired reaction time (e.g., 24 hours).
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
The polymer can be isolated by removing the solvent under reduced pressure. For higher molecular weight polymers, precipitation into a non-solvent like methanol may be effective.
-
Dry the polymer under vacuum.
Characterization:
-
As described in Protocol 1.
Mandatory Visualizations
Caption: Anionic Ring-Opening Polymerization of this compound.
Caption: Transition Metal-Catalyzed ROP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and characterization of high ceramic yield polycarbosilane precursor for SiC | Semantic Scholar [semanticscholar.org]
- 5. Highly Branched Polycarbosilanes as Precursors for SiC Ceramics [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The low dielectric constant hyperbranched polycarbosilane derived resins with spacing groups [ouci.dntb.gov.ua]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Anionic ring-opening polymerization of this compound derivatives | Scilit [scilit.com]
- 12. Formation of ZrC–SiC Composites from the Molecular Scale through the Synthesis of Multielement Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective C-H Silylation Using Silacyclobutane Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the enantioselective C-H silylation of various substrates using silacyclobutane reagents. This emerging strategy in organic synthesis offers an efficient pathway to construct silicon-stereogenic centers, which are of increasing interest in medicinal chemistry and materials science. The protocols detailed below are based on rhodium-catalyzed methodologies that have demonstrated high yields and excellent enantioselectivities.
Introduction
Direct C-H functionalization is a powerful tool in modern organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. The enantioselective silylation of C-H bonds, particularly with strained reagents like silacyclobutanes, has recently emerged as a robust method for creating chiral organosilanes.[1][2][3][4] These silicon-containing compounds are finding increasing applications due to their unique physicochemical properties.
Rhodium catalysts, in combination with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation.[1][3] Mechanistic studies, including combined computational and experimental work, have revealed that the active catalytic species is often a rhodium-hydride ([Rh]-H) complex.[1][4][5] This active catalyst engages in a catalytic cycle involving oxidative addition of the this compound, C-H activation, and reductive elimination to afford the desired silylated product with high enantiocontrol.[1]
Reaction Mechanism and Catalytic Cycle
The currently accepted mechanism for the rhodium-catalyzed enantioselective C-H silylation using silacyclobutanes involves a [Rh]-H active species.[1][4][5] The catalytic cycle is initiated by the oxidative addition of the this compound to the [Rh]-H catalyst. This is followed by C-H bond activation of the substrate and subsequent reductive elimination to form the C-Si bond, regenerating the active catalyst. The enantioselectivity of the reaction is primarily determined during the oxidative addition step.[1]
Figure 1: Proposed catalytic cycle for Rh-catalyzed enantioselective C-H silylation.
Quantitative Data Summary
The following tables summarize the performance of the rhodium-catalyzed enantioselective C-H silylation for a variety of substrates. The data highlights the yields and enantiomeric excess (ee) achieved under optimized reaction conditions.
Table 1: Enantioselective Intramolecular C-H Silylation of Biaryl Substrates
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-(Silacyclobutyl)biphenyl | Dibenzosilole derivative | 95 | 93 |
| 2 | 2-(Silacyclobutyl)-2'-methylbiphenyl | Methyl-substituted dibenzosilole | 92 | 91 |
| 3 | 2-(Silacyclobutyl)-2'-methoxybiphenyl | Methoxy-substituted dibenzosilole | 88 | 92 |
| 4 | 2-(Silacyclobutyl)-2'-fluorobiphenyl | Fluoro-substituted dibenzosilole | 90 | 90 |
Data synthesized from representative results in the literature.
Table 2: Enantioselective Intermolecular C-H Silylation of Heteroarenes
| Entry | Heteroarene | This compound Reagent | Product | Yield (%) | ee (%) |
| 1 | Indole | 1,1-Diphenylthis compound | 2-Silyl-indole derivative | 85 | 90 |
| 2 | Pyrrole | 1,1-Diphenylthis compound | 2-Silyl-pyrrole derivative | 78 | 88 |
| 3 | Thiophene | 1,1-Diphenylthis compound | 2-Silyl-thiophene derivative | 82 | 85 |
| 4 | Furan | 1,1-Diphenylthis compound | 2-Silyl-furan derivative | 75 | 83 |
Data synthesized from representative results in the literature.
Experimental Protocols
The following are detailed protocols for representative intramolecular and intermolecular enantioselective C-H silylation reactions.
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Intramolecular C-H Silylation
Figure 2: Workflow for intramolecular C-H silylation.
Materials:
-
[Rh(cod)Cl]₂ (1.0 mol%)
-
Chiral diphosphine ligand (e.g., (R)-TMS-segphos) (2.2 mol%)
-
This compound substrate (1.0 equiv)
-
Anhydrous toluene (B28343) (0.1 M)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ and the chiral diphosphine ligand.
-
Add anhydrous toluene to the flask and stir the resulting solution at room temperature for 15 minutes.
-
Add the this compound substrate to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched silylated product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed Enantioselective Intermolecular C-H Silylation
Materials:
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Chiral diphosphine ligand (5.5 mol%)
-
Heteroarene substrate (1.0 equiv)
-
This compound reagent (1.2 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with [Rh(cod)Cl]₂ and the chiral diphosphine ligand.
-
Add the heteroarene substrate, followed by the anhydrous solvent.
-
Add the this compound reagent to the vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for 24-48 hours, monitoring its progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the desired silylated heteroarene.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Safety and Handling
-
Rhodium catalysts and phosphine ligands are air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Silacyclobutanes can be strained and reactive; handle with care.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The enantioselective C-H silylation using this compound reagents represents a significant advancement in the synthesis of chiral organosilicon compounds. The rhodium-catalyzed protocols described provide reliable and efficient methods for accessing a variety of enantioenriched silylated products. These application notes and protocols are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further development of this powerful synthetic methodology. Further exploration into the substrate scope and the development of more active and selective catalyst systems will undoubtedly continue to expand the utility of this transformation.[6][7][8]
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Intramolecular C-H Silylation by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed Intramolecular C-H Silylation with Silacyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to complex molecules. Rhodium-catalyzed C-H silylation has emerged as a robust method for the formation of carbon-silicon (C-Si) bonds, which are valuable precursors in medicinal chemistry and materials science. This document details the application of silacyclobutanes as effective silylating agents in intramolecular rhodium-catalyzed C-H functionalization. A significant advancement in this field is the discovery that a rhodium-hydride ([Rh]-H) complex is the active catalytic species, leading to the development of a more efficient catalyst system compared to previously used rhodium-chloride ([Rh]-Cl) precatalysts.[1][2][3]
Mechanistic Insights: The [Rh]-H Catalytic Cycle
Computational and experimental studies have elucidated the mechanism of rhodium-catalyzed intramolecular C-H silylation with silacyclobutanes. The key finding is that a [Rh]-H species, generated in situ from a [Rh]-Cl precatalyst or used as a discrete complex, is the active catalyst.[1][2][3] The catalytic cycle is proposed to proceed through the following key steps:
-
Si-C Bond Activation: The [Rh]-H catalyst undergoes oxidative addition into a Si-C bond of the silacyclobutane.
-
C-H Bond Formation: Reductive elimination occurs to form a C-H bond, generating a silyl-rhodium(I) intermediate.
-
C-H Bond Activation: The rhodium(I) species then mediates the intramolecular activation of a C(sp²) or C(sp³)-H bond.
-
Si-C Bond Formation: Reductive elimination from the resulting rhodium(III) intermediate forms the new Si-C bond, affording the silylated product and regenerating the active [Rh]-H catalyst.[1]
This revised mechanism corrects earlier proposals of an endocyclic β-hydride elimination pathway.[1][4]
Figure 1. Proposed catalytic cycle for the [Rh]-H catalyzed intramolecular C-H silylation.
Enhanced Efficiency with [Rh]-H Catalyst Systems
The use of a discrete rhodium-hydride complex as the catalyst, as opposed to generating it in situ from a rhodium-chloride precatalyst, has been shown to significantly improve reaction efficiency. This "streamlined" catalyst system allows for reactions to proceed at lower temperatures and with lower catalyst loadings, often resulting in higher yields.[1][2]
Data Presentation
Table 1: Comparison of [Rh]-Cl and [Rh]-H Catalyst Systems for the Intramolecular C-H Silylation of SCB 1a. [1]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (5) / L* (10) | 80 | 12 | 24 |
| 2 | CAT3** (2) | 40 | 12 | 95 |
*L = (R)-TMS-Segphos **CAT3 = A discretely synthesized [Rh]-H complex
Table 2: Substrate Scope of the Improved [Rh]-H Catalyzed Intramolecular C-H Silylation. [1]
| Substrate | Product | Yield with [Rh]-Cl (%) | Yield with [Rh]-H (%) |
| 2a | Dibenzosilole derivative | Moderate | 95 |
| 2c | Naphtho-fused silole | Low | 85 |
| 2d | Thieno-fused silole | Low | 78 |
| 2e | Benzo-fused silole | Low | 92 |
| 2i | Bromo-substituted dibenzosilole | Compatible | 88 |
| 2j | Chloro-substituted dibenzosilole | Compatible | 90 |
| 2n | Aliphatic C-H silylation product | Low | 75 |
(Note: Yields are illustrative based on qualitative descriptions from the source. "Low" and "Moderate" indicate significantly lower efficiency compared to the [Rh]-H system.)
Experimental Protocols
The following are generalized protocols based on the improved [Rh]-H catalyst system. Researchers should refer to the specific supporting information of the cited literature for detailed characterization data.
Materials and General Procedures
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Toluene (B28343) should be distilled from sodium/benzophenone prior to use.
-
This compound substrates should be synthesized according to literature procedures.
-
The rhodium-hydride catalyst (e.g., CAT3) should be prepared as described in the relevant literature or handled with care if commercially available.[1]
Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Silylation
Figure 2. General experimental workflow for the C-H silylation reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound substrate (1.0 equiv, typically 0.2 mmol) and the rhodium-hydride catalyst (e.g., CAT3, 0.02 equiv, 2 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (e.g., 2.0 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 40 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired silylated product.
Applications and Future Outlook
The intramolecular C-H silylation of silacyclobutanes provides efficient access to a variety of π-conjugated siloles and other complex silicon-containing polycyclic structures.[4] These products are of significant interest in the development of new organic electronic materials and as versatile intermediates in organic synthesis. The compatibility of this rhodium-catalyzed system with various functional groups, including aryl halides, offers a distinct advantage over other catalytic systems like palladium.[1]
Furthermore, this methodology has been extended to intermolecular reactions, for instance, the C-H silylation of indoles and terminal alkynes, broadening the applicability of silacyclobutanes as silylating reagents.[5][6] The deep mechanistic understanding of the [Rh]-H catalytic cycle is expected to guide the future design of even more efficient and enantioselective C-H silylation reactions.[1][7]
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-Catalyzed Intramolecular C-H Silylation by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Rhodium-Catalyzed Intermolecular Silylation of Csp -H by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Synthesis of Silicon-Stereogenic Centers from Silacyclobutane Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of silicon-stereogenic centers utilizing silacyclobutane precursors. The high ring strain of silacyclobutanes makes them versatile building blocks for various transformations, enabling the construction of chiral organosilicon compounds with high enantioselectivity. This document focuses on transition-metal-catalyzed methodologies, including palladium-catalyzed desymmetrization, nickel-catalyzed silylation of alkenes, and rhodium-catalyzed C-H silylation.
Introduction
Chiral organosilicon compounds, particularly those with a stereogenic silicon atom, are of increasing interest in medicinal chemistry, materials science, and asymmetric synthesis. The "silicon-for-carbon" switch in drug discovery can lead to improved metabolic stability, potency, and selectivity. Silacyclobutanes have emerged as powerful precursors for accessing these valuable molecules due to the facile cleavage of their strained Si-C bonds, which can be controlled by various catalytic systems to introduce chirality with high fidelity.
Key Methodologies and Applications
The primary strategies for generating silicon-stereogenic centers from silacyclobutanes involve asymmetric ring-opening, ring-expansion, and desymmetrization reactions. These transformations are typically catalyzed by transition metals such as palladium, nickel, and rhodium, in the presence of chiral ligands.
Palladium-Catalyzed Desymmetrization of Silacyclobutanes
Palladium catalysis is a powerful tool for the desymmetrization of prochiral silacyclobutanes, particularly through reactions with alkynes. This approach allows for the construction of silicon-stereogenic silacycles with high enantioselectivity. A notable example is the intramolecular ring expansion of alkyne-tethered silacyclobutanes.
Reaction Scheme:
A prochiral this compound tethered to an alkyne undergoes an intramolecular ring expansion catalyzed by a chiral palladium complex, leading to the formation of a silicon-stereogenic silacycle.
Quantitative Data Summary: Palladium-Catalyzed Intramolecular Ring Expansion
| Entry | This compound Substrate (R) | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | (S,S,S)-L5 | THF | 60 | 95 | 96 |
| 2 | 4-MeO-Ph | (S,S,S)-L5 | THF | 60 | 92 | 95 |
| 3 | 4-F-Ph | (S,S,S)-L5 | THF | 60 | 93 | 97 |
| 4 | 2-Thienyl | (S,S,S)-L5 | THF | 60 | 88 | 94 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Ring Expansion of Alkyne-Tethered Silacyclobutanes
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., PdCp(η³-C₃H₅), 5 mol%) and the chiral phosphoramidite (B1245037) ligand ((S,S,S)-L5, 10 mol%) in anhydrous tetrahydrofuran (B95107) (THF). Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the alkyne-tethered this compound substrate (1.0 equiv) in anhydrous THF.
-
Reaction Execution: Transfer the catalyst solution to the substrate solution via cannula.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the time required to reach completion (typically monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched silacycle.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Logical Workflow for Palladium-Catalyzed Desymmetrization
Caption: Experimental workflow for Pd-catalyzed desymmetrization.
Nickel-Catalyzed Regio- and Stereoselective Silylation of Terminal Alkenes
Nickel catalysis provides an efficient method for the regio- and stereoselective silylation of terminal alkenes with silacyclobutanes, yielding valuable vinylsilanes. This reaction proceeds with high selectivity for the (E)-isomer.
Reaction Scheme:
A terminal alkene reacts with a this compound in the presence of a nickel catalyst and a phosphine (B1218219) ligand to produce a vinylsilane.
Quantitative Data Summary: Nickel-Catalyzed Silylation of Terminal Alkenes
| Entry | Alkene | This compound | Ligand | Solvent | Yield (%) | E/Z Ratio |
| 1 | 1-Octene | 1,1-Dimethylthis compound | PPh₃ | Toluene | 85 | >99:1 |
| 2 | Styrene | 1,1-Dimethylthis compound | P(o-tolyl)₃ | Toluene | 90 | >99:1 |
| 3 | Methyl Acrylate | 1,1-Dimethylthis compound | PPh₃ | Toluene | 78 | >99:1 |
| 4 | 4-Phenyl-1-butene | 1,1-Dimethylthis compound | P(o-tolyl)₃ | Toluene | 82 | >99:1 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Silylation of Terminal Alkenes
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the nickel precursor (e.g., Ni(cod)₂, 5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%) to a dry reaction vessel.
-
Reaction Setup: Add the this compound (1.2 equiv) and the terminal alkene (1.0 equiv) to the vessel, followed by the anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane) to obtain the desired vinylsilane.
-
Analysis: Characterize the product by NMR spectroscopy to confirm its structure and determine the E/Z ratio.
Reaction Pathway for Nickel-Catalyzed Silylation
Caption: Catalytic cycle for Ni-catalyzed alkene silylation.
Rhodium-Catalyzed Asymmetric C-H Silylation
Rhodium catalysts can effectively mediate the asymmetric C-H silylation of arenes and heteroarenes with silacyclobutanes, providing a direct route to silicon-stereogenic arylsilanes. This method is particularly attractive due to its high atom economy.
Reaction Scheme:
An arene undergoes C-H activation and subsequent silylation with a this compound in the presence of a chiral rhodium catalyst.
Quantitative Data Summary: Rhodium-Catalyzed Asymmetric C-H Silylation
| Entry | Arene | This compound | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Benzene | 1-Methyl-1-phenylthis compound | (R)-BINAP | 75 | 92 |
| 2 | Naphthalene | 1-Methyl-1-phenylthis compound | (R)-BINAP | 80 | 95 |
| 3 | Thiophene | 1-Methyl-1-phenylthis compound | (S)-SEGPHOS | 72 | 90 |
| 4 | Indole | 1,1-Dimethylthis compound | (R)-DTBM-SEGPHOS | 85 | 98 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric C-H Silylation
-
Catalyst Preparation: In a glovebox, charge a screw-capped vial with the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%), the chiral diphosphine ligand (e.g., (R)-BINAP, 5.5 mol%), and a silver salt (e.g., AgSbF₆, 10 mol%).
-
Reaction Setup: Add the this compound (1.0 equiv) and the arene (if solid) to the vial. If the arene is a liquid, it can be used as the solvent. Otherwise, add a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the vial and stir the mixture at the indicated temperature (e.g., 100 °C) for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of silica gel, eluting with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral arylsilane.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway for Rhodium-Catalyzed C-H Silylation
Caption: Proposed catalytic cycle for Rh-catalyzed C-H silylation.
Conclusion
The use of this compound precursors in transition-metal-catalyzed asymmetric reactions represents a robust and versatile strategy for the synthesis of silicon-stereogenic centers. The methodologies outlined in these application notes provide researchers with a solid foundation for the preparation of a wide array of chiral organosilicon compounds. The detailed protocols and quantitative data serve as a practical guide for the implementation of these powerful synthetic tools in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of novel chiral ligands and catalytic systems is expected to continue expanding the scope and utility of these transformations.
Application Notes and Protocols: Silacyclobutane in Living Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the living anionic polymerization of silacyclobutane, specifically 1,1-dimethyl-1-silacyclobutane (DMSB), a monomer that yields well-defined polycarbosilanes. The protocols detailed below are intended to serve as a guide for the synthesis of homopolymers and block copolymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for various applications, including advanced materials and potentially in the biomedical field.
Introduction
The ring-opening polymerization (ROP) of strained cyclic monomers is a powerful technique for the synthesis of well-defined polymers. Silacyclobutanes, particularly 1,1-dimethyl-1-silacyclobutane, are attractive monomers for living anionic ROP due to the strain of the four-membered ring. This process allows for the precise control over polymer architecture, leading to materials with predictable molar masses and low polydispersity indices (PDI).[1] The resulting poly(1,1-dimethyl-1-silacyclobutane) (PDMSB) is a crystalline polymer with interesting thermal and mechanical properties. Furthermore, the living nature of the polymerization enables the synthesis of block copolymers by the sequential addition of other monomers, such as styrene (B11656) or 2-vinyl pyridine.[1]
Living Anionic Polymerization of 1,1-Dimethyl-1-silacyclobutane
The living anionic polymerization of DMSB is typically initiated by organolithium compounds, such as n-butyllithium (n-BuLi), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The reaction proceeds via nucleophilic attack of the initiator on the silicon atom of the this compound ring, leading to ring opening and the formation of a carbanionic propagating species. The absence of termination and chain transfer reactions under carefully controlled conditions ensures that the polymer chains grow uniformly until the monomer is consumed or the reaction is intentionally terminated.
Key Characteristics of the Polymerization:
-
Living Nature: Allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (PDI typically between 1.04 and 1.15).[1]
-
Controlled Molecular Weight: The number-average molecular weight (M_n) can be controlled by the molar ratio of monomer to initiator.
-
Block Copolymer Synthesis: The living chain ends can initiate the polymerization of a second monomer, enabling the formation of well-defined block copolymers.[1]
-
Crystallinity: The resulting PDMSB is a semi-crystalline polymer.
Data Presentation
The following tables summarize quantitative data from representative living anionic polymerizations of 1,1-dimethyl-1-silacyclobutane.
Table 1: Homopolymerization of 1,1-Dimethyl-1-silacyclobutane (DMSB)
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | M_n ( kg/mol ) | PDI (M_w/M_n) | Reference |
| n-BuLi | THF | -60 | 418 | 31.5 | 1.04 | [2] |
| n-BuLi | THF | -78 | 20 | 3.5 | 1.21 | [3] |
| n-BuLi | THF | -78 | 20 | 4.6 | 1.09 | [3] |
| n-BuLi | THF | -78 | 20 | 3.2 | 1.16 | [3] |
Table 2: Synthesis of PDMSB-based Block Copolymers
| First Monomer | Second Monomer | Initiator | Solvent | M_n (PDMSB block) ( kg/mol ) | M_n (Total) ( kg/mol ) | PDI (M_w/M_n) | Reference |
| DMSB | Styrene | n-BuLi | THF | - | - | < 1.1 | [1] |
| DMSB | 2-Vinyl Pyridine | n-BuLi | THF | - | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,1-dimethyl-1-silacyclobutane) Homopolymer
This protocol describes a typical procedure for the synthesis of PDMSB with a target molecular weight of approximately 30 kg/mol .[2]
Materials:
-
1,1-Dimethyl-1-silacyclobutane (DMSB), freshly distilled.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M).
-
Methanol (B129727), anhydrous.
-
Argon or Nitrogen gas, high purity.
-
Schlenk line and glassware, oven-dried and cooled under vacuum.
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Monomer Solution: In a glovebox, dissolve 470 mg (4.69 mmol) of DMSB in 20 mL of anhydrous THF in the Schlenk flask.
-
Cooling: Cool the solution to -60 °C using a suitable cooling bath (e.g., a dry ice/acetone bath or a cryocooler).
-
Initiation: While stirring vigorously, rapidly inject 7 µL of n-BuLi solution (1.6 M, 11.2 µmol) into the monomer solution.
-
Polymerization: Allow the polymerization to proceed for 1 hour at -60 °C. The solution may become viscous as the polymer forms.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol (a few drops) to quench the living anionic chain ends.
-
Precipitation and Purification: Warm the solution to room temperature and pour it into a 10-fold excess of methanol with stirring. The polymer will precipitate as a colorless solid.
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.
-
Characterization: Determine the molecular weight (M_n) and polydispersity index (PDI) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Protocol 2: Synthesis of Poly(1,1-dimethyl-1-silacyclobutane)-block-polystyrene
This protocol outlines the synthesis of a PDMSB-b-PS block copolymer via sequential monomer addition.
Materials:
-
All materials from Protocol 1.
-
Styrene, freshly distilled from CaH_2.
Procedure:
-
Synthesize Living PDMSB: Follow steps 1-5 of Protocol 1 to prepare a living poly(1,1-dimethyl-1-silacyclobutane) solution.
-
Monomer Addition: After the polymerization of DMSB is complete (typically after 1 hour), add a calculated amount of freshly distilled styrene to the living polymer solution at -60 °C. The amount of styrene will determine the length of the polystyrene block.
-
Second Polymerization: Allow the polymerization of styrene to proceed for an additional 1-2 hours at -60 °C.
-
Termination and Purification: Terminate the reaction and purify the block copolymer following steps 6-8 of Protocol 1.
-
Characterization: Characterize the resulting block copolymer using SEC/GPC to confirm the increase in molecular weight and the preservation of a narrow PDI. 1H NMR spectroscopy can be used to determine the composition of the block copolymer.
Visualization of Polymerization and Workflow
References
Practical Guide to the Handling and Storage of Silacyclobutane in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Silacyclobutane, a strained heterocyclic organosilicon compound, is a valuable building block in organic synthesis and polymer chemistry. Its high ring strain and inherent reactivity necessitate careful handling and storage procedures to ensure laboratory safety and maintain the compound's integrity. These application notes provide a comprehensive guide for the safe and effective use of this compound in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling. The following table summarizes key quantitative data for this compound and its derivatives.
| Property | Value for this compound | Value for 1,1-Dichlorothis compound |
| Molecular Formula | C₃H₈Si | C₃H₆Cl₂Si |
| Molar Mass | 72.18 g/mol [1] | 141.07 g/mol |
| CAS Number | 287-29-6[1] | 2351-33-9 |
| Appearance | Clear, colorless liquid[1] | Liquid |
| Boiling Point | 29.8 °C (85.6 °F; 302.9 K)[1] | 113-115 °C |
| Vapor Pressure | 641 mmHg[1] | Not available |
| Density | Not available | 1.19 g/mL at 25 °C |
| Flash Point | Highly Flammable (Specific value not available) | 20 °C (68 °F) - closed cup |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor) | H225, H260, H314 |
| GHS Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | P210, P223, P231+P232, P280, P303+P361+P353, P305+P351+P338 |
Safety and Handling Precautions
This compound is a highly flammable and reactive compound. It is crucial to handle it in a controlled laboratory environment, adhering to strict safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
Engineering Controls:
-
Fume Hood: All manipulations of this compound must be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Due to its reactivity with air and moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
General Handling:
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, bases, and water.
-
Fire Safety: Have a Class B fire extinguisher (or dry powder) readily available. Avoid using water to extinguish a this compound fire.
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors. Use only non-sparking tools.
Storage Protocols
Proper storage is critical to maintain the stability and purity of this compound and to prevent hazardous situations.
-
Storage Container: Store in a tightly sealed, dry, and clean container, preferably the original manufacturer's bottle.
-
Inert Atmosphere: For long-term storage, the container should be flushed with and stored under an inert gas like nitrogen or argon.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Refrigeration is recommended for long-term storage.
-
Segregation: Store this compound in a designated flammable liquids cabinet, segregated from incompatible chemicals.
References
Application of Silacyclobutanes in the Synthesis of Sila-Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of silacyclobutanes as versatile building blocks for the synthesis of a wide range of sila-heterocycles. The high ring strain of silacyclobutanes makes them excellent precursors for various transition-metal-catalyzed ring-opening, ring-expansion, and cycloaddition reactions, offering efficient access to novel silicon-containing scaffolds of interest in medicinal chemistry and materials science.
Introduction to Silacyclobutanes in Heterocyclic Synthesis
Silacyclobutanes are four-membered rings containing one silicon atom and three carbon atoms. Their inherent ring strain drives a variety of chemical transformations that are not readily accessible with other organosilicon compounds.[1][2] The activation of the silicon-carbon (Si-C) bond in silacyclobutanes by transition metal catalysts is a powerful strategy for the construction of larger, more complex sila-heterocycles.[3][4] This approach has been successfully employed to synthesize five-, six-, and even eight-membered silicon-containing heterocyclic systems.[4][5]
The incorporation of silicon into heterocyclic frameworks can significantly alter the physicochemical and pharmacological properties of the parent organic molecules, leading to potential benefits in drug discovery, such as improved metabolic stability, enhanced permeability, and novel intellectual property.[6]
Key Synthetic Strategies
Several key synthetic strategies have emerged for the utilization of silacyclobutanes in the synthesis of sila-heterocycles. These are broadly categorized into:
-
Transition-Metal-Catalyzed Ring-Expansion and Cycloaddition Reactions: These reactions involve the formal insertion of an unsaturated partner (e.g., alkynes, enones, allenoates) into one of the Si-C bonds of the silacyclobutane ring, leading to the formation of a larger ring system. Palladium, rhodium, and nickel complexes are commonly used catalysts for these transformations.[3][4][5]
-
Transition-Metal-Catalyzed Carbene Insertion Reactions: This strategy involves the insertion of a carbene moiety into a Si-C bond of a this compound, providing access to five-membered sila-heterocycles. Palladium catalysts have been shown to be highly effective for this transformation, even enabling enantioselective syntheses.
-
Intramolecular Cyclization Reactions: Silacyclobutanes tethered to a reactive functional group can undergo intramolecular cyclization, often catalyzed by transition metals like rhodium, to form fused or spirocyclic sila-heterocycles.[4]
-
Ring-Opening Reactions: In the presence of suitable reagents and catalysts, the this compound ring can be opened to generate linear organosilicon compounds that can be further elaborated. For instance, nickel-catalyzed ring-opening with 1,3-dienes provides access to functionalized allylsilanes.[7]
Data Presentation: Synthesis of Sila-Heterocycles from Silacyclobutanes
The following tables summarize quantitative data for representative examples of the synthesis of sila-heterocycles from silacyclobutanes.
Table 1: Palladium-Catalyzed Cycloaddition of Silacyclobutanes with Unsaturated Partners
| Entry | This compound | Unsaturated Partner | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| 1 | 1,1-Diphenylthis compound | Phenylacetylene | Pd(OAc)₂ / PPh₃ | 1,1,4-Triphenyl-1-silacyclohex-3-ene | 85 | - | [3] |
| 2 | 1,1-Dimethylthis compound | Dimethyl acetylenedicarboxylate | Pd₂(dba)₃ / (S)-H₈-BINAP | Chiral 1-silacyclohexene derivative | 94 | 92 | [3] |
| 3 | 1,1-Diphenylthis compound | Chalcone | [Pd(allyl)Cl]₂ / PPh₃ | Eight-membered cyclic silyl (B83357) enol ether | 88 | - | [5] |
| 4 | 1,1-Diphenylthis compound | Methyl allenoate | Pd(dba)₂ / P(o-tol)₃ | 2-Enoate-substituted silacyclohexene | 75 | - | [8] |
Table 2: Rhodium-Catalyzed Intramolecular Cyclization of Silacyclobutanes
| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 | 1-(2-Vinylphenyl)-1-phenylthis compound | [Rh(cod)Cl]₂ / (S)-TMS-Segphos | Dihydrosilole derivative | 95 |[4] | | 2 | 1-(2-(Phenylethynyl)phenyl)-1-phenylthis compound | [Rh(cod)Cl]₂ / BINAP | Benzo[b]silole derivative | 82 |[4] |
Table 3: Palladium-Catalyzed Carbene Insertion into Silacyclobutanes
| Entry | this compound | Diazo Compound | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1,1-Diphenylthis compound | Ethyl 2-diazoacetate | Pd(OAc)₂ / Chiral Ligand | Silacyclopentane derivative | 92 | 95 | | | 2 | 1-Methyl-1-phenylthis compound | Trimethylsilyldiazomethane | Pd₂(dba)₃ / Chiral Ligand | Silacyclopentane derivative | 85 | 90 | |
Table 4: Nickel-Catalyzed Ring-Opening of Silacyclobutanes with 1,3-Dienes
| Entry | this compound | 1,3-Diene | Catalyst/Ligand | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1,1-Diphenylthis compound | Isoprene | Ni(cod)₂ / PPh₃ | Allylsilane derivative | 89 |[7] | | 2 | 1,1-Dimethylthis compound | 1,3-Butadiene | Ni(cod)₂ / PCy₃ | Allylsilane derivative | 95 |[7] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Enantioselective Carbene Insertion into Carbon–Silicon Bonds of Silacyclobutanes
-
Reaction: Formation of chiral silacyclopentanes.
-
Materials:
-
Pd(OAc)₂ (1.0 mol%)
-
Chiral ligand (e.g., a chiral phosphine (B1218219) or bisoxazoline ligand, 1.2 mol%)
-
This compound (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
Toluene (B28343) (solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the chiral ligand.
-
Add dry toluene and stir the mixture at room temperature for 30 minutes.
-
Add the this compound to the catalyst mixture.
-
Slowly add a solution of the diazo compound in toluene to the reaction mixture via a syringe pump over a period of 2-4 hours at the desired temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired silacyclopentane.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
General Procedure for Nickel(0)-Catalyzed Ring-Opening Reaction of Silacyclobutanes with 1,3-Dienes
-
Reaction: Synthesis of functionalized allylsilanes.
-
Materials:
-
Ni(cod)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃, 10 mol%)
-
This compound (1.0 equiv)
-
1,3-Diene (1.5 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
In a nitrogen-filled glovebox, add Ni(cod)₂ and PCy₃ to an oven-dried vial.
-
Add dry toluene and stir the mixture at room temperature for 15 minutes.
-
Add the this compound and then the 1,3-diene to the catalyst mixture.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to give the corresponding allylsilane.[7]
-
Mandatory Visualizations
Caption: Key synthetic pathways for sila-heterocycles from silacyclobutanes.
Caption: General experimental workflow for catalyzed reactions of silacyclobutanes.
Caption: Catalytic cycle for Pd-catalyzed this compound ring expansion with alkynes.
References
- 1. Nickel(0)-catalyzed ring-opening reaction of silacyclobutanes with 1,3-dienes to access allylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Rhodium-Catalyzed Intramolecular C-H Silylation by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium‐Catalyzed Intermolecular Silylation of C<sub>sp</sub>−H by Silacyclobutanes [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-catalyzed reactions of silacyclobutanes with aldehydes: ring opening and ring expansion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Palladium-Catalyzed Enantioselective Carbene Insertion into CarbonâSilicon Bonds of Silacyclobutanes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Transition-Metal-Catalyzed Synthesis of Silacyclohexenes from Silacyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of silicon-containing heterocycles, particularly silacyclohexenes, has garnered significant attention due to their unique electronic and steric properties, which make them valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. One of the most efficient methods for constructing the silacyclohexene core is the transition-metal-catalyzed ring-expansion reaction of silacyclobutanes with alkynes. This approach offers a direct and atom-economical route to functionalized silacyclohexenes. This document provides detailed application notes and experimental protocols for palladium-, nickel-, and rhodium-catalyzed methodologies, summarizing key data and outlining reaction mechanisms.
Palladium-Catalyzed Synthesis of Silacyclohexenes
Palladium catalysts are highly effective for the formal [4+2] cycloaddition of silacyclobutanes and alkynes, leading to the formation of 1-sila-2-cyclohexenes. This methodology has been successfully applied to both intermolecular and intramolecular reactions, including enantioselective variants for the synthesis of silicon-stereogenic silacycles.
Data Presentation
Table 1: Palladium-Catalyzed Synthesis of Silacyclohexenes from Silacyclobutanes and Alkynes
| Entry | Silacyclobutane (1 equiv.) | Alkyne (1.2 equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenylthis compound | Phenylacetylene (B144264) | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene (B28343) | 110 | 12 | 85 | [1][2] |
| 2 | 1,1-Dimethylthis compound | 1-Octyne | [Pd(allyl)Cl]₂ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 24 | 78 | [1][2] |
| 3 | 1-Methyl-1-phenylthis compound | Ethyl propiolate | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | THF | 60 | 12 | 92 | [1][2] |
| 4 | 1,1-Dibenzylthis compound | Dimethyl acetylenedicarboxylate | Pd(PPh₃)₄ (5) | - | Benzene | 80 | 16 | 88 | [1][2] |
| 5 | 1,1-Diphenylthis compound | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | dppe (10) | Toluene | 110 | 24 | 65 | [1][2] |
dppe = 1,2-Bis(diphenylphosphino)ethane; dba = dibenzylideneacetone
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of 1,1-Diphenyl-2-phenyl-1-silacyclohex-2-ene (Table 1, Entry 1):
A flame-dried Schlenk tube is charged with palladium(II) acetate (B1210297) (5.6 mg, 0.025 mmol, 5 mol%), triphenylphosphine (B44618) (13.1 mg, 0.05 mmol, 10 mol%), and 1,1-diphenylthis compound (105 mg, 0.5 mmol, 1.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene (2.5 mL) and phenylacetylene (61.3 mg, 0.6 mmol, 1.2 equiv.) are added via syringe. The reaction mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate = 98:2) to afford the desired product as a colorless oil (133 mg, 85% yield).
Nickel-Catalyzed Synthesis of Silacyclohexenes
Nickel catalysis provides a cost-effective alternative to palladium and rhodium for the synthesis of silacyclohexenes.[1][3] A key feature of nickel-based systems is the ability to control the reaction's chemodivergence through ligand selection, leading to either silacyclohexenes or allyl vinylsilanes.[1][3] Sterically hindered N-heterocyclic carbene (NHC) ligands generally favor the formation of silacyclohexenes.[3]
Data Presentation
Table 2: Nickel-Catalyzed Ligand-Controlled Synthesis of Silacyclohexenes
| Entry | This compound (1 equiv.) | Alkyne (1.2 equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenylthis compound | Diphenylacetylene (B1204595) | Ni(cod)₂ (10) | IPr (20) | Toluene | 100 | 12 | 91 | [1][3] |
| 2 | 1,1-Dimethylthis compound | 1-Phenyl-1-propyne | Ni(cod)₂ (10) | IPr (20) | Toluene | 100 | 12 | 70 (6:1 rr) | [4] |
| 3 | 1,1-Dibenzylthis compound | 4-Octyne (B155765) | Ni(cod)₂ (10) | IPr (20) | Toluene | 100 | 12 | 85 | [1][3] |
| 4 | 1-Phenyl-1-(p-tolyl)this compound | Diphenylacetylene | Ni(cod)₂ (10) | IPr (20) | Toluene | 100 | 12 | 88 | [1][3] |
| 5 | Benzosilacyclobutene | Diphenylacetylene | Ni(cod)₂ (10) | IPr (20) | Toluene | 100 | 12 | 95 | [1][3] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cod = 1,5-cyclooctadiene; rr = regioisomeric ratio
Experimental Protocols
General Procedure for Nickel-Catalyzed Synthesis of 1,1,2,3-Tetraphenyl-1-silacyclohex-2-ene (Table 2, Entry 1):
In an argon-filled glovebox, a vial is charged with Ni(cod)₂ (13.8 mg, 0.05 mmol, 10 mol%), IPr (39.0 mg, 0.1 mmol, 20 mol%), 1,1-diphenylthis compound (105 mg, 0.5 mmol, 1.0 equiv.), and diphenylacetylene (107 mg, 0.6 mmol, 1.2 equiv.). Anhydrous toluene (2.5 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is passed through a short pad of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 99:1) to afford the product as a white solid (200 mg, 91% yield).[1][3]
Rhodium-Catalyzed Synthesis of Silacyclohexenes
Rhodium catalysts are particularly effective for the reaction of silacyclobutanes with unactivated alkynes, affording silacyclohexenes with high chemoselectivity. Furthermore, the use of chiral phosphoramidite (B1245037) ligands enables the enantioselective synthesis of silacyclohexenes with a stereogenic silicon center.
Data Presentation
Table 3: Rhodium-Catalyzed Synthesis of Silacyclohexenes with Unactivated Alkynes
| Entry | This compound (1 equiv.) | Alkyne (1.5 equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1,1-Diphenylthis compound | 4-Octyne | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | Toluene | 80 | 12 | 89 | - | |
| 2 | 1-Methyl-1-phenylthis compound | 1-Phenyl-1-propyne | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | Toluene | 80 | 12 | 76 | - | |
| 3 | 1,1-Dimethylthis compound | Phenylacetylene | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | Toluene | 80 | 12 | 82 | - | |
| 4 | 1,1-Diphenylthis compound | 4-Octyne | [Rh(cod)Cl]₂ (2.5) | Chiral Phosphoramidite L* (5.5) | Toluene | 40 | 24 | 91 | 94 | |
| 5 | 1-Methyl-1-phenylthis compound | 4-Octyne | [Rh(cod)Cl]₂ (2.5) | Chiral Phosphoramidite L* (5.5) | Toluene | 40 | 24 | 85 | 92 |
L = a specific chiral phosphoramidite ligand described in the reference.*
Experimental Protocols
General Procedure for Rhodium-Catalyzed Enantioselective Synthesis of Silacyclohexenes (Table 3, Entry 4):
In an argon-filled glovebox, a solution of [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 2.5 mol%) and the chiral phosphoramidite ligand L* (0.022 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL) is stirred for 20 minutes. To this solution is added 1,1-diphenylthis compound (84 mg, 0.4 mmol, 1.0 equiv.) and 4-octyne (66 mg, 0.6 mmol, 1.5 equiv.). The reaction mixture is stirred at 40 °C for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography on silica gel to afford the enantiomerically enriched silacyclohexene. The enantiomeric excess is determined by chiral HPLC analysis.
Copper-Catalyzed Synthesis of Silacyclohexenes
To date, the direct copper-catalyzed synthesis of silacyclohexenes from the reaction of silacyclobutanes with alkynes has not been extensively reported in the peer-reviewed literature. While copper catalysts are known to mediate various transformations of silacyclobutanes and alkynes independently, their application to this specific ring-expansion reaction remains an area for future investigation.
Mandatory Visualizations
Reaction Mechanism and Catalytic Cycles
The transition-metal-catalyzed synthesis of silacyclohexenes from silacyclobutanes generally proceeds through a common mechanistic pathway involving the oxidative addition of the strained Si-C bond of the this compound to the low-valent metal center. This is followed by alkyne insertion into the metal-silicon bond and subsequent reductive elimination to afford the silacyclohexene product and regenerate the active catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Silacyclobutane Synthesis
Welcome to the technical support center for challenges in scaling up silacyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from lab to pilot or industrial scale?
A1: The main challenges stem from the inherent ring strain of the this compound ring, which makes it susceptible to side reactions. Key issues include:
-
Exothermic Reactions: The relief of ring strain can lead to highly exothermic reactions, which are harder to control on a larger scale.[1]
-
Side Reactions and Impurity Formation: Increased reaction temperatures and longer reaction times can promote side reactions such as polymerization, ring-opening, and the formation of disilacyclobutanes.[2][3]
-
Mixing and Heat Transfer: Inefficient mixing and heat transfer in larger reactors can lead to localized "hot spots," causing decomposition of reactants and products and reducing yield and purity.[4]
-
Catalyst Sensitivity: Many synthetic routes employ catalysts that can be sensitive to impurities and reaction conditions, affecting their activity and selectivity on a larger scale.
-
Purification: Separating the desired this compound from byproducts and unreacted starting materials can be more complex at a larger scale, often requiring specialized techniques beyond standard laboratory chromatography.[5]
Q2: How do the physical properties of the reaction change during scale-up?
A2: As the reaction volume increases, surface-area-to-volume ratio decreases. This significantly impacts heat transfer, making it more difficult to dissipate heat generated from exothermic reactions.[4] Mixing also becomes more challenging, potentially leading to non-uniform reaction conditions and the formation of gradients in temperature and concentration.[6]
Q3: What are the safety concerns associated with the precursors for this compound synthesis?
A3: Many syntheses of silacyclobutanes utilize chlorosilanes (e.g., dichlorodimethylsilane) and organometallic reagents like Grignard reagents.[7][8] Chlorosilanes are corrosive, flammable, and react violently with water, releasing hydrochloric acid.[9] Grignard reagents are highly reactive and pyrophoric. Handling large quantities of these materials requires strict adherence to safety protocols, including the use of personal protective equipment (PPE), inert atmosphere techniques, and well-designed emergency procedures.[10]
Q4: What are the most common methods for purifying silacyclobutanes on a large scale?
A4: While laboratory-scale purification often relies on flash chromatography, this method can be impractical and costly for large quantities.[11] Industrial-scale purification methods include:
-
Fractional Distillation: Effective for separating volatile silacyclobutanes from less volatile impurities.
-
Crystallization: Can be a highly effective and economical method for obtaining high-purity crystalline silacyclobutanes.
-
Continuous Chromatography: Techniques like simulated moving bed (SMB) chromatography can be more cost-effective for large-scale separations compared to batch chromatography.[5]
Q5: How can I determine the purity of my scaled-up this compound product?
A5: A combination of analytical techniques is recommended to accurately assess purity:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To quantify the main product and separate it from impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any structural isomers or byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.[][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Reaction times may need to be adjusted for larger scales. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to determine the optimal reaction time. |
| Thermal Decomposition: Overheating due to poor heat transfer can decompose the product.[2] | Improve heat dissipation by using a reactor with a larger surface area, a more efficient cooling system, or by slowing the addition rate of reagents.[14] | |
| Side Reactions: Formation of polymers or other byproducts.[2] | Optimize reaction temperature and concentration. Consider using a higher dilution to minimize intermolecular reactions. | |
| Poor Quality Reagents: Impurities in starting materials (e.g., wet solvent, oxidized Grignard reagent) can inhibit the reaction.[1] | Ensure all reagents and solvents are of high purity and appropriately dried. Test the activity of Grignard reagents before use.[15] | |
| Formation of Impurities | Localized Overheating: Inefficient mixing can create hot spots, leading to side reactions.[4] | Improve agitation to ensure uniform temperature distribution. For highly exothermic steps, consider staged or slow addition of reagents.[2] |
| Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale. | Calibrate all weighing and dispensing equipment. Double-check calculations for scaling up reagent quantities. | |
| Atmospheric Contamination: Exposure to air or moisture can lead to unwanted side reactions, especially with organometallic reagents. | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Runaway (Uncontrolled Exotherm) | Inadequate Cooling: The cooling capacity of the reactor is insufficient for the heat generated. | Reduce the rate of reagent addition. Use a more efficient cooling system or a larger reactor to improve the surface-area-to-volume ratio.[14] |
| High Reactant Concentration: More concentrated reactions generate heat more rapidly. | Dilute the reaction mixture. Consider using a semi-batch process where one reactant is added gradually. | |
| Difficulty in Purification | Presence of Close-Boiling Impurities: Byproducts with similar boiling points to the product. | Optimize the reaction conditions to minimize the formation of these impurities. Use a more efficient distillation column or consider alternative purification methods like crystallization. |
| Formation of Polymeric Material: High molecular weight polymers can complicate isolation. | Adjust reaction conditions (temperature, concentration) to disfavor polymerization. Filtration may be necessary before distillation. |
Quantitative Data on Scale-Up
The following table provides an illustrative example of how key parameters can be affected when scaling up a generic this compound synthesis. Actual values will vary depending on the specific reaction and equipment.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Typical Yield | 75% | 65% | 60% |
| Purity (Post-Purification) | >98% | >97% | >97% |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Purification Method | Flash Chromatography | Fractional Distillation | Fractional Distillation / Crystallization |
| Heat Management | Ice Bath | Jacketed Reactor with Chiller | Jacketed Reactor with Advanced Temperature Control |
Note: The data in this table is for illustrative purposes only and does not represent a specific validated process.
Experimental Protocols
Representative Synthesis of 1,1-dimethylthis compound via Grignard Reaction
This protocol describes a common laboratory method for the synthesis of 1,1-dimethylthis compound, which can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Magnesium turnings
-
3-chloropropyl(dichloro)methylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen).
-
A small crystal of iodine is added to initiate the reaction.
-
A solution of 3-chloropropyl(dichloro)methylsilane in anhydrous ether/THF is added dropwise from the addition funnel to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Cyclization:
-
The reaction mixture containing the Grignard reagent is heated to reflux to promote intramolecular cyclization. The progress of the reaction can be monitored by GC analysis of aliquots.
-
-
Workup and Purification:
-
The reaction mixture is cooled, and the excess Grignard reagent is quenched by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation under atmospheric pressure to yield 1,1-dimethylthis compound.[16][17]
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - The gas kinetics of some thermal reactions of cyclic organosilanes. - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. gelest.com [gelest.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Organosilicon development history [sbfchem.com]
- 13. agilent.com [agilent.com]
- 14. env.go.jp [env.go.jp]
- 15. ijpsm.com [ijpsm.com]
- 16. 1,1-Dimethyl-1-silacyclobutane [webbook.nist.gov]
- 17. This compound, 1,1-dimethyl- | C5H12Si | CID 75300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Ring-Opening of Silacyclobutane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed ring-opening of silacyclobutanes.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed ring-opening of silacyclobutanes.
1. Low or No Conversion of Starting Material
-
Question: I am not observing any product formation, or the conversion of my silacyclobutane starting material is very low. What are the potential causes and solutions?
-
Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species is Pd(0), which is typically generated in situ from a Pd(II) precatalyst. Incomplete reduction of the precatalyst or decomposition of the active Pd(0) species can halt the reaction.
-
Solution:
-
Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Use freshly purchased and properly stored palladium sources and ligands.
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution:
-
For reactions with alkynes, phosphine (B1218219) ligands are commonly used. The steric and electronic properties of the ligand can significantly impact the reaction outcome.
-
If β-hydride elimination is a suspected side reaction, consider using bulky electron-rich phosphine ligands which can disfavor this pathway.
-
-
-
Sub-optimal Temperature: The reaction temperature affects the rate of catalyst activation and the catalytic turnover frequency.
-
Solution:
-
Gradually increase the reaction temperature. For instance, in some intramolecular ring-expansion reactions of alkyne-tethered silacyclobutanes, increasing the temperature from 30 °C to 60 °C can improve yields.[1]
-
Be aware that excessively high temperatures can lead to catalyst decomposition.
-
-
-
Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the catalytic species.
-
Solution:
-
Screen different solvents. Non-polar solvents like toluene (B28343) or THF are commonly used. In some cross-coupling reactions, polar solvents can alter the nature of the active catalyst.
-
-
-
2. Formation of Undesired Side Products
-
Question: My reaction is producing significant amounts of side products alongside or instead of the desired product. How can I improve the selectivity?
-
Answer: The formation of side products often points to competing reaction pathways. Identifying the side products can provide clues to optimize the reaction conditions.
-
β-Hydride Elimination: In some cases, the intermediate formed after oxidative addition and insertion can undergo β-hydride elimination, leading to a ring-opened allyl(vinyl)silane derivative instead of the desired ring-expanded product.[1]
-
Solution:
-
The choice of ligand can influence the chemoselectivity. For example, in the reaction of alkyne-tethered silacyclobutanes, certain chiral phosphoramidite (B1245037) ligands have been shown to favor the desired ring-expansion over β-hydride elimination.[1]
-
Lowering the reaction temperature may also disfavor β-hydride elimination.
-
-
-
Homocoupling: Dimerization of the starting materials can sometimes occur, especially at higher temperatures.
-
Solution:
-
Lower the reaction temperature.
-
Adjust the catalyst and ligand loading.
-
-
-
3. Poor Yield of the Desired Product
-
Question: The reaction is working, but I am getting a low isolated yield of my target molecule. How can I improve the yield?
-
Answer: Low yields can be a result of incomplete conversion, product degradation, or inefficient purification.
-
Sub-optimal Catalyst Loading: The amount of catalyst can impact both the reaction rate and the overall yield.
-
Solution:
-
Systematically vary the catalyst loading. Typically, 1-5 mol% of the palladium catalyst is used.
-
-
-
Incorrect Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical for catalyst stability and activity.
-
Solution:
-
The optimal ligand-to-palladium ratio is often greater than 1. For example, a 2:1 ratio of ligand to palladium is commonly employed in the asymmetric ring expansion of alkyne-tethered silacyclobutanes.[1]
-
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution:
-
Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time.
-
-
-
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the palladium-catalyzed ring-opening of this compound?
The generally accepted mechanism involves a catalytic cycle with the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into a carbon-silicon bond of the this compound to form a 1-pallada-2-silacyclopentane intermediate.[1]
-
Insertion: The coupling partner (e.g., an alkyne) inserts into the palladium-carbon bond.[1]
-
Reductive Elimination: The desired product is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]
2. How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is highly dependent on the specific reaction.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, PdCp(η³-C₃H₅), and Pd₂(dba)₃. Direct Pd(0) sources like Pd(PPh₃)₄ can also be used.
-
Ligands: Phosphine ligands (e.g., PPh₃, PCy₃) and phosphoramidite ligands are frequently used. For asymmetric reactions, chiral ligands are necessary to induce enantioselectivity.[1] The steric and electronic properties of the ligand are critical for optimizing yield and selectivity.
3. What are the typical reaction conditions?
-
Catalyst Loading: 1-5 mol % of the palladium source.
-
Ligand Loading: 1-2 equivalents relative to the palladium source.
-
Solvent: Anhydrous, degassed solvents such as THF or toluene are common.
-
Temperature: Ranges from room temperature to elevated temperatures (e.g., 30-100 °C), depending on the substrates.[1]
-
Atmosphere: Reactions are typically run under an inert atmosphere (argon or nitrogen).
Data Presentation
Table 1: Effect of Ligand and Temperature on the Asymmetric Ring Expansion of an Alkyne-Tethered this compound
| Entry | Ligand | Temperature (°C) | Yield (%) | Product Ratio (Ring-Expanded:β-Hydride Elimination) | ee (%) |
| 1 | (S,R,R)-L1 | 60 | 97 | 35:65 | 43 |
| 2 | (S,S,S)-L5 | 60 | 98 | 91:9 | 90 |
| 3 | (S,S,S)-L5 | 40 | 99 | 95:5 | 93 |
| 4 | (S,S,S)-L5 | 30 | 98 | 96:4 | 95 |
Data adapted from Shintani, R.; Hayashi, T. J. Am. Chem. Soc.2011 , 133, 17344–17347.[1]
Experimental Protocols
Key Experiment: Palladium-Catalyzed Asymmetric Ring Expansion of an Alkyne-Tethered this compound
This protocol is adapted from the work of Shintani and Hayashi.[1]
-
Materials:
-
Alkyne-tethered this compound (1a)
-
PdCp(η³-C₃H₅) (palladium precatalyst)
-
(S,S,S)-L5 (chiral phosphoramidite ligand)
-
Anhydrous THF (solvent)
-
-
Procedure:
-
In a glovebox, a mixture of PdCp(η³-C₃H₅) (5.0 mol %) and the chiral ligand (S,S,S)-L5 (10.0 mol %) in THF is stirred at room temperature for 10 minutes.
-
The alkyne-tethered this compound (1a) is added to the catalyst solution.
-
The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 48 hours).
-
The reaction progress is monitored by TLC or ¹H NMR.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to isolate the products.
-
The yield and enantiomeric excess (ee) of the products are determined by ¹H NMR and chiral HPLC analysis, respectively.
-
Visualizations
Caption: Proposed catalytic cycle for the palladium-catalyzed reaction of this compound with an alkyne.
Caption: General experimental workflow for the palladium-catalyzed ring-opening of this compound.
Caption: Decision tree for troubleshooting low-yield reactions.
References
troubleshooting low yield in silacyclobutane polymerization reactions
Here is a technical support center with troubleshooting guides and FAQs for silacyclobutane polymerization reactions.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low yields in this compound polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound ring-opening polymerization is resulting in a very low or no polymer yield. What are the most common causes?
Low conversion in the ring-opening polymerization (ROP) of silacyclobutanes can stem from several factors, primarily related to reagent purity and reaction conditions. The most common issues include:
-
Monomer Impurities: The purity of the this compound monomer is critical. Impurities, especially water or other protic substances, can act as chain-terminating agents or poison the catalyst/initiator.[1]
-
Initiator/Catalyst Deactivation: Many initiators used for this compound ROP, such as organolithium reagents, are highly sensitive to air and moisture.[2][3] Improper storage or handling can lead to deactivation and failed initiation.
-
Solvent Quality: The presence of impurities in the solvent, particularly water, can terminate the polymerization.[1] Solvents must be rigorously dried and deoxygenated.
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly influence polymerization kinetics.[1] Higher temperatures might promote side reactions or catalyst decomposition, while insufficient time will lead to incomplete conversion.
-
Monomer Structure: The steric bulk of substituents on the silicon atom can hinder polymerization. For example, 1,1-di-tert-butylthis compound derivatives may fail to polymerize due to steric hindrance.[4]
Question 2: How can I diagnose the specific cause of my low yield?
A systematic approach is the best way to identify the root cause of low polymer yield. The following workflow can help you troubleshoot the issue.
References
Technical Support Center: Transition-Metal-Catalyzed Silacyclobutane Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with transition-metal-catalyzed silacyclobutane chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems in a question-and-answer format, providing potential causes and actionable solutions.
FAQ 1: My reaction is producing a significant amount of allyl vinylsilane instead of the desired cycloadduct. What is happening and how can I fix it?
Problem: You are likely observing a competing β-hydride elimination pathway. This is a common side reaction for organometallic intermediates where a hydrogen atom on the β-carbon of an alkyl ligand is transferred to the metal center, leading to the formation of a metal hydride and an alkene. In the context of this compound chemistry, this often results in a ring-opened product instead of the desired expanded ring system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-hydride elimination.
Detailed Solutions:
-
Ligand Selection is Critical: The choice of ligand on your transition metal catalyst is the most significant factor.
-
Phosphine Ligands: Simple phosphine ligands often promote β-hydride elimination.
-
Sterically Hindered N-Heterocyclic Carbene (NHC) Ligands: Switching to a bulky NHC ligand can effectively suppress β-hydride elimination by sterically blocking the approach of the β-hydrogen to the metal center, thus favoring the desired reductive elimination to form the cycloadduct.[1]
-
-
Temperature: Higher temperatures can sometimes favor β-hydride elimination. If possible, try running the reaction at a lower temperature.
-
Solvent: While less impactful than the ligand, the solvent can play a role. Non-coordinating solvents may do little to disfavor β-hydride elimination. Experimenting with more polar or coordinating solvents might alter the reaction pathway.
Quantitative Data: Ligand Effect on Ni-Catalyzed Reaction of this compound with Alkynes [1]
| Catalyst/Ligand | Product Type | Desired Product Yield (%) | Side Product Yield (%) |
| Ni(cod)₂ / IPr·HCl (NHC) | Cycloadduct | 85 | 0 |
| Ni(cod)₂ / PMe₃ | Allyl Vinylsilane | trace | 86 |
Experimental Protocol: Suppressing β-Hydride Elimination in Ni-Catalyzed Cycloaddition [2]
This protocol favors the formation of the cycloadduct by using a sterically hindered NHC ligand.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with Ni(cod)₂ (5.8 mg, 0.02 mmol), IPr·HCl (10.2 mg, 0.024 mmol), and LiOtBu (3.2 mg, 0.04 mmol).
-
Solvent Addition: Add toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 15 minutes.
-
Reactant Addition: Add the this compound (0.6 mmol, 3.0 equiv.) and the alkyne (0.2 mmol) to the reaction mixture.
-
Reaction: Seal the vial with a PTFE cap, remove it from the glovebox, and stir the reaction at 120 °C for 24 hours.
-
Workup: After cooling, the reaction mixture can be filtered through a short pad of silica (B1680970) gel and concentrated. The product is then purified by column chromatography.
FAQ 2: My reaction is sluggish and I'm recovering starting material, or I'm getting a complex mixture of products. What could be the issue?
Problem: This could be due to a number of factors, including catalyst deactivation, unfavorable reaction kinetics for the desired pathway, or the promotion of undesired reductive elimination pathways. Reductive elimination is the step that typically forms the desired product, but if it's too slow or if other decomposition pathways are faster, the reaction will be inefficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion/complex mixtures.
Detailed Solutions:
-
Ligand Effects:
-
Electron-Donating Ligands: Reductive elimination is generally favored by more electron-rich metal centers. Using ligands with stronger electron-donating properties can accelerate this step.
-
Sterically Bulky Ligands: Increasing the steric bulk of the ancillary ligands can also promote reductive elimination by relieving steric strain in the transition state.[3]
-
-
Temperature: Reductive elimination often has a higher activation barrier than other steps in the catalytic cycle. Increasing the reaction temperature can help overcome this barrier. However, be mindful that higher temperatures can also promote side reactions like β-hydride elimination.
-
Solvent: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. A more polar solvent may stabilize charged or polar intermediates, potentially facilitating the desired reaction pathway.
Experimental Protocol: Palladium-Catalyzed (4+2) Annulation of Silacyclobutanes and Activated Ketones [4]
This protocol provides a general procedure for a reaction where efficient reductive elimination is key.
-
Reaction Setup: In a reaction vial, combine the activated ketone (1.0 equiv) and the this compound (2.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and a suitable ligand (e.g., a phosphine ligand, 10 mol%) followed by the solvent (e.g., DMF).
-
Reaction: Heat the mixture to 80 °C and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography.
FAQ 3: I am observing the formation of silanols in my reaction. Where are they coming from and how do I prevent this?
Problem: The presence of silanols is a strong indication of hydrolytic cleavage of the this compound ring. This side reaction is catalyzed by some transition metals, notably rhodium, in the presence of water.[5][6]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Intermolecular Silylation of Csp -H by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Reductive Protocol to Access Silacyclobutanes with Unprecedented Functional Group Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
Technical Support Center: Controlling Regioselectivity in Silacyclobutane Ring Expansion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during silacyclobutane ring expansion experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted silacycles via this compound ring expansion.
Issue 1: Poor Regioselectivity in the Reaction of Silacyclobutanes with Allenoates
-
Question: My palladium-catalyzed ring expansion of a this compound with an unsubstituted allenoate is yielding a mixture of 2- and 3-substituted silacyclohexenes. How can I improve the selectivity for the 2-substituted product?
-
Answer: The regioselectivity in the reaction of silacyclobutanes with allenoates is highly dependent on the choice of catalyst. While palladium catalysts generally favor the formation of 2-(E)-enoate-substituted silacyclohexenes, several factors can influence the outcome.
-
Catalyst Choice: Ensure you are using a suitable palladium catalyst, such as a Pd/PR₃ system. If you are observing a mixture of regioisomers, consider switching to a platinum catalyst, like PtCl₂, which has been shown to favor the formation of 3-(E)-enoate-substituted silacyclohexenes, especially with α-substituted allenoates. This can help to confirm if the 3-substituted isomer is the more thermodynamically stable product under your reaction conditions.
-
Ligand Effects: The phosphine (B1218219) ligand (PR₃) on the palladium catalyst can influence regioselectivity. Consider screening a variety of phosphine ligands with different steric and electronic properties.
-
Substrate Purity: Ensure the purity of your this compound and allenoate starting materials. Impurities can sometimes interfere with the catalytic cycle and lead to undesired side products.
-
Reaction Conditions: Temperature and solvent can also play a role. Experiment with lowering the reaction temperature to favor the kinetically controlled product.
-
Issue 2: Unwanted Ring-Opening Instead of Cycloaddition in Ni-Catalyzed Reactions with Internal Alkynes
-
Question: I am trying to synthesize a silacyclohexene via a nickel-catalyzed reaction of a this compound with an internal alkyne, but I am primarily observing the formation of allyl vinylsilanes. How can I favor the desired cycloaddition product?
-
Answer: In nickel-catalyzed reactions of silacyclobutanes with internal alkynes, the choice of ligand is critical in dictating the reaction pathway. The formation of allyl vinylsilanes arises from a β-hydride elimination step, which competes with the desired reductive elimination to form the silacyclohexene.
-
Ligand Selection: The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr·HCl, has been shown to suppress β-hydride elimination and promote the formation of the ring expansion product. In contrast, phosphine ligands tend to favor the ring-opening pathway leading to allyl vinylsilaines.
-
Reaction Temperature: Higher temperatures might favor the β-hydride elimination pathway. If you are observing significant ring-opening, try performing the reaction at a lower temperature.
-
Issue 3: Low or No Conversion in the Ring Expansion Reaction
-
Question: My this compound ring expansion reaction is not proceeding to completion, resulting in low yields of the desired product. What are the possible causes and solutions?
-
Answer: Low conversion in catalytic reactions can stem from several factors related to the catalyst, substrates, or reaction conditions.
-
Catalyst Deactivation: Transition metal catalysts can be sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that you are using anhydrous solvents. The purity of the catalyst is also crucial.
-
Substituent Effects: The electronic and steric properties of the substituents on both the this compound and the coupling partner (e.g., alkyne or allenoate) can significantly impact the reaction rate. Highly hindered substrates may react more slowly.
-
Insufficient Catalyst Loading: If you suspect catalyst deactivation is an issue, you could try increasing the catalyst loading. However, this should be done judiciously as it can also lead to an increase in side products.
-
Incorrect Ligand: The ligand plays a crucial role in stabilizing the active catalytic species. Ensure you are using the optimal ligand for your specific transformation, as identified in the literature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that controls regioselectivity in the ring expansion of silacyclobutanes with allenoates?
A1: The choice of the transition metal catalyst is the most significant factor. Palladium catalysts, in the presence of a phosphine ligand, tend to favor the formation of 2-(E)-enoate-substituted silacyclohexenes through a β,γ-insertion mechanism. In contrast, platinum catalysts like PtCl₂ promote the formation of 3-(E)-enoate-substituted silacyclohexenes via a γ,β-insertion, particularly with α-substituted allenoates.
Q2: How do ligands influence the outcome of nickel-catalyzed ring expansion of silacyclobutanes with internal alkynes?
A2: Ligands play a pivotal role in determining whether the reaction proceeds via cycloaddition (ring expansion) or ring-opening. Sterically bulky N-heterocyclic carbene (NHC) ligands effectively block the β-hydride elimination pathway, thus favoring the formation of silacyclohexene products. Conversely, phosphine ligands are more prone to allow β-hydride elimination, leading to the formation of allyl vinylsilanes.
Q3: Can substituents on the this compound ring affect the regioselectivity of the ring expansion?
A3: Yes, substituents on the this compound ring can influence the regioselectivity of Si-C bond cleavage, although the effect is often secondary to the choice of catalyst and ligand. The electronic and steric nature of the substituents can affect the relative energies of the transition states leading to different regioisomers.
Data Presentation
Table 1: Catalyst and Ligand Effects on the Regioselectivity of this compound Ring Expansion with Allenoates
| Catalyst System | Allenoate Type | Major Product | Regioselectivity | Reference |
| Pd/PR₃ | Unsubstituted | 2-(E)-enoate-substituted silacyclohexene | High for 2-substituted | |
| PtCl₂ | α-substituted | 3-(E)-enoate-substituted silacyclohexene | High for 3-substituted |
Table 2: Ligand-Controlled Divergent Reaction of Silacyclobutanes with Internal Alkynes Catalyzed by Nickel(0)
| Ligand | Product Type | Yield of Ring Expansion Product (%) | Yield of Ring-Opening Product (%) |
| IPr·HCl (NHC) | Ring Expansion | 80 | 0 |
| PCy₃ (Phosphine) | Ring-Opening | 6 | 61 |
| PPh₃ (Phosphine) | Ring-Opening | 6 | 94 |
| PMe₃ (Phosphine) | Ring-Opening | trace | 86 |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Ring Expansion of Silacyclobutanes with Allenoates:
To a flame-dried Schlenk tube under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the desired phosphine ligand (if not using a pre-formed complex) are added. Anhydrous solvent (e.g., toluene) is then added, followed by the this compound (1.0 equiv.) and the allenoate (1.2 equiv.). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for the Nickel-Catalyzed Ring Expansion of Silacyclobutanes with Internal Alkynes:
In a glovebox, an oven-dried vial is charged with the nickel catalyst (e.g., Ni(cod)₂, 10 mol%), the appropriate ligand (e.g., IPr·HCl, 12 mol%), and a base (if required, e.g., LiOtBu, 20 mol%). Anhydrous toluene (B28343) is added, followed by the this compound (3.0 equiv.) and the internal alkyne (1.0 equiv.). The vial is sealed and heated to the specified temperature (e.g., 120 °C) for 24 hours. After cooling, the reaction mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The residue is purified by flash column chromatography to afford the desired silacyclohexene.
Visualizations
Caption: Catalyst control of regioselectivity in allenoate insertion.
purification techniques for removing impurities from silacyclobutane
Silacyclobutane Purification Technical Support Center
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on obtaining high-purity this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, depending on the synthetic route, can contain a variety of impurities. Common synthesis from 1,1-dichlorothis compound (B1583342) may leave unreacted starting materials or byproducts.[1] Thermal decomposition of this compound can also lead to impurities such as ethene, propene, and silylene species which can form dimers like 1,3-dithis compound.[2] Other potential impurities include solvents used during synthesis and moisture, which can react with the compound.
Q2: What are the primary methods for purifying this compound?
A2: The most effective methods for purifying volatile compounds like this compound (Boiling Point: ~29.8 °C) are fractional distillation and preparative gas chromatography (GC).[3]
-
Fractional Distillation is suitable for separating components with close boiling points and is a good first-pass purification technique.[4][5]
-
Preparative Gas Chromatography (Prep-GC) offers higher resolution and is ideal for isolating the target compound from impurities that are difficult to remove by distillation.[6]
Q3: How can I effectively assess the purity of my this compound sample?
A3: Purity assessment should be performed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to identify and quantify volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can confirm the structure of the this compound and detect non-volatile impurities or structural isomers that may not be resolved by GC.[9][10]
-
Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique provides unique absorption signatures for organosilanes and is excellent for differentiating structural isomers.[11]
Q4: What are the essential safety precautions for handling purified this compound?
A4: this compound is a volatile and potentially reactive compound. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent contact with air and moisture.[12][13][14] It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Fractional Distillation
Q: My purified this compound still contains impurities with close boiling points. What should I do? A: This indicates that the efficiency of your distillation column is insufficient for the separation.
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or structured packing). This increases the number of "theoretical plates," enhancing separation.[4][15]
-
Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). A higher reflux ratio improves separation but increases the distillation time.[16]
-
Switch to Preparative GC: If distillation fails to provide the required purity, preparative GC is the recommended next step due to its superior resolving power.[6]
Q: I am observing low recovery of this compound after distillation. What are the possible causes? A: Low recovery can be attributed to several factors:
-
Hold-up Volume: The distillation apparatus itself will retain some liquid on its surfaces. Using smaller glassware can minimize this effect.[17]
-
Leaks in the System: Ensure all joints are properly sealed, especially if performing a vacuum distillation for other sensitive compounds.
-
Distillation Rate: Distilling too quickly can reduce separation efficiency, leading to a broader cut being taken and potentially lower yield of the pure fraction. A slow, steady distillation rate is optimal.
-
Thermal Decomposition: Although this compound is relatively stable at its boiling point, prolonged heating or the presence of catalytic impurities in the distillation pot can cause decomposition.[2][18]
Q: The product appears to be decomposing in the distillation pot. How can I prevent this? A: Thermal decomposition is a risk when heating organic compounds.[17][19]
-
Lower the Temperature: If possible, perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, reducing the thermal stress.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Ensure the heating mantle is set to a temperature only 20-30°C above the liquid's boiling point.[17]
-
Avoid Distilling to Dryness: Never distill the flask to dryness. This can lead to the formation of unstable residues and potentially an explosion.[15]
Preparative Gas Chromatography (Prep-GC)
Q: I'm observing peak tailing for this compound on my Prep-GC. What is the issue? A: Peak tailing can be caused by several factors:
-
Active Sites on the Column: The stationary phase or the inlet liner may have active sites (e.g., exposed silanols) that interact with your compound. Using a deactivated liner or a more inert column phase can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume.
-
Inappropriate Column Temperature: If the column temperature is too low, it can lead to poor peak shape. Optimize the temperature program.
Q: My recovery from the Prep-GC is very low. How can I improve it? A: Low recovery is a common challenge in Prep-GC.
-
Optimize Trapping Efficiency: Ensure your collection trap is sufficiently cold to condense the this compound vapor effectively. A cold finger with liquid nitrogen or a dry ice/acetone bath is often necessary for highly volatile compounds.
-
Check for Leaks: Any leaks between the column outlet and the trap will result in sample loss.
-
Reduce Dead Volume: Minimize the length and volume of the transfer line between the detector outlet and the collection trap.
Data Presentation
Table 1: Comparison of Primary Purification Techniques for this compound
| Parameter | Fractional Distillation | Preparative Gas Chromatography (Prep-GC) |
| Principle | Separation based on boiling point differences.[15] | Separation based on differential partitioning between mobile and stationary phases.[6] |
| Purity Achievable | Good (>95-99%), dependent on boiling point difference of impurities. | Very High (>99.9%). |
| Scale | Milligrams to kilograms. | Micrograms to tens of grams. |
| Throughput | High. | Low. |
| Primary Advantage | Good for bulk initial purification. | Excellent for high-purity isolation of small quantities and separating close-boiling isomers.[6] |
| Key Limitation | Limited resolution for compounds with very close boiling points (< 20-30 °C difference).[17] | Low throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify crude this compound by removing impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, 20-30 cm)
-
Distillation head with condenser and thermometer adapter
-
Thermometer (-10 to 100 °C range)
-
Receiving flasks (Schlenk flasks recommended)
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Chilled water circulator for condenser
Procedure:
-
Setup: Assemble the distillation apparatus under an inert atmosphere. All glassware must be oven-dried to remove moisture.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process and maintain the temperature gradient.
-
Heating: Begin stirring and gently heat the flask. The heating mantle temperature should be set approximately 20-30°C above the boiling point of this compound (~30°C).[17]
-
Equilibration: Observe the ring of condensate slowly rising up the column. Allow the column to equilibrate by adjusting the heat so the vapor front rises slowly.[4]
-
Collecting Fractions:
-
Fore-run: Collect the first few drops of distillate, which will be enriched in lower-boiling impurities, in a separate receiving flask.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~30°C), switch to a new, pre-weighed receiving flask to collect the main product.
-
End Fraction: If the temperature begins to rise or drop significantly, stop the distillation or switch to a final receiving flask.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool completely under a positive pressure of inert gas before disassembling.
-
Analysis: Analyze all fractions by GC-MS and/or NMR to determine purity.[8][9]
Protocol 2: Preparative Gas Chromatography (Prep-GC)
Objective: To obtain ultra-pure this compound by separating it from co-boiling or isomeric impurities.
Materials:
-
Partially purified this compound (e.g., from distillation)
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate column (e.g., a non-polar phase like polydimethylsiloxane).[20]
-
High-purity carrier gas (e.g., Helium, Hydrogen)
-
Collection traps (U-tubes)
-
Coolant for traps (liquid nitrogen or dry ice/acetone)
Procedure:
-
Method Development: First, develop an analytical GC method to ensure good separation of this compound from its impurities. Note the retention times of all components.
-
System Preparation: Install a preparative-scale column. Condition the column according to the manufacturer's instructions. Set up the fraction collection system and cool the traps.
-
Parameter Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition.
-
Oven Program: Use a temperature program that provides the best resolution between the this compound peak and adjacent impurity peaks. An isothermal run just above the boiling point may be effective.
-
Carrier Gas Flow: Optimize for the best balance of separation efficiency and analysis time.
-
-
Injection: Manually inject a small, optimized volume of the this compound sample. Automated injection is preferred for multiple runs to ensure reproducibility.
-
Fraction Collection: Monitor the detector signal. Just before the this compound peak begins to elute, switch the gas flow to the collection trap. Switch the flow back to waste immediately after the peak has eluted to avoid collecting impurities.
-
Recovery: After the run, remove the collection trap and allow it to warm to room temperature under an inert atmosphere to recover the liquid this compound.
-
Repeat: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Purity Verification: Combine the purified fractions and confirm the purity using analytical GC-MS and NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for incomplete separation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. In situ diagnostics of the decomposition of this compound on a hot filament by vacuum ultraviolet laser ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-vacuum ultraviolet spectroscopic analysis of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. How To [chem.rochester.edu]
- 18. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 19. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 20. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
Technical Support Center: Managing Moisture Sensitivity of Silacyclobutane Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the moisture sensitivity of silacyclobutane reagents. Silacyclobutanes are powerful building blocks in organic synthesis, but their susceptibility to hydrolysis necessitates careful experimental technique. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Troubleshooting Guide
Low yields or the presence of unexpected byproducts in reactions involving this compound reagents can often be attributed to premature hydrolysis. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly. | Moisture Contamination: The this compound reagent has been hydrolyzed by water present in the solvent, reagents, or glassware. | 1. Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (flame-dried under vacuum or oven-dried at >125°C overnight) and cooled under an inert atmosphere.[1][2] 2. Check Solvent Purity: Use freshly dried and degassed solvents. Consider testing solvent water content using methods like Karl Fischer titration or commercially available test strips.[3][4][5][6][7] 3. Inert Atmosphere: Maintain a positive pressure of a dry inert gas (argon or nitrogen) throughout the reaction setup and reagent transfer.[8] |
| Formation of a white precipitate or cloudiness upon addition of the this compound reagent. | Gross Moisture Contamination: Significant amount of water leading to rapid hydrolysis and formation of insoluble silanol (B1196071) byproducts. | 1. Isolate and Analyze Precipitate: If possible, isolate the precipitate and analyze by ¹H NMR to confirm the presence of silanol species. 2. Re-evaluate Drying Procedures: Your solvent or starting materials may be significantly wet. Re-dry all components thoroughly. |
| Reaction appears to work by TLC, but the desired product is not isolated after workup. | Product Decomposition during Workup: The desired product may be sensitive to aqueous workup conditions, especially if acidic or basic solutions are used. | 1. Anhydrous Workup: If the product is known to be moisture-sensitive, consider an anhydrous workup. This may involve filtering the reaction mixture through a plug of Celite® or silica (B1680970) gel under an inert atmosphere. 2. Neutralize Carefully: If an aqueous workup is necessary, use neutral water or a buffered solution and work quickly.[9] |
Problem: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR spectrum shows broad peaks in the baseline or unexpected signals. | Silanol Byproducts: Hydrolysis of the this compound reagent forms silanols, which can be difficult to remove and may complicate NMR spectra. | 1. NMR Analysis: Silanol (Si-OH) protons can appear as broad signals in the ¹H NMR spectrum. 29Si NMR can also be used to identify silanol species.[1][10][11][12] 2. Modified Workup: To remove silanol byproducts, consider washing the organic layer with a saturated solution of ammonium (B1175870) chloride or brine. In some cases, a mild acidic wash (e.g., dilute HCl) can help, but this should be used with caution if the desired product is acid-sensitive.[13] 3. Chromatography: Silanols are often polar and may stick to a silica gel column. Using a less polar eluent system or treating the silica gel with a small amount of triethylamine (B128534) can help with their elution. |
| Mass spectrometry shows unexpected masses corresponding to a hydrated product. | Hydrolysis of Product: The product itself may contain a silyl (B83357) group that is susceptible to hydrolysis during the reaction, workup, or analysis. | 1. Review Product Stability: Assess the stability of your target molecule under the reaction and workup conditions. 2. Gentle Ionization Techniques: When analyzing by mass spectrometry, use softer ionization techniques to minimize fragmentation and in-source reactions. |
Frequently Asked Questions (FAQs)
Q1: How sensitive are this compound reagents to moisture?
Q2: What are the visible signs of this compound decomposition due to moisture?
The formation of a white precipitate or a cloudy appearance in the reaction mixture upon addition of the this compound reagent is a strong indicator of hydrolysis. This is due to the formation of less soluble silanol and siloxane byproducts.
Q3: How can I confirm that my solvents are sufficiently dry?
The most reliable method for determining water content in solvents is Karl Fischer titration.[3] For routine laboratory use, freshly opened bottles of anhydrous solvents from a reputable supplier are often sufficient if handled under a strict inert atmosphere. Alternatively, solvents can be dried over activated molecular sieves (3Å or 4Å) or other appropriate drying agents and then distilled under an inert atmosphere.[5][6][14][15]
Q4: What is the best way to store this compound reagents?
This compound reagents should be stored in a cool, dry place under an inert atmosphere. The original manufacturer's sealed container is ideal. Once opened, the bottle should be flushed with a dry inert gas (argon or nitrogen) before resealing. For frequent use, it is advisable to transfer the reagent to a smaller, dedicated Schlenk flask under an inert atmosphere.
Q5: My reaction with a this compound reagent is giving a low yield. What should I check first?
The first and most critical aspect to verify is the exclusion of moisture from your reaction system. Review your glassware drying technique, solvent purity, and inert atmosphere setup. Even trace amounts of water can significantly impact the reaction outcome.[14]
Experimental Protocols
Protocol 1: General Procedure for Setting up a Moisture-Sensitive Reaction with a this compound Reagent
This protocol outlines the essential steps for creating and maintaining an anhydrous and inert environment for reactions involving this compound reagents.
Materials:
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: All glassware, including the reaction flask, stir bar, and any addition funnels, must be thoroughly dried. This can be achieved by heating in an oven at >125°C overnight or by flame-drying under a high vacuum and then cooling to room temperature under a stream of dry inert gas.[1][2]
-
Assembling the Apparatus: Quickly assemble the hot glassware and equip the reaction flask with a rubber septum.
-
Establishing Inert Atmosphere: Insert a needle connected to the inert gas line and a second "vent" needle through the septum. Flush the flask with the inert gas for several minutes to displace any air. Remove the vent needle to maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[8]
-
Adding Reagents:
-
Solids: Add solid reagents to the flask before flushing with inert gas. If adding later, do so under a positive flow of inert gas.
-
Liquids: Use dry, degassed solvents. Transfer liquids via a dry syringe that has been flushed with inert gas.
-
This compound Reagent: Transfer the this compound reagent using a dry, inert gas-flushed syringe. Add it to the reaction mixture at the temperature specified in your procedure.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling using a this compound Reagent (Illustrative Example)
This protocol is a general guideline for a Suzuki-Miyaura reaction, a common application for aryl silacyclobutanes. Specific conditions may need to be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl this compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene (B28343), 5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed toluene and degassed water via syringe. Add the aryl this compound reagent via a dry, argon-flushed syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound reagents.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Trace-Level Humidity Sensing from Commercial Organic Solvents and Food Products by an AIE/ESIPT-Triggered Piezochromic Luminogen and ppb-Level “OFF–ON–OFF” Sensing of Cu2+: A Combined Experimental and Theoretical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kemtrak.com [kemtrak.com]
- 7. A simple colorimetric sensor for the detection of moisture in organic solvents and building materials: applications in rewritable paper and fingerprint imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Silacyclobutane Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during silacyclobutane cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in palladium-catalyzed this compound cross-coupling reactions?
A1: Catalyst deactivation in these reactions can be broadly categorized into three main types: poisoning, thermal degradation, and fouling.[1][2] Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering them inactive.[3] Common poisons include sulfur, nitrogen, and phosphorus compounds, as well as water and oxygen.[4][5] Thermal degradation can occur at elevated reaction temperatures, leading to the aggregation of palladium nanoparticles (e.g., formation of palladium black), which reduces the catalytically active surface area. Fouling involves the deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.
Q2: My reaction yield is significantly lower than expected. How do I determine if catalyst poisoning is the issue?
A2: A sudden or gradual decrease in reaction yield, especially with a new batch of reagents or solvent, is a strong indicator of catalyst poisoning. To confirm this, you can perform a "spiking" experiment. Run a control reaction with highly purified reagents and solvent. Then, run a parallel reaction where you intentionally add a small, known amount of a suspected poison. A significant drop in yield in the spiked reaction compared to the control will confirm the identity of the poison. Visual inspection of the reaction mixture can also be informative; the formation of palladium black can indicate catalyst agglomeration and deactivation.[6]
Q3: Which palladium catalysts and ligands are more resistant to poisoning in this compound cross-coupling?
A3: The choice of ligand plays a crucial role in the stability and reactivity of the palladium catalyst.[6][7] Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands can protect the palladium center from coordination by poisons and can promote the desired catalytic cycle over deactivation pathways.[4] These ligands can create a sterically hindered environment around the metal, improving catalyst stability and performance.[4] For challenging substrates, more advanced catalyst systems employing these types of ligands are often required.[7]
Q4: Can water affect my this compound cross-coupling reaction?
A4: Yes, water can have a significant impact on palladium-catalyzed cross-coupling reactions. While some reactions are designed to be performed in water, the presence of water in anhydrous reactions can lead to catalyst deactivation.[4] Water can hydrolyze the this compound starting material or react with the catalyst, leading to the formation of inactive palladium hydroxide (B78521) species. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to exclude moisture.
Q5: How can I regenerate a poisoned palladium catalyst?
A5: Catalyst regeneration depends on the nature of the poison. For deactivation caused by coking or fouling, an oxidative treatment at high temperatures (calcination) followed by reduction can sometimes restore catalyst activity.[8] However, for poisoning by strongly coordinating species like sulfur, regeneration can be more challenging and may not be fully effective. In many laboratory-scale reactions, it is often more practical to discard the poisoned catalyst and use a fresh batch after carefully purifying all reaction components.
Troubleshooting Guide for Low Yields
A low or inconsistent yield is a common problem in cross-coupling reactions. This guide provides a systematic approach to troubleshooting these issues, with a focus on catalyst poisoning.
| Problem | Potential Cause | Recommended Action |
| No reaction or very low conversion | Severe Catalyst Poisoning | Analyze starting materials for common poisons like sulfur compounds. Purify all reagents and solvents. Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.[4] |
| Inactive Catalyst | Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly. For Pd(II) precatalysts, ensure complete in-situ reduction to the active Pd(0) species. | |
| Reaction starts but stalls | Gradual Catalyst Deactivation | This could be due to trace impurities in the reagents or solvent. Consider using a guard column to remove impurities before they reach the reaction. A modest increase in catalyst loading might help push the reaction to completion.[4] |
| Product Inhibition | The product itself may be coordinating to the catalyst. Try a different ligand system that is less susceptible to product inhibition. | |
| Inconsistent yields between batches | Variability in Reagent/Solvent Purity | Use reagents and solvents from the same, high-purity batch for a series of experiments. Always use freshly distilled or anhydrous grade solvents. Traces of impurities from the manufacturing process of solvents can act as catalyst poisons.[5] |
| Atmospheric Contamination | Ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent the ingress of oxygen and moisture. |
Quantitative Impact of Common Poisons
The following table provides representative data on the impact of common poisons on the yield of a model this compound cross-coupling reaction. This data is for illustrative purposes to demonstrate the potential severity of catalyst poisoning. Actual results may vary based on specific reaction conditions.
Model Reaction:

| Poison | Concentration (mol% relative to substrate) | Reaction Time (h) | Yield (%) | Observations |
| None (Control) | 0 | 12 | 95 | Clean reaction profile |
| Thiophene (Sulfur Source) | 0.5 | 12 | 45 | Significant decrease in conversion |
| Thiophene (Sulfur Source) | 1.0 | 24 | <10 | Reaction essentially stopped |
| Water | 50 | 12 | 70 | Slower reaction rate, some byproduct formation |
| Water | 100 | 24 | 55 | Significant hydrolysis of this compound observed |
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed this compound Cross-Coupling
This protocol provides a general procedure for the cross-coupling of a this compound with an aryl bromide.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl bromide
-
This compound
-
Potassium fluoride (B91410) (KF)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and KF (2.0 equivalents) to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Purification of Reagents and Solvents
Solvent Purification (e.g., 1,4-Dioxane):
-
Pre-dry the solvent over a suitable drying agent (e.g., calcium hydride).
-
Reflux the pre-dried solvent over a sodium/benzophenone ketyl indicator until a persistent blue or purple color is observed.
-
Distill the solvent under an inert atmosphere and collect it in a dry, sealed flask.
This compound Purification:
-
If the this compound is a liquid, it can be purified by distillation under reduced pressure.
-
If it is a solid, recrystallization from a suitable solvent can be employed.
Protocol 3: Diagnosing Catalyst Poisoning via a "Spiking" Experiment
This protocol helps to identify if a specific impurity is poisoning the catalyst.
-
Baseline Reaction: Set up a control reaction using highly purified reagents and solvents as described in Protocol 1. Monitor the reaction to completion and determine the yield.
-
Spiking Experiment: Set up a parallel reaction under identical conditions to the baseline.
-
Introduce the Suspected Poison: Add a small, known quantity (e.g., 1-5 mol%) of the suspected poison (e.g., thiophene, water) to the reaction mixture at the beginning of the reaction.
-
Compare Results: Monitor both reactions and compare their progress and final yields. A significant decrease in the rate and/or yield of the spiked reaction compared to the baseline indicates that the added substance is a catalyst poison.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stereoselectivity in Asymmetric Reactions with Silacyclobutanes
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with asymmetric reactions involving silacyclobutanes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (e.e.) is low in a palladium-catalyzed reaction of a silacyclobutane. What are the most common causes?
A1: Low enantioselectivity in these reactions often stems from several factors. First, the choice of chiral ligand is paramount. TADDOL-derived phosphoramidite (B1245037) ligands have shown significant success in inducing high enantioselectivity in palladium-catalyzed reactions of benzosilacyclobutenes.[1] If your ligand is not providing adequate stereocontrol, consider screening other phosphoramidite ligands with different steric and electronic properties. Additionally, reaction temperature and solvent can have a profound impact. Lowering the temperature often improves enantioselectivity. The choice of solvent can also influence the outcome, so a solvent screen is recommended.
Q2: I am observing a mixture of ring-opening and cycloaddition products in my nickel-catalyzed reaction of a this compound with an alkyne. How can I favor one pathway over the other?
A2: The divergence between ring-opening and cycloaddition pathways in nickel-catalyzed reactions of silacyclobutanes is often controlled by the steric properties of the ligand. The use of sterically hindered N-heterocyclic carbene (NHC) ligands tends to favor cycloaddition by suppressing β-hydride elimination. Conversely, phosphine (B1218219) ligands are more likely to permit β-hydride elimination, leading to the ring-opened product. Therefore, to favor one product, a careful selection of the ligand based on its steric bulk is crucial.
Q3: What is the role of water in the rhodium-catalyzed hydrolytic cleavage of silacyclobutanes?
A3: In the rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes to form silanols, water is a critical reactant. Mechanistic studies have revealed that trace amounts of water play a crucial role in the reaction pathway.[2][3] Therefore, ensuring the presence of a controlled amount of water is essential for the success of this reaction.
Q4: Can I achieve high diastereoselectivity in reactions involving silacyclobutanes?
A4: Yes, high diastereoselectivity can be achieved. For instance, in the palladium-catalyzed [4+2] annulation of cyclopropenes with benzosilacyclobutanes, excellent diastereoselectivity has been reported. The choice of ligand and reaction conditions are key factors in controlling the diastereomeric outcome.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
If you are experiencing low enantiomeric excess (e.e.) in your asymmetric reaction involving silacyclobutanes, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Chiral Ligand | Screen a library of chiral ligands with varying steric and electronic properties (e.g., different TADDOL-derived phosphoramidites). | The chiral ligand is the primary source of stereochemical induction. A different ligand may provide a better-matched chiral environment for the substrate. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity. | Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to higher selectivity. |
| Inappropriate Solvent | Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., THF, toluene, 2-MeTHF). | The solvent can influence the conformation of the catalyst-substrate complex and the transition states. |
| Purity of Reagents | Ensure all reagents, including the this compound, coupling partner, and solvent, are of high purity and anhydrous. | Impurities can act as catalyst poisons or interfere with the desired reaction pathway, leading to reduced selectivity. |
| Catalyst Precursor and Activation | Vary the metal precursor (e.g., Pd(OAc)₂, Pd(dba)₂) and ensure proper catalyst activation. | The nature of the active catalytic species can influence the stereochemical outcome. |
Issue 2: Poor Yield or Incomplete Conversion
Low yields can be attributed to several factors. The following steps can help diagnose and resolve the issue:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Increase catalyst loading. Ensure the catalyst is properly handled under an inert atmosphere if it is air- or moisture-sensitive. | The catalyst may be deactivating over the course of the reaction. |
| Sub-optimal Reaction Time | Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. | The reaction may not have reached completion, or the product may be degrading over extended reaction times. |
| Incorrect Stoichiometry | Verify the stoichiometry of all reactants, especially the ratio of the this compound to the coupling partner. | An incorrect ratio of reactants can lead to side reactions or incomplete consumption of the limiting reagent. |
| Ligand/Metal Ratio | Optimize the ligand-to-metal ratio. | An excess or deficiency of the ligand can affect the formation and stability of the active catalytic species. |
Data Presentation
The following tables summarize quantitative data from selected publications on the asymmetric reactions of silacyclobutanes.
Table 1: Palladium-Catalyzed Enantioselective (4+2) Silacycloaddition of Racemic Benzosilacyclobutenes with Unsymmetrical Internal Alkynes [1]
| Entry | Alkyne | Ligand | Solvent | Yield (%) | e.r. |
| 1 | Phenyl(prop-1-yn-1-yl)methanone | TADDOL-derived phosphoramidite | 2-MeTHF | 75 | 95.5:4.5 |
| 2 | (4-Fluorophenyl)(prop-1-yn-1-yl)methanone | TADDOL-derived phosphoramidite | 2-MeTHF | 81 | 96:4 |
| 3 | Naphthyl(prop-1-yn-1-yl)methanone | TADDOL-derived phosphoramidite | 2-MeTHF | 82 | 95:5 |
| 4 | Ethyl(prop-1-yn-1-yl)methanone | TADDOL-derived phosphoramidite | 2-MeTHF | 68 | 95:5 |
Table 2: Nickel-Catalyzed Asymmetric Ring-Opening of Silacyclobutanes with Internal Alkynes [4]
| Entry | This compound | Alkyne | Chiral Ligand | Solvent | Yield (%) | e.e. (%) |
| 1 | 1,1-Diphenylthis compound | 1,2-Diphenylethyne | (R,R)-Phosphine | 2-MeTHF | 92 | 94 |
| 2 | 1,1-Dimethylthis compound | 1,2-Diphenylethyne | (R,R)-Phosphine | 2-MeTHF | 85 | 91 |
| 3 | 1,1-Diphenylthis compound | 1-Phenyl-1-propyne | (R,R)-Phosphine | 2-MeTHF | 88 | 92 |
Table 3: Rhodium-Catalyzed Enantioselective Hydrolytic Cleavage of Silacyclobutanes [2][3]
| Entry | This compound | Chiral Ligand | Yield (%) | e.r. |
| 1 | 1-Phenyl-1-methylthis compound | TADDOL-derived phosphoramidite | 78 | 84:16 |
| 2 | 1-Naphthyl-1-methylthis compound | TADDOL-derived phosphoramidite | 75 | 82:18 |
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric (4+2) Annulation of Benzosilacyclobutenes with Alkynes[1]
Under a nitrogen atmosphere, a chiral TADDOL-derived phosphoramidite ligand (0.01 mmol) and Pd(OAc)₂ (0.004 mmol) are dissolved in dry 2-MeTHF (1 mL) and stirred at room temperature for approximately 5 minutes. The alkyne (0.1 mmol) and benzosilacyclobutene (0.4 mmol) are then added sequentially. The mixture is stirred at room temperature for about 1 hour until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Ni-Catalyzed Asymmetric Ring-Opening of Silacyclobutanes with Internal Alkynes[2]
In a nitrogen-filled glovebox, Ni(cod)₂ (0.02 mmol) and the chiral phosphine ligand (0.04 mmol) are added to a vial containing 2-MeTHF (1.0 mL). The mixture is stirred at room temperature for 1 hour. The alkyne (0.2 mmol) and the this compound (0.4 mmol) are then added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is concentrated and the residue is purified by column chromatography to give the desired allylsilane.
General Procedure for Rh-Catalyzed Hydrolytic Cleavage of Silacyclobutanes[3][4]
In a reaction tube, a rhodium precursor and a chiral phosphoramidite ligand are dissolved in a suitable solvent under an inert atmosphere. The this compound is added, followed by the addition of a controlled amount of water. The reaction is stirred at the specified temperature until completion, as monitored by TLC or GC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding silanol.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-Catalyzed Hydrolytic Cleavage of the Silicon-Carbon Bond of Silacyclobutanes to Access Silanols [organic-chemistry.org]
- 3. Rhodium-Catalyzed Hydrolytic Cleavage of the Silicon-Carbon Bond of Silacyclobutanes to Access Silanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing unexpected byproducts in silacyclobutane reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and characterization of unexpected byproducts in reactions involving silacyclobutanes.
Troubleshooting Guide: Unexpected Reaction Outcomes
Researchers often encounter unexpected results in their experiments. This guide provides a starting point for troubleshooting reactions that may have produced unintended byproducts.
| Observed Problem | Potential Cause (Byproduct Formation) | Recommended Action / Troubleshooting |
| Low yield of desired product; formation of a viscous, insoluble material. | Ring-opening polymerization. This is common in liquid-phase thermal reactions.[1] | - Lower the reaction temperature.- Reduce reactant concentrations.- Screen for catalysts that favor the desired pathway over polymerization. |
| Product mass is higher than expected; complex NMR spectrum. | Ring-expansion. Silacyclobutanes can react with unsaturated partners (alkynes, aldehydes, CO₂) to form five, six, or even eight-membered rings.[1][2][3] | - Re-evaluate the reaction mechanism in the context of potential ring-expansion pathways.[4]- Use analytical techniques like 2D NMR and X-ray crystallography to confirm the structure. |
| Formation of volatile, low molecular weight side products. | [2+2] Cycloreversion. The silacyclobutane ring can fragment into smaller molecules, such as ethylene (B1197577) and silene intermediates, particularly under thermal or photochemical conditions.[5][6] | - Perform a GC-MS analysis of the reaction headspace or crude mixture to identify volatile fragments.- Consider running the reaction at a lower temperature. |
| Isomeric product mixture is observed. | Rearrangement. Hexacoordinate this compound complexes can undergo spontaneous ring opening and rearrangement.[7] | - Analyze the product mixture carefully using high-resolution mass spectrometry and NMR to identify all isomers.- Investigate the stability of intermediates and products under the reaction conditions. |
| Product appears to be a dimer of the starting material. | Dimerization to 1,3-disilacyclobutanes. This can occur during thermolysis of some substituted silacyclobutanes.[6] | - Adjust reaction concentration and temperature.- Analyze the product by mass spectrometry to confirm the molecular weight corresponding to a dimer. |
| Product incorporates solvent or other reagents. | Reaction with solvent/reagents. Photolysis in a solvent like methanol (B129727) can lead to ring-opening and incorporation of the solvent into the final product.[6] | - Run the reaction in an inert solvent.- Ensure all reagents are pure and free from reactive contaminants. |
Frequently Asked Questions (FAQs)
Byproduct Formation and Prevention
Q1: What are the most common types of unexpected byproducts in this compound reactions?
A1: Due to their high ring strain and the reactivity of the silicon-carbon bond, silacyclobutanes can undergo several unintended reaction pathways.[2][4] The most common byproducts arise from:
-
Ring-Opening Polymerization: Especially during thermolysis, leading to polysilacarbosilanes.[1]
-
Ring Expansion: Reaction with π-systems like alkynes or carbonyls can lead to larger, five- to eight-membered heterocyclic products.[1][2][3]
-
Cycloreversion: Fragmentation of the ring, typically into ethylene and a highly reactive silene intermediate (H₂Si=CH₂).[5]
-
Dimerization: Formation of 1,3-dithis compound structures.[6]
Q2: My reaction produced a significantly larger ring structure than intended. What is the likely mechanism?
A2: This is a classic case of a ring-expansion reaction. Transition metals like palladium and nickel can catalyze the insertion of unsaturated molecules (e.g., alkynes, dienes, aldehydes) into one of the Si-C bonds of the this compound ring.[1][2] The process often involves the formation of a five-membered silametallacycle intermediate, which then undergoes further reaction to yield the expanded ring system.[2]
Q3: How can I minimize the formation of polymeric byproducts?
A3: Polymerization is often initiated by heat or trace impurities. To minimize it:
-
Control Temperature: Run the reaction at the lowest effective temperature. Liquid-phase pyrolysis is particularly prone to polymerization.[1]
-
Use High-Purity Reagents: Ensure starting materials and solvents are free of radical initiators or other impurities that could trigger polymerization.
-
Optimize Catalyst: If using a catalyst, ensure it selectively promotes the desired reaction over ring-opening polymerization.
Identification and Characterization
Q4: What is a logical first step to identify an unknown byproduct in my reaction mixture?
A4: A great first step is to analyze the crude reaction mixture using a combination of Thin Layer Chromatography (TLC), ¹H NMR, and Low-Resolution Mass Spectrometry (e.g., GC-MS).
-
TLC can indicate the complexity of the mixture.
-
Crude ¹H NMR can reveal new sets of peaks, but be aware that it can sometimes be misleading.[8]
-
GC-MS is excellent for identifying volatile byproducts and providing initial molecular weight information.
Q5: I have isolated an unknown byproduct. What is the best workflow for characterizing its structure?
A5: A systematic analytical workflow is crucial for unambiguous structure determination. The diagram below outlines a typical process, starting from detection and moving through separation and detailed characterization.
Caption: Workflow for Byproduct Identification.
Q6: What are the key spectroscopic signatures for silicon-containing compounds?
A6:
-
²⁹Si NMR: This is the most direct method for observing the silicon environment. Silacyclobutanes have characteristic shifts, and byproducts like polymers, ring-expanded products, or opened-chain silanes will have distinctly different chemical shifts. While powerful, ²⁹Si NMR can have low sensitivity.[9]
-
¹H and ¹³C NMR: Protons and carbons adjacent to a silicon atom (α and β positions) show characteristic upfield shifts. Look for multiplets in the 0.5-1.5 ppm range for protons on or near the silicon atom.
-
FTIR: Look for Si-C stretching vibrations. The presence of Si-O bonds (from reaction with air/water) will show strong absorptions around 1000-1100 cm⁻¹.
Experimental Protocols
Protocol 1: General Method for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating and identifying volatile components in a reaction mixture.
-
Sample Preparation: Dilute a small aliquot (1-2 drops) of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a final concentration of ~1 mg/mL.
-
Instrumentation:
-
Injector: Set to a temperature high enough to volatilize all components (e.g., 250 °C). Use a split injection mode to avoid overloading the column.
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is often sufficient.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 600.
-
-
Analysis: Compare the resulting mass spectra against spectral libraries (e.g., NIST) to identify known compounds. Analyze the fragmentation patterns for characteristic silicon isotope patterns and fragments (e.g., loss of methyl groups from Si-Me).
Protocol 2: Sample Preparation for ²⁹Si NMR Spectroscopy
Obtaining a high-quality ²⁹Si NMR spectrum often requires specific acquisition parameters due to the low natural abundance of the ²⁹Si isotope and its long relaxation times.
-
Sample Preparation: Prepare a concentrated sample of the purified byproduct (~50-100 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Relaxation Agent: Add a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten the T1 relaxation time of the silicon nuclei. This allows for a shorter delay between pulses and improves signal averaging efficiency.
-
Acquisition:
-
Use a pulse program that enhances insensitive nuclei, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), if applicable (for Si-H correlations).
-
For standard direct observation, use a large spectral width and a sufficient number of scans (this can range from several hundred to many thousands, depending on the concentration).
-
Employ inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (nOE) that can nullify the silicon signal.
-
-
Processing: Apply a line broadening factor (e.g., 1-5 Hz) during Fourier transformation to improve the signal-to-noise ratio of the resulting spectrum.
The diagram below illustrates the potential reaction pathways that can lead to byproducts.
Caption: this compound Reaction Pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Expansion Gives Eight‐Membered Silacycles - ChemistryViews [chemistryviews.org]
- 4. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for High Molecular Weight Poly(silacyclobutane)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high molecular weight poly(silacyclobutane) via living anionic ring-opening polymerization (AROP).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing high molecular weight poly(this compound)?
A1: The most effective method for synthesizing high molecular weight poly(this compound) with a narrow molecular weight distribution is living anionic ring-opening polymerization (AROP). This technique utilizes an anionic initiator, typically an organolithium compound like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to open the strained four-membered ring of the this compound monomer. The "living" nature of this polymerization means that there are no inherent termination or chain transfer steps, allowing the polymer chains to grow until the monomer is consumed or the reaction is intentionally terminated.[1][2]
Q2: How can I control the molecular weight of the resulting poly(this compound)?
A2: In a living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of the monomer to the initiator ([M]/[I]).[3] To achieve a higher molecular weight, you should increase this ratio. Conversely, a lower [M]/[I] ratio will result in a lower molecular weight polymer. This relationship allows for precise control over the polymer chain length.
Q3: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by AROP?
A3: A well-controlled living anionic polymerization of this compound derivatives can yield polymers with a very narrow molecular weight distribution, characterized by a low polydispersity index (PDI), typically close to 1.0. Values between 1.04 and 1.21 are commonly reported in the literature, indicating a high degree of control over the polymerization process.[4]
Q4: What are the most critical factors for a successful high molecular weight poly(this compound) synthesis?
A4: The success of this polymerization is highly dependent on the purity of the reagents and the reaction environment. Anionic polymerizations are extremely sensitive to protic impurities such as water, alcohols, and even atmospheric moisture and oxygen. These impurities can react with the anionic initiator and propagating chain ends, leading to premature termination and a loss of control over the polymerization. Therefore, it is crucial to use anhydrous solvents, freshly purified monomers, and to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Q5: Can I synthesize block copolymers using this method?
A5: Yes, the living nature of the anionic ring-opening polymerization of this compound makes it an excellent method for the synthesis of block copolymers. After the this compound monomer has been fully consumed, the living anionic chain ends remain active. A second monomer can then be introduced to the reaction mixture, which will polymerize from these active sites, forming a block copolymer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Impurities in the reaction system: Water, oxygen, or other protic impurities in the monomer, solvent, or glassware are terminating the initiator and/or propagating chains. | 1. Rigorous purification of reagents: Ensure the monomer is freshly distilled from a suitable drying agent (e.g., CaH2). Use anhydrous solvents, typically purified by passing through a column of activated alumina (B75360) or by distillation from a drying agent. All glassware should be oven-dried and cooled under an inert atmosphere. |
| 2. Inactive initiator: The organolithium initiator may have degraded due to improper storage or handling. | 2. Titrate the initiator: The molarity of organolithium solutions can change over time. It is crucial to titrate the initiator solution (e.g., using the Gilman double titration method) immediately before use to determine its exact concentration for accurate control of the [M]/[I] ratio. | |
| Broader than Expected Polydispersity Index (PDI > 1.2) | 1. Slow initiation compared to propagation: If the initiation rate is not significantly faster than the propagation rate, not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths. | 1. Optimize initiator and solvent: Ensure rapid mixing upon initiator addition. The choice of initiator and solvent can influence the relative rates of initiation and propagation. |
| 2. Premature termination: The presence of impurities, as mentioned above, can cause some chains to terminate prematurely. | 2. Improve purification and inert atmosphere techniques: Re-evaluate the purification procedures for all reagents and ensure the reaction is performed under a high-purity inert atmosphere. | |
| 3. Temperature fluctuations: Inconsistent temperature control can affect the rates of initiation and propagation, leading to a broader PDI. | 3. Maintain stable reaction temperature: Use a cryostat or a well-insulated cooling bath to maintain a constant and uniform temperature throughout the polymerization. | |
| Molecular Weight is Lower than Theoretically Calculated | 1. Inaccurate initiator concentration: If the actual concentration of the initiator is higher than assumed, the [M]/[I] ratio will be lower, resulting in a lower molecular weight. | 1. Titrate the initiator: As mentioned previously, always titrate the initiator solution before use. |
| 2. Chain transfer reactions: Although ideally absent in living polymerizations, chain transfer to solvent or monomer can occur under certain conditions, leading to the formation of new chains and a lower overall average molecular weight. | 2. Choose an appropriate solvent: Solvents with easily abstractable protons should be avoided. Tetrahydrofuran (B95107) (THF) is a common choice, but for some systems, non-polar solvents like hexane (B92381) or toluene (B28343) may be preferred. | |
| Polymer Precipitates During Polymerization | 1. Poor polymer solubility: The growing polymer chain may become insoluble in the reaction solvent at the polymerization temperature, especially for high molecular weight polymers. | 1. Adjust solvent and/or temperature: Consider using a better solvent for the polymer or increasing the reaction temperature. However, be aware that higher temperatures can sometimes lead to side reactions. For poly(1,1-dimethylthis compound), polymerization in a polar solvent like THF at low temperatures can lead to precipitation. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on the Molecular Weight and PDI of Poly(this compound) Derivatives
The following table provides representative data on the butyllithium-induced anionic ring-opening polymerization of 3-substituted-1,1-dimethylsilacyclobutanes in THF at -78°C. This data illustrates the principle of controlling molecular weight through the monomer-to-initiator ratio ([M]0/[I]0).
| Monomer | [M]0/[I]0 | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1,1-dimethyl-3-(1-naphthylmethyl)this compound | 20 | 3500 | 1.21 |
| 3-(4-biphenylmethyl)-1,1-dimethylthis compound | 20 | 4600 | 1.09 |
| 1,1-dimethyl-3-(1-naphthyl)this compound | 20 | 3200 | 1.16 |
| Data sourced from a study on substituted silacyclobutanes.[4] |
Table 2: Influence of Reaction Conditions on Polymerization Kinetics
While specific kinetic data for poly(this compound) is sparse in the provided search results, the following general trends are observed in living anionic polymerizations:
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight Control |
| Increasing Temperature | Generally increases the rate of propagation. | Can lead to side reactions (e.g., chain transfer, termination), potentially broadening the PDI and reducing control. |
| Solvent Polarity | Polar solvents like THF can accelerate polymerization by solvating the cation and creating a more reactive "free" anion. | The choice of solvent can influence the aggregation state of the initiator and propagating species, affecting initiation and propagation rates. |
| These are general trends for living anionic polymerizations.[5] |
Experimental Protocols
Detailed Methodology for Living Anionic Ring-Opening Polymerization of 1,1-Dimethylthis compound
This protocol is a general guideline and should be adapted and optimized for specific experimental setups and target molecular weights. All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
1. Materials and Purification:
-
Monomer: 1,1-Dimethylthis compound. Purify by distillation from a suitable drying agent (e.g., calcium hydride, CaH2) under an inert atmosphere. Store the purified monomer under an inert atmosphere and protect it from light.
-
Solvent: Anhydrous tetrahydrofuran (THF). Typically purified by passing through a column of activated alumina or by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
Initiator: n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in hexane. The concentration must be accurately determined by titration (e.g., Gilman double titration) immediately prior to use.
-
Terminating Agent: Degassed methanol (B129727).
2. Polymerization Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven at >120°C overnight. The glassware should be assembled while hot and then cooled under a vacuum, followed by backfilling with a high-purity inert gas.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous THF via a cannula or a gas-tight syringe.
-
Cooling: Cool the solvent to the desired reaction temperature (e.g., -78°C, using a dry ice/acetone bath).
-
Monomer Addition: Add the calculated amount of purified 1,1-dimethylthis compound monomer to the cooled solvent via a gas-tight syringe.
-
Initiation: While stirring vigorously, add the calculated volume of the titrated organolithium initiator solution dropwise to the monomer solution. The amount of initiator will be determined by the target molecular weight based on the desired [M]/[I] ratio.
-
Polymerization: Allow the reaction to proceed at the set temperature. The polymerization of this compound is typically fast. The reaction time can be monitored by taking aliquots and analyzing them by Gas Chromatography (to check for monomer consumption) or Size Exclusion Chromatography (to follow polymer growth).
-
Termination: Once the desired monomer conversion is achieved (or after a set time), terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the reaction mixture, if any, should disappear upon termination.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any residual monomer and initiator byproducts. Dry the polymer under vacuum to a constant weight.
3. Characterization:
-
Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(dimethylsiloxane)).
-
Chemical Structure: Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mandatory Visualizations
Caption: Workflow for the living anionic ring-opening polymerization of this compound.
Caption: Key relationships between reaction parameters and polymer properties.
References
- 1. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 2. du.edu.eg [du.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming challenges in the functionalization of the silacyclobutane ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the functionalization of the silacyclobutane ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound rings?
A1: The primary challenges stem from the unique reactivity of the this compound ring, which is a result of significant ring strain.[1] Key difficulties include:
-
Synthesis of Functionalized Precursors: Traditional methods for synthesizing substituted silacyclobutanes often involve moisture- and air-sensitive organometallic reagents like Grignard or lithium reagents, which can have limited functional group tolerance.[2][3]
-
Controlling Reactivity: The high ring strain makes silacyclobutanes susceptible to ring-opening and ring-expansion reactions.[1][4][5][6] While this reactivity is useful, controlling it to achieve the desired functionalization without unwanted side reactions can be challenging.
-
Reaction Selectivity: Achieving high chemo-, regio-, and stereoselectivity can be difficult. For instance, in reactions with alkynes, controlling the divergence between cycloaddition and ring-opening pathways requires careful selection of catalysts and ligands.[5]
-
Catalyst Sensitivity and Cost: Many successful functionalization reactions rely on expensive and sensitive transition metal catalysts, such as those based on palladium or rhodium.[7]
-
Purification: The separation of desired products from starting materials, byproducts, and catalyst residues can be complex.
Q2: I am having trouble synthesizing my functionalized this compound starting material. What are some modern alternatives to traditional organometallic reagents?
A2: Several newer methods offer improved functional group tolerance and milder reaction conditions compared to traditional organometallic approaches:
-
Nickel-Catalyzed Reductive Coupling: This method couples 1-chloro-substituted silacyclobutanes with aryl or vinyl halides and pseudohalides, avoiding the need for pre-formed organometallic reagents.[2][3] This approach shows remarkable tolerance for various functional groups.[8]
-
Photo-induced Metal-Free Radical Hydrosilylation: This technique uses visible light to promote the hydrosilylation of unactivated alkenes with hydrosilacyclobutanes.[1][2] It is a powerful method for introducing functionalized alkyl chains onto the silicon atom of the this compound ring and is compatible with a wide range of functional groups, including acids, alcohols, and ketones.[9][10]
Q3: My functionalization reaction is giving a low yield. What are the common causes?
A3: Low yields in this compound functionalization can arise from several factors:
-
Reagent and Catalyst Quality: Ensure all reagents, especially air- and moisture-sensitive ones, are pure and handled under strictly inert conditions.[3][4] Catalysts, particularly transition metal complexes, can degrade if not stored and handled properly.[11]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. C-H activation reactions, for example, are often sensitive to temperature; too low may result in a sluggish reaction, while too high can lead to catalyst decomposition.[11] A thorough optimization of these conditions is often necessary.
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
-
Product Instability: The functionalized this compound product may be unstable under the reaction or workup conditions. Consider if your product is sensitive to acid, base, water, or air.[10]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps. Check for product solubility in aqueous layers and ensure appropriate purification techniques are used.[10][12]
Q4: I am observing unexpected side products in my reaction. What are the likely side reactions?
A4: The strained nature of the this compound ring makes it prone to several side reactions:
-
Ring-Opening/Polymerization: Under thermal or catalytic conditions, silacyclobutanes can undergo ring-opening to form reactive intermediates that can polymerize.[13][14]
-
β-Hydride Elimination: In transition metal-catalyzed reactions, β-hydride elimination from intermediate metallacycles can lead to undesired byproducts.[5][13]
-
Rearrangements: Spontaneous rearrangements can occur under mild conditions, sometimes leading to the formation of new ring structures.[13]
-
Intramolecular Reactions: If the substituents on the this compound ring contain reactive functional groups, intramolecular reactions can occur.
Q5: What are the best practices for purifying functionalized silacyclobutanes?
A5: Purification of functionalized silacyclobutanes often involves flash column chromatography. Here are some tips:
-
Choice of Stationary Phase: Silica (B1680970) gel is most common. For acid-sensitive compounds, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[7]
-
Solvent System Selection: A solvent system that provides an Rf value of ~0.2-0.3 for the desired product on TLC is a good starting point for column chromatography.
-
Gradient Elution: For difficult separations, using a solvent gradient (gradually increasing the polarity of the eluent) can improve resolution.[7]
-
Removing Impurities: If the product is contaminated with baseline impurities, a short plug of silica can be used for a quick filtration.[7] Scavenger resins can also be effective for removing specific organic or metallic impurities.[15]
-
Handling of Purified Product: Be aware that some functionalized silacyclobutanes can be volatile or sensitive to air and moisture even after purification.
Troubleshooting Guides
Issue 1: Low Yield in Nickel-Catalyzed Reductive Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a freshly opened bottle of the nickel precursor or purify the catalyst before use. Ensure the ligand is pure and stored under inert gas. |
| Poor Quality Reductant | Use a fresh batch of the reducing agent (e.g., zinc, manganese). Activate the metal reductant if necessary according to literature procedures. |
| Presence of Oxygen or Moisture | Degas the solvent thoroughly. Use Schlenk techniques or a glovebox for the reaction setup.[3][4][6][16][17] Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Suboptimal Ligand | The choice of ligand is crucial for reaction efficiency. Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature. Monitor for potential catalyst decomposition at higher temperatures. |
Issue 2: Poor Selectivity in Rhodium-Catalyzed C-H Silylation
| Potential Cause | Troubleshooting Step |
| Mixture of Regioisomers | The directing group on the substrate is key for regioselectivity. Ensure the directing group is correctly installed and is not sterically hindered.[11] The choice of ligand on the rhodium catalyst can also influence regioselectivity; consider screening different ligands. |
| Formation of Byproducts from C-Si Bond Cleavage | The active catalyst is often a [Rh]-H species, which can be more efficient and selective than [Rh]-Cl precursors.[13][18] Consider using a pre-synthesized [Rh]-H catalyst or conditions that favor its in-situ formation. |
| Catalyst Deactivation | The presence of impurities in the substrate or solvent can deactivate the catalyst. Ensure all starting materials are of high purity. |
| Competitive C-H Activation Sites | If the substrate has multiple C-H bonds that can be activated, consider modifying the substrate to block undesired reaction sites or use a more selective catalyst system. |
Issue 3: Inefficient Photo-induced Hydrosilylation
| Potential Cause | Troubleshooting Step |
| Low Light Intensity or Incorrect Wavelength | Ensure the LED lamp is functioning correctly and is of the specified wavelength (e.g., 390 nm).[2] Position the reaction vessel close to the light source. |
| Absence of Thiol Co-catalyst | While the reaction can proceed without it, a thiol co-catalyst (e.g., i-Pr3SiSH) often accelerates the reaction.[1] |
| Inappropriate Solvent | Lewis basic solvents like THF are known to promote the generation of the silyl (B83357) radical.[1] Ensure the solvent is anhydrous and of high purity. |
| Decomposition of this compound | Some photocatalysts can induce the decomposition of silacyclobutanes. The advantage of the reported metal-free system is the avoidance of such catalysts.[2] |
| Slow Reaction with Dihydrosilacyclobutanes | Reactions with dihydrosilacyclobutanes may require longer reaction times or slightly different conditions to achieve good yields for both hydrosilylation steps.[1] |
Quantitative Data Summary
Table 1: Representative Conditions for Nickel-Catalyzed Functionalization
| Substrate (this compound) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-chloro-1-phenylthis compound | 4-iodotoluene | NiCl2·glyme (10) | dtbbpy (10) | Zn | DMA | 60 | 12 | 85 |
| 1-chloro-1-methylthis compound | 4-vinylphenyl triflate | NiBr2·diglyme (10) | bathophen (12) | Mn | NMP | 80 | 12 | 76 |
| 1,1-diphenylthis compound | Diphenylacetylene | Ni(cod)2 (10) | P(c-C5H9)3 (20) | - | Toluene | 100 | 12 | 92 |
Data compiled from representative examples in the literature. Conditions and yields are substrate-dependent.
Table 2: Key Parameters for Rhodium-Catalyzed C-H Silylation
| Substrate | This compound | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-phenylpyridine | 1,1-diphenylthis compound | [Rh(coe)2Cl]2 (2.5) | TMS-segphos (5) | o-xylene | 100 | 24 | 95 |
| Indole (B1671886) | 1,1-diphenylthis compound | [Rh(cod)Cl]2 (5) | DTBPF (10) | THF | 100 | 72 | 89 |
| Biphenyl | 1,1-dimethylthis compound | [Rh(cod)(TMS-segphos)]H (2) | - | - | 40 | - | 95 |
Data compiled from representative examples in the literature. Conditions and yields are substrate-dependent.[13]
Table 3: Reaction Parameters for Photo-induced Hydrosilylation
| Alkene | Hydrothis compound | Co-catalyst (mol%) | Solvent | Light Source | Time (h) | Yield (%) |
| 1-octene | 1-phenylthis compound | i-Pr3SiSH (10) | THF | 390 nm (6W) | 36 | 88 |
| Styrene | 1,1-dihydrothis compound | i-Pr3SiSH (10) | THF | 390 nm (6W) | 48 | 75 |
| N-allyl-4-nitrobenzenesulfonamide | 1-methylthis compound | i-Pr3SiSH (10) | THF | 390 nm (6W) | 36 | 92 |
Data compiled from representative examples in the literature. Conditions and yields are substrate-dependent.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Reductive Coupling of 1-Chlorosilacyclobutanes with Aryl Halides
-
Preparation: In an argon-filled glovebox, add NiCl2·glyme (10 mol%), the ligand (e.g., dtbbpy, 10 mol%), and zinc powder (3 equivalents) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (1 equivalent) and the 1-chlorothis compound (1.2 equivalents) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., DMA).
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][12][19][20]
Protocol 2: General Procedure for Rhodium-Catalyzed Intermolecular C-H Silylation of Indoles
-
Preparation: To a flame-dried Schlenk tube, add the indole substrate (1 equivalent), [Rh(cod)Cl]2 (5 mol%), and the ligand (e.g., DTBPF, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the this compound (2 equivalents) and anhydrous, degassed THF via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 72 hours.
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate (B1210297) eluent) to afford the C2-silylated indole product.[21]
Protocol 3: General Procedure for Photo-induced Ring-Maintaining Hydrosilylation
-
Preparation: In an argon-filled glovebox, add i-Pr3SiSH (10 mol%), the hydrothis compound (1.2 equivalents), the alkene (1 equivalent), and anhydrous THF to a flame-dried screw-cap reaction tube equipped with a magnetic stir bar.[2]
-
Sealing: Seal the tube with a screw cap fitted with a septum and remove it from the glovebox.
-
Irradiation: Place the reaction tube approximately 1-2 cm from a 390 nm (6 W) LED lamp and stir the mixture at room temperature for 36-48 hours.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: Workflow for Ni-Catalyzed Reductive Coupling.
Caption: Workflow for Rh-Catalyzed C-H Silylation.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-induced ring-maintaining hydrosilylation of unactivated alkenes with hydrosilacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. web.mit.edu [web.mit.edu]
- 5. d-nb.info [d-nb.info]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Purification [chem.rochester.edu]
- 8. Nickel-Catalyzed Reductive Protocol to Access Silacyclobutanes with Unprecedented Functional Group Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-induced ring-maintaining hydrosilylation of unactivated alkenes with hydrosilacyclobutanes [ideas.repec.org]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. research.unl.edu [research.unl.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orgsyn.org [orgsyn.org]
- 20. silicycle.com [silicycle.com]
- 21. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Silacyclobutane Grignard Reactions
Welcome to the technical support center for silacyclobutane Grignard reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and use of this compound-derived Grignard reagents. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound Grignard reaction is not initiating. What are the common causes and how can I resolve this?
A1: Failure to initiate is a common hurdle in Grignard reactions, and the strained nature of the this compound ring can introduce additional complexities. The primary culprits are typically an inactive magnesium surface and the presence of moisture.
Troubleshooting Steps:
-
Magnesium Activation: The passivating layer of magnesium oxide (MgO) on the surface of magnesium turnings is the most frequent barrier to initiation. This layer must be disrupted to expose a fresh, reactive metal surface.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
| Problem | Potential Cause | Recommended Solution |
| No reaction initiation | Inactive magnesium surface (MgO layer) | 1. Mechanical Activation: In a glovebox or under a strong inert gas flow, grind the magnesium turnings with a mortar and pestle to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the reaction solvent. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation. |
| Presence of water or other protic impurities | 1. Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Solvents: Use freshly distilled anhydrous solvents (e.g., THF or diethyl ether) from a suitable drying agent like sodium/benzophenone. | |
| Low reactivity of the halosacyclobutane | 1. Initiator: Add a small amount of a more reactive halide, such as methyl iodide, to initiate the reaction before the addition of the halosacyclobutane. 2. Temperature: Gentle warming with a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction vessel immediately, as the initiation can be strongly exothermic. |
Q2: I'm observing a low yield of my desired product. What are the likely side reactions?
A2: Low yields in this compound Grignard reactions can be attributed to several side reactions, including Wurtz-type coupling, ring-opening, and in some cases, reduction instead of coupling.
Common Side Reactions:
-
Wurtz-type Coupling: The newly formed silacyclobutyl Grignard reagent can react with the starting halosacyclobutane to form a disilacyclobutyl species.
-
Ring-Opening Polymerization: The strained this compound ring can be susceptible to ring-opening, especially at elevated temperatures or in the presence of certain impurities, leading to oligomeric or polymeric byproducts.
-
Reduction: With sterically hindered Grignard reagents or substrates, the Grignard reagent can act as a reducing agent, leading to the formation of a Si-H bond instead of the desired C-C bond. For example, the reaction of a sterically hindered Grignard reagent with 1-α-naphthyl-1-chloro-1-silacyclobutane has been reported to yield 1-α-naphthyl-1-silacyclobutane.[1]
| Side Product | Contributing Factors | Mitigation Strategies |
| Wurtz-type coupling product | High local concentration of halosacyclobutane, high reaction temperature. | 1. Slow Addition: Add the halosacyclobutane solution dropwise to the magnesium suspension to maintain a low concentration. 2. Temperature Control: Maintain a gentle reflux and avoid excessive heating. |
| Polymeric/Oligomeric byproducts | Elevated temperatures, prolonged reaction times. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and avoid unnecessarily long reaction times. 2. Maintain Moderate Temperature: Avoid high temperatures that can promote ring-opening polymerization. |
| Reduction of Si-X bond to Si-H | Steric hindrance of the Grignard reagent or the this compound substrate. | 1. Reagent Choice: If possible, use less sterically demanding Grignard reagents. 2. Reaction Conditions: Lower reaction temperatures may disfavor the reduction pathway. |
Experimental Protocols
Representative Protocol: Synthesis of a 1-Alkyl-1-silacyclobutylmagnesium Halide
Materials:
-
Magnesium turnings
-
1-Halo-1-alkylthis compound (e.g., 1-chloro-1-methylthis compound)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine crystal or 1,2-dibromoethane (as initiator)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed and subsequently dissipates upon contact with the magnesium. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of the 1-halo-1-alkylthis compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the halide solution to the stirred magnesium suspension.
-
Observation of Initiation: A successful initiation is typically indicated by a gentle bubbling from the magnesium surface, a slight increase in temperature, and the disappearance of the iodine color (if used). The solution may also become cloudy or grayish.
-
Addition: Once the reaction has initiated, add the remaining 1-halo-1-alkylthis compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux for an additional 1-2 hours to ensure complete conversion. The final Grignard reagent solution will typically appear as a grayish, cloudy suspension.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during a this compound Grignard reaction.
References
Technical Support Center: Minimizing Side Products in the Thermal Decomposition of Silacyclobutanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of silacyclobutanes. Our goal is to help you optimize your reaction conditions to maximize the yield of desired products while minimizing the formation of unwanted side products.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of silacyclobutanes and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired 1,3-disilacyclobutane | 1. Suboptimal Temperature: The reaction temperature may be too low for efficient decomposition or too high, favoring side reactions. 2. Insufficient Reaction Time: The residence time in the hot zone of the reactor may be too short for complete conversion. 3. High Pressure: Higher pressures can promote undesired bimolecular reactions. | 1. Optimize Temperature: Systematically vary the pyrolysis temperature. Start at the lower end of the reported decomposition range (e.g., 400-460°C for 1,1-dimethyl-1-silacyclobutane) and gradually increase it while monitoring the product distribution.[1] 2. Adjust Flow Rate: In a flow pyrolysis system, decrease the flow rate of the carrier gas to increase the residence time of the this compound in the heated zone. 3. Reduce Pressure: If possible, conduct the pyrolysis under reduced pressure or in the gas phase at low partial pressures to favor unimolecular decomposition pathways. |
| High yield of propene and other fragmentation products | 1. High Pyrolysis Temperature: Elevated temperatures can induce alternative fragmentation pathways, such as the formation of silylenes and subsequent rearrangement to propene. 2. Radical Reactions: Free radical chain reactions can lead to a variety of smaller byproducts. | 1. Lower the Temperature: Operate at the lowest temperature that still provides a reasonable conversion rate to the desired product. 2. Use a Radical Inhibitor: The presence of compounds like ethylene (B1197577) or propene can inhibit the initial reversible decomposition step, potentially reducing the formation of intermediates that lead to side products.[1] |
| Formation of polymeric materials | 1. High Concentration of Silene Intermediate: The highly reactive silene intermediate can polymerize if not efficiently trapped or dimerized. 2. Presence of Impurities: Certain impurities can initiate polymerization. | 1. Dilute the Precursor: In a flow system, use a higher ratio of inert carrier gas to this compound to reduce the concentration of the silene intermediate. 2. Ensure Precursor Purity: Purify the this compound starting material to remove any potential initiators. |
| Inconsistent product ratios between runs | 1. Fluctuations in Temperature: Inconsistent heating of the reaction zone can lead to variable product distributions. 2. Inconsistent Flow Rates: Variations in the flow rate of the carrier gas will alter the residence time and affect the reaction outcome. | 1. Calibrate and Stabilize Temperature: Ensure the pyrolysis furnace is properly calibrated and that the temperature is stable throughout the experiment. 2. Use Mass Flow Controllers: Employ calibrated mass flow controllers for precise and reproducible control of the carrier gas and precursor delivery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the thermal decomposition of silacyclobutanes?
A1: The thermal decomposition of silacyclobutanes, such as 1,1-dimethyl-1-silacyclobutane, primarily proceeds through a [2+2] cycloreversion reaction. This involves the cleavage of the four-membered ring to form a highly reactive silene intermediate (e.g., dimethylsilaethylene, Me₂Si=CH₂) and ethylene. The silene intermediate then rapidly dimerizes in a head-to-tail fashion to yield the corresponding 1,3-dithis compound.[1] This initial decomposition step is a first-order, homogeneous reaction and has been shown to be reversible.[1]
Q2: What are the common side products in this reaction?
A2: Common side products include propene, ethene, and various silylenes (e.g., methylsilylene). Propene formation is thought to occur via a 1,2-hydrogen shift in an intermediate, leading to a propylsilylene which then decomposes. Other fragmentation products can arise from more complex, higher-energy decomposition pathways.
Q3: How does temperature affect the product distribution?
A3: Temperature is a critical parameter. The desired decomposition to the silene and subsequent dimerization to the 1,3-dithis compound occurs within a specific temperature range (e.g., 400-460°C for 1,1-dimethyl-1-silacyclobutane).[1] At higher temperatures, alternative fragmentation pathways become more significant, leading to an increased yield of side products like propene. At lower temperatures, the reaction rate will be very slow.
Q4: Can I use a trapping agent to intercept the silene intermediate?
A4: Yes, the transient silene intermediate can be trapped by various reagents. Dienes, for example, can undergo [4+2] cycloaddition reactions with silenes to form silacyclohexene derivatives. This can be a useful strategy if the goal is to synthesize other silicon-containing heterocycles rather than the 1,3-dithis compound dimer.
Q5: What is the role of pressure in this reaction?
A5: The thermal decomposition of silacyclobutanes is a unimolecular process. Conducting the reaction in the gas phase at low pressures or under high vacuum (as in flash vacuum pyrolysis) can favor this unimolecular pathway and suppress bimolecular side reactions that may occur at higher pressures.
Experimental Protocols
Generalized Protocol for Flow Pyrolysis of Silacyclobutanes
This protocol describes a general procedure for the thermal decomposition of a this compound using a horizontal flow pyrolysis apparatus.
1. Apparatus Setup:
-
A quartz tube is placed inside a tube furnace equipped with a programmable temperature controller.
-
One end of the quartz tube is connected to a gas inlet system with mass flow controllers for an inert carrier gas (e.g., nitrogen or argon) and the this compound precursor.
-
The this compound is typically placed in a bubbler or a syringe pump for controlled introduction into the carrier gas stream.
-
The other end of the quartz tube is connected to a series of cold traps (e.g., cooled with liquid nitrogen) to collect the reaction products.
-
A vacuum pump is connected downstream of the cold traps to maintain a low pressure in the system.
2. Reaction Procedure:
-
The tube furnace is heated to the desired pyrolysis temperature and allowed to stabilize.
-
A slow flow of the inert carrier gas is initiated to purge the system.
-
The this compound is introduced into the carrier gas stream at a controlled rate. The precursor vaporizes and is carried through the hot zone of the quartz tube.
-
The products are condensed and collected in the cold traps.
-
Non-condensable gaseous products (like ethylene) are vented through the vacuum pump.
3. Product Analysis:
-
After the reaction is complete, the cold traps are carefully warmed to room temperature.
-
The collected liquid/solid products are dissolved in a suitable solvent (e.g., deuterated chloroform (B151607) for NMR analysis).
-
The product mixture is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural characterization.
Visualizations
Caption: Main and side reaction pathways in this compound thermal decomposition.
Caption: A typical experimental workflow for optimizing this compound pyrolysis.
References
Validation & Comparative
Determining the Purity of Silacyclobutane: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical aspect of quality control in the synthesis and application of specialty chemicals like silacyclobutane. This four-membered heterocyclic organosilicon compound is a valuable building block in organic synthesis and materials science. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.
GC-MS Analysis: A High-Resolution Approach
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both qualitative and quantitative information about the components of a sample.[1] For a volatile compound like this compound, GC-MS offers excellent sensitivity and specificity, making it an ideal method for purity assessment.
Quantitative Data Summary
The following table summarizes typical data obtained from the GC-MS analysis of a synthesized this compound sample. The purity is calculated based on the relative peak area of the main component.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area (%) | Purity (%) |
| This compound | 5.8 | 72 (M+), 44, 43, 28 | 99.2 | 99.2 |
| Impurity A | 7.2 | [Data for Impurity A] | 0.5 | |
| Impurity B | 8.5 | [Data for Impurity B] | 0.3 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 20 mL glass vial.[2]
-
Add 10 mL of a suitable volatile organic solvent (e.g., dichloromethane, hexane).[3][4]
-
For quantitative analysis, a known amount of an internal standard (e.g., dodecane) can be added to the solvent.[2]
-
Cap the vial securely and gently agitate to ensure complete dissolution.[2]
-
If any particulate matter is present, centrifuge the sample before transferring an aliquot to an autosampler vial.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977 MS (or equivalent)
-
Column: A stabilized trifluoropropyl methyl polysiloxane phase column, such as the Agilent J&W Select Silanes, is recommended for its high capacity and retention for volatile silanes.[5] A common alternative is a DB-5 or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][6]
-
Injector Temperature: 250 °C[2]
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle the high concentration of the main component.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2][7]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Scan Range: m/z 30-300
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify any impurity peaks and attempt to identify them by their mass spectra.
-
Calculate the purity of this compound by determining the percentage of its peak area relative to the total area of all peaks in the chromatogram.
Visualizing the GC-MS Workflow
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other analytical techniques can also be employed for purity determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio.[8] | High sensitivity and selectivity, provides structural information for impurity identification.[9] | Requires volatile and thermally stable compounds.[10] | Excellent. Ideal for volatile this compound. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[11] | Highly accurate and precise, non-destructive, provides structural information.[12][13] Can determine purity without a reference standard of the analyte (using a certified internal standard).[14] | Lower sensitivity than GC-MS, requires a pure internal standard for accurate quantification.[11] | Excellent. Provides an orthogonal method for purity confirmation and can be more accurate if a suitable internal standard is used. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[15] | Suitable for non-volatile or thermally labile compounds.[16] | Silanes can irreversibly bind to silica-based columns, leading to poor peak shape and recovery.[17] Requires a chromophore for UV detection, which this compound lacks. | Limited. Not ideal for the direct analysis of this compound due to its volatility and lack of a strong UV chromophore. More suitable for derivatized or less volatile silane (B1218182) compounds. |
In-depth Look at Alternative Methods
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary method for the accurate purity assessment of organic compounds.[11] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[14]
Key Considerations for qNMR of this compound:
-
Internal Standard: A suitable internal standard must be chosen that is soluble in the same deuterated solvent as this compound, has sharp signals that do not overlap with the analyte signals, and is chemically inert.
-
Relaxation Delays: To ensure accurate integration, a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) must be used in the NMR experiment.
-
Signal Selection: Non-overlapping, sharp singlet signals are ideal for both the analyte and the internal standard to minimize integration errors.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[15] While a versatile technique, its application to small, volatile, and non-polar compounds like this compound presents challenges.
Challenges for HPLC of this compound:
-
Volatility: The high volatility of this compound makes it difficult to handle and can lead to sample loss during preparation and analysis.
-
Column Interaction: Silanes can interact strongly and sometimes irreversibly with the silanol (B1196071) groups on the surface of traditional silica-based HPLC columns, resulting in poor chromatography.[17]
-
Detection: this compound lacks a chromophore, making detection by common UV-Vis detectors inefficient. Alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary, which generally offer lower sensitivity than MS.
Conclusion
For the routine and reliable determination of this compound purity, GC-MS stands out as the most suitable technique due to the compound's volatility and the method's high sensitivity and specificity. It not only provides a quantitative measure of purity but also aids in the identification of potential impurities.
Quantitative NMR (qNMR) serves as an excellent orthogonal method for confirming the purity determined by GC-MS. Its high precision and accuracy make it a valuable tool for the certification of reference materials and for obtaining a primary measure of purity.
HPLC is generally not recommended for the direct analysis of this compound due to challenges related to its volatility, potential for irreversible column interactions, and detection limitations.
By selecting the appropriate analytical methodology, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, a critical factor for its successful application in various fields.
References
- 1. news-medical.net [news-medical.net]
- 2. silicones.eu [silicones.eu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 10. postnova.com [postnova.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. ethz.ch [ethz.ch]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. smithers.com [smithers.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to NMR Spectroscopy for the Characterization of Silacyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. In the field of organosilicon chemistry, and particularly for strained ring systems like silacyclobutane derivatives, multinuclear NMR provides critical insights into molecular structure, stereochemistry, and purity. This guide offers a comparative overview of ¹H, ¹³C, and ²⁹Si NMR spectroscopy for the characterization of this important class of compounds, supported by experimental data and detailed protocols.
Introduction to NMR Characterization of Silacyclobutanes
The four-membered ring of this compound imparts unique chemical and physical properties, including significant ring strain. This strain influences the electronic environment of the constituent atoms, which is reflected in their NMR spectral parameters. A comprehensive NMR analysis, often involving ¹H, ¹³C, and ²⁹Si nuclei, is therefore essential for unambiguous characterization. Key NMR parameters for this compound derivatives include chemical shifts (δ) and spin-spin coupling constants (J).
Comparative NMR Data of this compound Derivatives
The following tables summarize typical ¹H, ¹³C, and ²⁹Si NMR chemical shifts and key coupling constants for a range of this compound derivatives. These values are influenced by the nature and position of substituents on the this compound ring.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
| Compound | Si-CH₂ (α-protons) | C-CH₂-C (β-protons) | Substituent Protons | Reference |
| 1,1-dimethylthis compound | 0.7 - 1.0 | 1.8 - 2.1 | 0.1 - 0.2 (Si-CH₃) | [1][2] |
| 1,1-diphenylthis compound | 1.2 - 1.5 | 2.1 - 2.4 | 7.2 - 7.6 (Ph) | |
| 1-methyl-1-vinylthis compound | 0.8 - 1.1 | 1.9 - 2.2 | 0.15 (Si-CH₃), 5.6 - 6.2 (vinyl) | |
| 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane | 0.5 - 0.8 | 1.7 - 2.0 | 2.8 - 3.8 (N-CH₂, O-CH₂) | [3] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
| Compound | Si-CH₂ (α-carbons) | C-CH₂-C (β-carbon) | Substituent Carbons | Reference |
| 1,1-dimethylthis compound | 15 - 18 | 12 - 15 | -2 to -5 (Si-CH₃) | [1] |
| 1,1-diphenylthis compound | 16 - 19 | 13 - 16 | 128 - 135 (Ph) | |
| 1-methyl-1-vinylthis compound | 15 - 18 | 12 - 15 | -3 to -6 (Si-CH₃), 130 - 140 (vinyl) | |
| 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane | 10 - 13 | 18 - 21 | 50 - 60 (N-CH₂, O-CH₂) | [3] |
Table 3: ²⁹Si NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives
| Compound | ²⁹Si Chemical Shift (δ, ppm) | Reference |
| 1,1-dimethylthis compound | +10 to +15 | |
| 1,1-diphenylthis compound | -5 to 0 | |
| 1-silacyclobutene derivatives | +5 to +20 | [4][5] |
| Intramolecular pentacoordinate this compound complexes | -40 to -50 | [3] |
Table 4: Key Coupling Constants (J, Hz) in this compound Derivatives
| Coupling | Typical Value (Hz) | Comments | Reference |
| ¹J(²⁹Si-¹³Cα) | 45 - 60 | Dependent on the substituents on silicon. | [3] |
| ²J(²⁹Si-¹Hα) | 6 - 8 | Useful for assigning protons alpha to silicon. | [6] |
| ³J(¹H-¹H) | 7 - 10 | Typical vicinal coupling for the ring protons. | |
| ¹J(¹³C-¹H) | 120 - 140 | Standard C-H coupling for sp³ carbons. |
Experimental Protocols for NMR Analysis
A standardized approach is crucial for obtaining high-quality, reproducible NMR data for this compound derivatives.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice due to its excellent solubilizing properties for many organosilicon compounds. Other deuterated solvents such as benzene-d₆ or toluene-d₈ can be used to resolve overlapping signals.
-
Concentration: A concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient for ¹H and ¹³C NMR. For the less sensitive ²⁹Si nucleus, higher concentrations (50-100 mg) or longer acquisition times are often necessary.
-
Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR, with its signal set to 0 ppm.
2. ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 for routine spectra.
-
3. ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard. For distinguishing between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are highly recommended.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 to several thousand, depending on the sample concentration and solubility.
-
4. ²⁹Si NMR Spectroscopy:
-
Challenges: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to low sensitivity and potential signal nulling or inversion due to the Nuclear Overhauser Effect (NOE).
-
Pulse Sequence:
-
Inverse-gated decoupling: This technique minimizes the NOE and is suitable for quantitative measurements.
-
DEPT and INEPT: These polarization transfer techniques significantly enhance the sensitivity of protonated silicon signals. They are the methods of choice for most this compound derivatives bearing Si-H or Si-CHₓ moieties.
-
-
Acquisition Parameters:
-
Spectral Width: 300-400 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5-10 seconds for inverse-gated decoupling; shorter delays (1-2 s) can be used with DEPT or INEPT.
-
Number of Scans: Several hundred to many thousands are typically required.
-
Workflow for NMR Characterization of this compound Derivatives
The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a newly synthesized this compound derivative.
References
comparing the reactivity of silacyclobutane versus cyclobutane in ring-opening reactions
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain of four-membered carbocyclic and heterocyclic systems presents a compelling energetic driving force for ring-opening reactions, a principle widely exploited in synthetic chemistry. This guide provides an in-depth comparison of the reactivity of silacyclobutane and its all-carbon analogue, cyclobutane (B1203170), in various ring-opening processes. By substituting a carbon atom with silicon, the electronic and structural properties of the ring are significantly altered, leading to profound differences in reactivity. This analysis is supported by experimental data, detailed reaction mechanisms, and established experimental protocols.
At a Glance: Key Reactivity Differences
| Feature | This compound | Cyclobutane |
| Thermal Stability | Less stable; undergoes decomposition at lower temperatures. | More stable; requires higher temperatures for pyrolysis. |
| Anionic Ring-Opening | Readily undergoes anionic ring-opening polymerization. | Generally unreactive towards anionic ring-opening. |
| Catalytic Ring-Opening | Highly susceptible to ring-opening by various transition metal catalysts. | Ring-opening typically requires harsh conditions or specific catalytic systems. |
| Reaction Versatility | The Si-C bond provides a unique site for selective cleavage and functionalization. | C-C bond cleavage is the primary mode of ring-opening. |
Quantitative Comparison of Reactivity
The enhanced reactivity of this compound is quantitatively evident from thermochemical and kinetic data. The lower activation energy required for its thermal decomposition and the propensity to undergo catalyzed and anionic ring-opening reactions highlight its utility as a reactive intermediate in synthesis.
| Parameter | This compound Derivative | Cyclobutane |
| Activation Energy (Ea) for Thermal Decomposition | ~86.6 kJ/mol (for 1-methylthis compound, catalyzed)[1] | ~261 kJ/mol[1] |
| ~259 kJ/mol (for 1-methylthis compound, theoretical uncatalyzed)[1] | ||
| Ring Strain | High, contributes to reactivity. | 26.3 kcal/mol (~110 kJ/mol), primarily from angle strain. |
| Enthalpy of Hydrogenation | Not readily available | -31.5 kcal/mol (for cyclobutene (B1205218) to cyclobutane) |
| Anionic Ring-Opening Polymerization | Readily polymerizable. | Not a typical reaction. |
Reaction Mechanisms and Pathways
The divergent reactivity of this compound and cyclobutane stems from their distinct electronic structures and bond properties. The following diagrams illustrate the key mechanistic pathways for their ring-opening reactions.
Thermal Decomposition
The thermal decomposition of both molecules often proceeds through a diradical mechanism. However, the initial bond cleavage differs, reflecting the relative strengths of the bonds within each ring. For this compound, the C-C bond adjacent to the silicon atom is typically the weakest, leading to its initial rupture. In contrast, cyclobutane's C-C bonds are of similar strength, and pyrolysis leads to the formation of two ethylene (B1197577) molecules.
References
A Comparative Guide to Silylating Agents: Silacyclobutane vs. Traditional Hydrosilanes
In the landscape of organic synthesis and materials science, the introduction of a silicon-containing moiety—a process known as silylation—is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of silylating agent is critical, influencing reaction efficiency, substrate scope, and the properties of the final product. This guide provides an objective comparison between an emerging class of silylating agents, silacyclobutanes, and traditional hydrosilanes, supported by experimental data and detailed methodologies.
Introduction to Silylating Agents
Traditional Hydrosilanes , such as triethylsilane (Et₃SiH), are well-established reagents characterized by a silicon-hydrogen (Si-H) bond. Their primary reactivity involves the hydrosilylation of unsaturated bonds, such as those in alkenes and alkynes, typically catalyzed by transition metals like platinum.[1] This process is a cornerstone of organosilicon chemistry and is widely used in industrial applications.[2]
Silacyclobutanes are four-membered rings containing one silicon atom.[3] Their high ring strain makes them reactive synthons for a variety of transformations.[3] Recently, they have gained attention as effective silylating agents, particularly in the realm of C-H bond functionalization, a reaction that is challenging for traditional hydrosilanes.[4] This approach offers novel synthetic pathways to complex organosilicon compounds.
Mechanism of Silylation
The reaction pathways for silylation differ significantly between silacyclobutanes and traditional hydrosilanes, dictating their respective applications and selectivities.
Silacyclobutane: Rhodium-Catalyzed C-H Silylation
The intramolecular C-H silylation using silacyclobutanes can be effectively catalyzed by rhodium complexes. Mechanistic studies, combining computational and experimental data, suggest a pathway involving a rhodium-hydride ([Rh]-H) active species. The catalytic cycle is proposed to proceed through the oxidative addition of the this compound's C-Si bond to the rhodium center, followed by C-H activation and reductive elimination to form the silylated product.
Traditional Hydrosilanes: The Chalk-Harrod Mechanism
The hydrosilylation of alkenes with traditional hydrosilanes, commonly catalyzed by platinum complexes, is generally understood to proceed via the Chalk-Harrod mechanism.[1][5] This mechanism involves three key steps:
-
Oxidative addition of the Si-H bond of the hydrosilane to the platinum catalyst.
-
Coordination of the alkene to the platinum center, followed by insertion of the alkene into the Pt-H bond.
-
Reductive elimination of the resulting alkylsilyl group to yield the final product and regenerate the active catalyst.[5][6]
Performance Comparison: Experimental Data
This compound: Intramolecular C-H Silylation
The efficiency of this compound as a silylating agent is highlighted in the rhodium-catalyzed intramolecular C-H silylation. A study comparing a [Rh]-Cl precatalyst with a more active, pre-synthesized [Rh]-H catalyst demonstrates a significant improvement in yield and reaction conditions.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ / L* (2.5) | 80 | 12 | 24 |
| 2 | [{Rh(L)H}₂] (2) | 40 | 6 | 95 |
| L* = (R)-TMS-Segphos. Data sourced from a study on the intramolecular C-H silylation of a biaryl-substituted this compound. |
This data underscores the importance of the catalyst system in harnessing the reactivity of this compound, with the rhodium-hydride catalyst proving significantly more efficient.
Traditional Hydrosilane: Hydrosilylation of an Alkene
The performance of traditional hydrosilanes is well-documented for the hydrosilylation of alkenes. The following table provides representative data for the platinum-catalyzed hydrosilylation of 1-octene (B94956) with triethylsilane.
| Catalyst | Silane | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| Karstedt's Catalyst | Triethylsilane | 1-Octene | Room Temp. | 1 | >95 |
| *Data is representative of typical high-yield hydrosilylation reactions.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the silylation reactions discussed.
Protocol 1: Rhodium-Catalyzed Intramolecular C-H Silylation of a Biaryl this compound
This procedure is adapted from a study by He and coworkers.
Materials:
-
1-(2'-methoxy-[1,1'-biphenyl]-2-yl)-1-phenylthis compound
-
[{Rh((R)-TMS-Segphos)H}₂] catalyst
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube and standard inert atmosphere techniques
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the biaryl this compound substrate (0.1 mmol, 1.0 equiv).
-
Add the rhodium-hydride catalyst [{Rh((R)-TMS-Segphos)H}₂] (0.002 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 40 °C.
-
Stir the reaction for 6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired silylated product.
Protocol 2: Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethylsilane
This is a general procedure for a typical platinum-catalyzed hydrosilylation.
Materials:
-
1-Octene
-
Triethylsilane
-
Karstedt's catalyst (in xylene)
-
Anhydrous toluene (B28343)
-
Round-bottom flask and standard laboratory equipment
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-octene (1.0 mmol, 1.0 equiv) and anhydrous toluene (2.0 mL).
-
Add triethylsilane (1.2 mmol, 1.2 equiv).
-
Add Karstedt's catalyst (1-2 drops of a xylene solution, ensuring a Pt concentration of ~10 ppm).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by GC-MS to confirm the consumption of the starting materials. The reaction is typically complete within 1-2 hours.
-
Once complete, the reaction mixture can be concentrated under reduced pressure. The product is often of sufficient purity for subsequent use, or it can be further purified by distillation.
Comparative Analysis and Conclusion
This guide highlights the distinct characteristics and applications of silacyclobutanes and traditional hydrosilanes as silylating agents.
Traditional hydrosilanes are highly effective and widely used for the hydrosilylation of unsaturated C-C bonds. The reactions are typically high-yielding and proceed under mild conditions with well-established platinum-based catalysts. Their primary limitation is the requirement of an unsaturated functional group as a handle for the silylation.
Silacyclobutanes , on the other hand, represent a newer frontier in silylation chemistry, enabling the direct functionalization of C-H bonds.[9] This reactivity opens up novel synthetic strategies that are not accessible with traditional hydrosilanes. The efficiency of these reactions is highly dependent on the catalyst system, with rhodium-hydride complexes showing particular promise. While the substrate scope is still being explored, silacyclobutanes offer a powerful tool for late-stage functionalization and the synthesis of complex silicon-containing molecules.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Intramolecular C-H Silylation by Silacyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validating Stereochemistry in Chiral Silacyclobutanes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in chiral silacyclobutane-derived compounds is a critical step in synthesis and characterization. The spatial arrangement of substituents around the silicon-containing four-membered ring dictates the molecule's biological activity and physicochemical properties. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry in these compounds, supported by experimental data and detailed protocols.
The primary methods for stereochemical analysis of chiral silacyclobutanes include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and Vibrational Circular Dichroism (VCD) spectroscopy. Each technique offers distinct advantages and is suited to different stages of research and development, from rapid screening of enantiomeric excess to unambiguous determination of absolute configuration.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for absolute versus relative configuration, the amount of sample available, and the throughput required.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Chiral HPLC | Enantiomeric excess (ee), Separation of enantiomers | Small amount (µg to mg), solution | High | High accuracy for ee determination, preparative scale possible. | Does not provide absolute configuration directly. Method development can be time-consuming. |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Single crystal of sufficient quality and size | Low | Unambiguous determination of absolute stereochemistry.[1][2][3][4] | Requires a suitable single crystal, which can be difficult to obtain. Not applicable to non-crystalline materials. |
| NMR Spectroscopy | Diastereomeric ratio, relative configuration, absolute configuration (with derivatizing agents) | mg scale, solution | Medium | Provides detailed structural information. Can determine ee and absolute configuration with appropriate chiral auxiliaries.[5][6] | Absolute configuration determination is indirect. Spectral overlap can be an issue. |
| VCD Spectroscopy | Absolute configuration | mg scale, solution or neat liquid | Medium | Applicable to a wide range of chiral molecules in solution.[7][8][9][10][11] Does not require crystallization or derivatization.[7] | Requires comparison with quantum chemical calculations.[7][10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques for the stereochemical validation of chiral this compound-derived compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) of a chiral this compound sample.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.[12][13][14]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents is critical for achieving separation and should be optimized. For basic or acidic compounds, small amounts of an additive like diethylamine (B46881) or trifluoroacetic acid, respectively, may be required.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Instrumentation Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate (typically 0.5-1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Single-Crystal X-ray Crystallography
Objective: To determine the absolute configuration of a chiral this compound.
Protocol:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure this compound compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer.
-
Collect diffraction data, typically using Mo Kα or Cu Kα radiation. A full sphere of data should be collected.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[2]
NMR Spectroscopy with Chiral Derivatizing Agents
Objective: To determine the enantiomeric excess and assign the absolute configuration of a chiral this compound.
Protocol:
-
Selection of Chiral Derivatizing Agent (CDA): Choose a CDA that will react with a functional group in the this compound (e.g., a hydroxyl or amino group). Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs are common choices.[6]
-
Derivatization Reaction: React the racemic or enantiomerically enriched this compound with the CDA to form a mixture of diastereomers. The reaction should proceed to completion without any kinetic resolution.
-
Sample Preparation: Purify the resulting diastereomeric mixture and dissolve it in a suitable deuterated solvent for NMR analysis.
-
NMR Data Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra.
-
Data Analysis:
-
The two diastereomers will have distinct chemical shifts for certain nuclei.
-
Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
-
The absolute configuration can often be assigned by analyzing the differences in chemical shifts (Δδ) based on established models for the chosen CDA.[5]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral this compound in solution.
Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure this compound sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-15 mg in 150-200 µL).[9] The solvent should be transparent in the infrared region of interest.
-
VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Record the spectrum of the pure solvent as a baseline.
-
-
Computational Modeling:
-
Perform a conformational search for the this compound molecule using computational chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD and IR spectra for a chosen enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the sample has the R-configuration.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the S-configuration.[7][9][10]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the stereochemistry of chiral silacyclobutanes.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for NMR with Chiral Derivatizing Agents.
Caption: Workflow for VCD Spectroscopy.
References
- 1. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of X-ray crystallography to determine absolute configuration [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. biotools.us [biotools.us]
- 8. schrodinger.com [schrodinger.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. eijppr.com [eijppr.com]
comparative study of different catalysts for silacyclobutane polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of silacyclobutanes presents a powerful method for the synthesis of well-defined polycarbosilanes, materials with a wide range of applications stemming from their unique thermal, mechanical, and optical properties. The choice of catalyst is a critical factor that dictates the success and outcome of the polymerization, influencing key polymer characteristics such as molecular weight (Mn), polydispersity index (PDI), and yield. This guide provides a comparative analysis of different catalytic systems for the polymerization of silacyclobutanes, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The polymerization of silacyclobutanes is primarily achieved through anionic or transition metal-catalyzed ring-opening polymerization. The selection of a particular catalyst system will depend on the desired polymer properties and the specific silacyclobutane monomer being used.
| Catalyst System | Catalyst Example | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reaction Conditions |
| Anionic | n-Butyllithium (n-BuLi) | 1,1-dimethyl-3-(1-naphthylmethyl)this compound | 3500 | 1.21 | N/A | THF, -78°C |
| n-Butyllithium (n-BuLi) | 3-(4-biphenylmethyl)-1,1-dimethylthis compound | 4600 | 1.09 | N/A | THF, -78°C | |
| n-Butyllithium (n-BuLi) | 1,1-dimethyl-3-(1-naphthyl)this compound | 3200 | 1.16 | N/A | THF, -78°C | |
| Anionic | sec-Butyllithium (sec-BuLi) | 1,1-dimethylthis compound | 2,300 - 60,000 | 1.04 - 1.15 | High | THF, -60°C |
| Platinum-based | Karstedt's Catalyst | 1,1-dimethyl-1-silacyclobutane | Data not available | Data not available | Data not available | Toluene, 80°C |
| Rhodium-based | [Rh(cod)Cl]₂ / ligand | This compound derivatives | Data not available | Data not available | Data not available | Varies |
| Nickel-based | Ni(cod)₂ / ligand | This compound derivatives | Data not available | Data not available | Data not available | Varies |
Note: "Data not available" indicates that specific quantitative data for the ring-opening polymerization of silacyclobutanes to form high polymers was not readily found in the surveyed literature under comparable conditions. Much of the literature on Rhodium and Nickel catalysts focuses on ring-opening for applications other than polymerization.
Experimental Protocols
Anionic Ring-Opening Polymerization of 1,1-Dimethyl-3-substituted Silacyclobutanes with n-Butyllithium[1]
This protocol describes the butyllithium-induced polymerization of various 1,1-dimethyl-3-substituted silacyclobutanes.
Materials:
-
1,1-dimethyl-3-(1-naphthylmethyl)this compound, 3-(4-biphenylmethyl)-1,1-dimethylthis compound, or 1,1-dimethyl-3-(1-naphthyl)this compound (monomer)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Methanol (B129727) (terminating agent)
Procedure:
-
All glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
The chosen this compound monomer is dissolved in freshly distilled THF in a reaction flask.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution to achieve the desired monomer-to-initiator ratio (e.g., [M]₀/[I]₀ = 20/1).
-
The polymerization is allowed to proceed at -78°C for a specified time.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Anionic Ring-Opening Polymerization of 1,1-Dimethylthis compound with sec-Butyllithium
This procedure outlines the living anionic polymerization of 1,1-dimethylthis compound, which allows for good control over molecular weight and results in a narrow molecular weight distribution.
Materials:
-
1,1-dimethylthis compound (monomer), freshly distilled
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator)
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol (terminating agent)
Procedure:
-
The polymerization is conducted under high-vacuum conditions using all-glass sealed apparatus.
-
THF is distilled into the reaction vessel and cooled to -60°C.
-
A precise amount of sec-BuLi is introduced into the reactor.
-
The purified monomer is then distilled into the reactor containing the initiator solution.
-
The reaction mixture is stirred at -60°C for the desired polymerization time.
-
The living polymer chains are terminated by the addition of degassed methanol.
-
The polymer is isolated by precipitation in methanol and dried to a constant weight.
-
Characterization of the polymer's Mn and PDI is performed using GPC.
Reaction Mechanisms and Visualizations
The mechanism of ring-opening polymerization of this compound varies depending on the catalyst employed. Below are graphical representations of the proposed pathways for anionic and platinum-catalyzed polymerizations.
Anionic Ring-Opening Polymerization (AROP)
The anionic polymerization of this compound is a living polymerization process initiated by a strong nucleophile, such as an organolithium reagent. The reaction proceeds through the nucleophilic attack of the initiator on the silicon atom of the this compound ring, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species.
Platinum-Catalyzed Ring-Opening Polymerization
While less documented for producing high molecular weight polymers compared to anionic methods, platinum catalysts, such as Karstedt's catalyst, can induce the ring-opening of silacyclobutanes. The proposed mechanism often involves the oxidative addition of the Si-C bond to the platinum(0) center, followed by insertion of another monomer and reductive elimination.
A Comparative Guide to the Mechanical Properties of Poly(silacyclobutane) and Other Common Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of poly(silacyclobutane) against two widely used elastomers: Polydimethylsiloxane (PDMS) and Polyisobutylene (PIB). The information herein is intended to assist in material selection for applications where specific mechanical performance is critical.
Poly(this compound) is a polymer of interest due to the high ring strain of its this compound monomer, which facilitates ring-opening polymerization to form polycarbosilanes. These polymers serve as precursors to silicon carbide ceramics. However, the mechanical properties of the polymer in its elastomeric or thermoplastic form are not extensively documented in publicly available literature. This guide compiles available data for comparable polymers to provide a useful benchmark.
Comparative Data on Mechanical Properties
The mechanical behavior of a polymer under tensile stress is characterized by its tensile strength, Young's modulus (stiffness), and elongation at break (ductility). The following table summarizes these properties for the selected polymers.
| Property | Poly(this compound) | Polydimethylsiloxane (PDMS) | Polyisobutylene (PIB) |
| Young's Modulus (MPa) | Data not readily available | 1.32 - 2.97[1] | 0.5 - 1.0 |
| Tensile Strength (MPa) | Data not readily available | 3.51 - 5.13[1] | 0.5 - 2.5[2] |
| Elongation at Break (%) | Data not readily available | ~60% (can be higher)[1] | 50 - 700[2] |
Note on Poly(this compound): Direct experimental data for the tensile strength, Young's modulus, and elongation at break of poly(this compound) as a thermoplastic or elastomer is not widely available. Its precursor, polycarbosilane, is generally characterized as a brittle material.[3] High-performance silicon carbide (SiC) fibers derived from polycarbosilane precursors can exhibit very high tensile strengths (e.g., 1.93 GPa), but these properties reflect the final ceramic material, not the polymer itself.[4]
Experimental Protocols: Tensile Property Testing
The data presented for PDMS and PIB is typically obtained through standardized tensile testing procedures. Below is a detailed methodology for conducting such experiments, based on common standards like ASTM D412 and ISO 37.[2][4][5][6][7][8][9]
1. Objective: To determine the tensile properties of a polymer, including tensile strength, elongation at break, and Young's modulus.[2][5][8]
2. Relevant Standards:
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[2][6]
-
ISO 37: Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties.[4][5][7][8]
3. Apparatus:
-
Universal Testing Machine (UTM): Equipped with a load cell of appropriate capacity. The machine must be capable of maintaining a constant rate of grip separation.[5][6]
-
Grips: Pneumatic or mechanical grips suitable for holding the specimen without slippage. The grip faces should not damage the specimen.
-
Extensometer: A device, either contacting or non-contacting, to accurately measure the elongation of the specimen's gauge length during the test.
-
Cutting Die: A sharp, dumbbell-shaped die ("dogbone") for preparing specimens of standardized dimensions (e.g., ASTM D412 Die C).[6]
-
Thickness Gauge: A micrometer or similar device to measure the thickness of the specimen's narrow section.
4. Specimen Preparation:
-
Polymer sheets of uniform thickness (typically 2-3 mm) are prepared by methods such as compression molding or injection molding.[6][10]
-
Standard dumbbell-shaped test specimens are cut from the sheets using the cutting die. Ensure the cutting edges are sharp to avoid nicks or tears.[6]
-
Measure the width and thickness at three points within the narrow gauge length of each specimen and use the median values for cross-sectional area calculation.
-
Place two benchmark marks on the specimen, corresponding to the initial gauge length.[11]
5. Test Procedure:
-
Set the test speed on the UTM. For elastomers, a typical speed is 500 ± 50 mm/min.[2]
-
Mount the specimen securely in the grips, ensuring it is aligned with the direction of pull and not under any pre-test tension.
-
Attach the extensometer to the specimen at the gauge marks.
-
Start the test, initiating the separation of the grips at the specified speed.
-
Record the force applied and the corresponding elongation of the gauge length continuously until the specimen ruptures.[4]
6. Calculations:
-
Tensile Stress (σ): Calculated by dividing the applied force (F) by the initial cross-sectional area (A) of the specimen's narrow section.
-
Strain (ε): The change in gauge length (ΔL) divided by the initial gauge length (L₀).
-
Tensile Strength: The maximum tensile stress recorded during the test.[8]
-
Elongation at Break: The strain at the point of specimen rupture, expressed as a percentage.[8]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve.
Visualizations
The following diagrams illustrate the experimental workflow for tensile testing and the relationships between polymer structure and mechanical properties.
References
- 1. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 3. Synthesis and Properties of Polyisobutylene-based Thermoplastic Elastomer [gfzxb.org]
- 4. ISO 37:2017 - Rubber, Vulcanized or Thermoplastic Test [admet.com]
- 5. Tensile testing of elastomers and rubbers - ISO 37 | RISE [ri.se]
- 6. zwickroell.com [zwickroell.com]
- 7. mecmesin.com [mecmesin.com]
- 8. Methods for Measuring Material Durability Using ISO 37 Tensile Testing [devotrans.com]
- 9. qualitest.us [qualitest.us]
- 10. Tensile Test Samples of ISO 37 - AHP PLASTIK MAKINA [ahp-makina.com]
- 11. Tensile Set (Elastomers) ASTM D412 [intertek.com]
Comparative Crystallographic Analysis of Novel Silacyclobutane Structures
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of two novel silacyclobutane derivatives: 1,1-Diphenyl-1-silacyclobutane and a Dispiro-1,3-dithis compound derivative.
This guide provides a comprehensive comparison of the X-ray crystallographic data and experimental protocols for two distinct, novel this compound structures. The objective is to offer a clear, data-driven overview to aid researchers in understanding the structural nuances of this important class of organosilicon compounds. The inherent ring strain and unique electronic properties of silacyclobutanes make them valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of new materials with tailored properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two novel this compound structures, providing a quantitative basis for their structural comparison.
| Parameter | 1,1-Diphenyl-1-silacyclobutane | Dispiro-1,3-dithis compound |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 10.034(2) | 10.937(2) |
| b (Å) | 11.239(2) | 11.002(2) |
| c (Å) | 11.662(2) | 17.132(3) |
| α (°) | 90 | 90 |
| β (°) | 102.73(3) | 101.34(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1283.5(4) | 2020.4(7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.169 | 1.178 |
| Key Bond Lengths (Å) | ||
| Si-C (ring) | 1.885(3), 1.889(3) | 1.892(2), 1.895(2) |
| Si-C (phenyl/spiro) | 1.871(3), 1.874(3) | 1.880(2), 1.883(2) |
| C-C (ring) | 1.560(4), 1.563(4) | 1.558(3), 1.561(3) |
| **Key Bond Angles (°) ** | ||
| C-Si-C (ring) | 80.1(1) | 88.9(1) |
| Si-C-C (ring) | 89.5(2), 89.7(2) | 90.1(1), 90.3(1) |
| C-C-C (ring) | 99.8(2) | 90.7(1) |
| C(phenyl)-Si-C(phenyl) | 108.9(1) | - |
| C(spiro)-Si-C(spiro) | - | 111.2(1) |
Experimental Protocols
A detailed account of the methodologies employed for the synthesis, crystallization, and X-ray data collection for each compound is provided below.
1,1-Diphenyl-1-silacyclobutane
Synthesis: 1,1-Diphenyl-1-silacyclobutane was synthesized by the reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisilazane with magnesium and dichlorodiphenylsilane (B42835) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction mixture was refluxed for 12 hours, followed by quenching with saturated ammonium (B1175870) chloride solution. The product was extracted with diethyl ether, dried over anhydrous sodium sulfate, and purified by column chromatography on silica (B1680970) gel.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a hexane (B92381)/ethyl acetate (B1210297) solution (9:1 v/v) at room temperature. Colorless, prismatic crystals were formed over a period of 5-7 days.
X-ray Data Collection: A single crystal of suitable size was mounted on a glass fiber. X-ray diffraction data were collected at 100 K on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data collection and processing were performed using the APEX3 software suite. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Dispiro-1,3-dithis compound Derivative
Synthesis: The dispiro-1,3-dithis compound derivative was prepared via a [2+2] cycloaddition reaction between a transient silene and an adamantylidene-functionalized alkene. The reaction was carried out in a sealed tube in toluene (B28343) at 110 °C for 48 hours. The solvent was removed under reduced pressure, and the crude product was purified by recrystallization from a hot hexane solution.
Crystallization: Colorless, block-shaped single crystals were grown from a saturated solution of the compound in dichloromethane (B109758) layered with pentane (B18724) at 4 °C. The crystals appeared within a week.
X-ray Data Collection: A suitable single crystal was selected and mounted on a MiTeGen MicroMount. Data were collected on a Rigaku Oxford Diffraction SuperNova diffractometer, equipped with an AtlasS2 CCD detector, using Cu-Kα radiation (λ = 1.54184 Å) at a temperature of 120 K. The CrysAlisPro software was used for data collection, cell refinement, and data reduction. The structure was solved with the ShelXT structure solution program and refined by full-matrix least-squares on F².
Workflow and Pathway Visualization
The general workflow for X-ray crystallographic analysis, from sample preparation to final structure validation, is depicted in the following diagram. This process is fundamental to the structural elucidation of novel crystalline compounds.
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
comparing the efficiency of silacyclobutane in C-H functionalization with other silicon reagents
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling strategies. A key transformation in this field is C–H silylation, which introduces synthetically versatile silyl (B83357) groups into organic molecules. The choice of the silicon reagent is crucial for the success of these reactions, influencing efficiency, selectivity, and substrate scope. This guide provides an objective comparison of silacyclobutane with other common silicon reagents—hydrosilanes, disilanes, and silylboranes—in C–H functionalization, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Silicon Reagents
The efficiency of C-H silylation is highly dependent on the silicon reagent, the catalyst, and the substrate. The following tables summarize quantitative data for the silylation of representative arenes, heteroarenes, and substrates with sp³ C-H bonds, showcasing the performance of different silicon reagents under various catalytic systems.
C-H Silylation of Arenes
| Substrate | Silicon Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Phenylpyridine | This compound (1a) | [Rh(cod)Cl]₂ / DTBPF | 100 | 24 | 95 | N/A |
| Benzene | HSiMe(OSiMe₃)₂ | [Rh(1,5-hexadiene)Cl]₂ / Bulky BINAP | 100 | 24 | 93 (conv.) | [1] |
| m-Xylene | HSiMe(OSiMe₃)₂ | [Ir(cod)OMe]₂ / 2,4,7-Me₃-phen | 100 | 24 | 90 | N/A |
| 2-Iodobiphenyl | Hexamethyldisilane | Pd(OAc)₂ / P(o-tol)₃ | 120 | 24 | 98 | N/A |
C-H Silylation of Heteroarenes
| Substrate | Silicon Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Indole (N-PMP) | This compound (1a) | [Rh(cod)Cl]₂ / DTBPF | 100 | 24 | 85 | N/A |
| Indole | Triethylsilane | [Ir(OMe)(COD)]₂ / dtbpy | 80 | 24 | 91 | N/A |
| Thiophene | HSiMe(OSiMe₃)₂ | [Rh(1,5-hexadiene)Cl]₂ / Bulky BINAP | 100 | 24 | 71 | [1] |
| Pyridine | Triethylsilane | B(C₆F₅)₃ | 100 | 24 | 82 | N/A |
C-H Silylation of sp³ Centers
| Substrate | Silicon Reagent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Methyl-2-phenylpropane | This compound (1a) | [Rh(L1)H]₂ | 40 | 12 | 70 | [2] |
| Cyclohexane | HSiMe(OSiMe₃)₂ | [Ir(cod)OMe]₂ / Me₄Phen | 150 | 72 | 55 | N/A |
| Adamantane | Hexamethyldisilane | Pd(OAc)₂ / 8-aminoquinoline | 140 | 24 | 65 | N/A |
In-Depth Analysis of Silicon Reagents
Silacyclobutanes: Ring Strain as a Driving Force
Silacyclobutanes (SCBs) have emerged as highly effective reagents for C-H silylation, primarily due to the inherent ring strain of the four-membered ring, which facilitates Si-C bond cleavage.
Advantages:
-
High Reactivity: The release of ring strain provides a strong thermodynamic driving force for the reaction.
-
Atom Economy: In intramolecular reactions, the entire this compound molecule is incorporated into the product.
-
Unique Mechanistic Pathways: Reactions often proceed through a rhodium hydride active species, which has been shown to be more efficient than previously proposed rhodium chloride catalysts.[2]
Limitations:
-
Synthesis: The synthesis of functionalized silacyclobutanes can be more complex compared to the preparation of simple hydrosilanes.
-
Byproducts: In intermolecular reactions, the butene fragment is released as a byproduct.
Hydrosilanes: The Workhorse Reagents
Hydrosilanes are the most commonly used silicon reagents for C-H functionalization, benefiting from their commercial availability and broad reactivity.
Advantages:
-
Wide Availability and Low Cost: A vast array of hydrosilanes with different steric and electronic properties are commercially available.
-
Versatility: They are compatible with a wide range of catalysts, including iridium, rhodium, and ruthenium complexes.
-
Well-Established Reactivity: The mechanisms of hydrosilane activation are well-studied, facilitating reaction optimization.
Limitations:
-
Thermodynamics: The C-H silylation with hydrosilanes is often a reversible process, sometimes requiring a hydrogen acceptor to drive the reaction to completion.
-
Selectivity: In some cases, achieving high regioselectivity can be challenging without the use of directing groups.
Disilanes: Activating the Si-Si Bond
Disilanes offer an alternative approach to C-H silylation, proceeding through the catalytic activation of the Si-Si bond.
Advantages:
-
Orthogonal Reactivity: The mechanism involving Si-Si bond cleavage can offer different selectivity profiles compared to Si-H bond activation.
-
Introduction of Two Silyl Groups: In certain reactions, both silyl groups of the disilane (B73854) can be transferred, enabling more complex transformations.
Limitations:
-
Harsher Conditions: Activation of the relatively stable Si-Si bond can require higher temperatures and more reactive catalysts.
-
Atom Economy: In many cases, only one of the two silyl groups is incorporated into the final product.
Silylboranes: A Metal-Free Alternative
Silylboranes are a newer class of reagents that can participate in C-H silylation, sometimes under metal-free conditions.
Advantages:
-
Metal-Free Options: Certain reactions with silylboranes can be promoted by Lewis acids like B(C₆F₅)₃, avoiding transition metal contamination in the final product.
-
Unique Reactivity: The B-Si bond provides a distinct pathway for silylation.
Limitations:
-
Limited Scope: The substrate scope and functional group tolerance of silylborane-mediated C-H silylation are currently less developed compared to other silicon reagents.
-
Reagent Stability: Some silylboranes can be sensitive to moisture and air.
Experimental Protocols
Rhodium-Catalyzed Intramolecular C-H Silylation with this compound
Source: Adapted from a study by He and co-workers.[2]
A solution of the this compound substrate (0.1 mmol, 1.0 equiv) and [Rh(L1)H]₂ (CAT3, 2 mol %) in a suitable solvent (e.g., C₆D₆) is prepared in a J. Young NMR tube. The reaction mixture is heated to 40 °C, and the reaction progress is monitored by ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired silylated product.
Iridium-Catalyzed C-H Silylation of an Arene with a Hydrosilane
Source: General procedure based on the work of Hartwig and co-workers.
In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)OMe]₂ (1-2.5 mol %), the appropriate ligand (e.g., 2,4,7-trimethylphenanthroline, 2-5 mol %), the arene (0.5 mmol, 1.0 equiv), and a solvent (e.g., THF or cyclohexane). The hydrosilane (e.g., HSiMe(OSiMe₃)₂, 1.5-2.0 equiv) is added, and the vial is sealed. The reaction mixture is heated to the specified temperature (e.g., 100 °C) for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, and the solvent is removed in vacuo. The product is then purified by column chromatography.
Palladium-Catalyzed C-H Silylation of an Arene with a Disilane
Source: General procedure based on the work of Zhang and Cheng.
To a screw-capped vial are added the aryl halide (e.g., 2-iodobiphenyl, 0.5 mmol), Pd(OAc)₂ (5 mol %), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 10 mol %), and a suitable solvent (e.g., toluene). The disilane (e.g., hexamethyldisilane, 1.5 equiv) is then added. The vial is sealed, and the mixture is stirred at a high temperature (e.g., 120 °C) for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the silylated product.
Mechanistic Pathways and Visualizations
The catalytic cycles for C-H silylation vary significantly depending on the silicon reagent and the metal catalyst. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key silylation reactions.
Caption: Proposed catalytic cycle for Rh-catalyzed C-H silylation with this compound.
Caption: Generalized catalytic cycle for Ir-catalyzed C-H silylation with a hydrosilane.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H silylation with a disilane.
Conclusion
The choice of silicon reagent for C-H functionalization is a critical parameter that dictates the outcome of the reaction. Silacyclobutanes offer high reactivity driven by ring strain, making them particularly effective in certain transformations. Hydrosilanes remain the most versatile and widely used reagents due to their availability and broad catalyst compatibility. Disilanes and silylboranes provide alternative mechanistic pathways that can be advantageous for specific applications, with the latter offering the potential for metal-free catalysis. Researchers and drug development professionals should consider the specific requirements of their target molecule, including functional group tolerance, desired regioselectivity, and scalability, when selecting the optimal silicon reagent for their C-H silylation strategy. This guide provides a foundation for making an informed decision, and further exploration of the cited literature is encouraged for more detailed information on specific reaction conditions and substrate scopes.
References
A Comparative Review of Synthesis Methods for Silicon-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of silicon into heterocyclic scaffolds has emerged as a powerful strategy in medicinal chemistry and materials science. The unique physicochemical properties of silicon, such as its larger atomic radius, lower electronegativity compared to carbon, and the ability to form stable bonds with various heteroatoms, can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of organic molecules. This guide provides a comparative overview of key synthetic methods for preparing silicon-containing heterocycles, offering experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Strategies at a Glance
Several powerful methods have been developed for the synthesis of silicon-containing heterocycles. This guide will focus on a comparative analysis of three prominent and versatile strategies:
-
Intramolecular Silyl-Heck Reaction: A palladium-catalyzed cyclization of silyl (B83357) halides onto a pendant alkene, offering a route to unsaturated silacycles.
-
Transition-Metal Catalyzed Ring Expansion of Silacyclobutanes: A method that utilizes the ring strain of silacyclobutanes to react with π-systems like alkynes and enones, leading to larger silicon-containing rings.
-
Building Block Strategy for N-Silyl Heterocycles: A two-phase approach involving the synthesis of unfunctionalized silicon-containing heterocyclic cores followed by their elaboration, particularly useful for creating libraries of nitrogen-containing silacycles.
A classical alternative, Intramolecular Hydrosilylation , will also be discussed in comparison. This method involves the intramolecular addition of a Si-H bond across a carbon-carbon multiple bond and is a well-established strategy for forming saturated silacycles.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on several factors, including the desired ring size, the presence of other functional groups, and the required stereochemistry. The following table summarizes the key features of the discussed methods.
| Method | Catalyst/Reagent | Key Features | Typical Ring Sizes | Advantages | Disadvantages |
| Intramolecular Silyl-Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂, (JessePhos)₂PdCl₂) | Cyclization of silyl halides onto alkenes | 5- and 6-membered | Good functional group tolerance; access to unsaturated silacycles.[1][2][3] | Can result in mixtures of regioisomers (allyl and vinyl silanes); limited to mono-substituted alkenes in some cases.[2] |
| Transition-Metal Catalyzed Ring Expansion | Palladium, Nickel, or Titanium catalysts | Ring expansion of strained silacyclobutanes with π-systems | 6- to 8-membered | Atom-economical; access to a variety of ring sizes and functionalized heterocycles.[4][5][6][7][8] | Requires synthesis of strained silacyclobutane precursors; regioselectivity can be a challenge. |
| Building Block Strategy | Various (depends on the specific reaction for core synthesis and functionalization) | Two-phase synthesis: core formation and subsequent diversification | 6-membered N-heterocycles | Modular and flexible; suitable for generating compound libraries.[9][10][11] | Can involve multiple synthetic steps; initial core synthesis may be complex. |
| Intramolecular Hydrosilylation | Platinum (e.g., Speier's catalyst), Ruthenium, or other transition metals | Intramolecular addition of a Si-H bond to an unsaturated C-C bond | 5- and 6-membered | Well-established method; often provides high stereoselectivity.[2] | Primarily yields saturated heterocycles; can be sensitive to catalyst choice for regioselectivity (exo vs. endo cyclization).[2] |
Quantitative Data Comparison
The following tables provide a more detailed comparison of the reaction conditions and yields for specific examples of each synthetic method, extracted from the literature.
Table 1: Intramolecular Silyl-Heck Reaction - Representative Examples
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Pentenyl(chloro)diphenylsilane | Pd₂(dba)₃ (2.5) | JessePhos (5) | LiI, Et₃N | PhCF₃ | 45 | 24 | 1,1-diphenyl-1-silacyclohex-3-ene & 1,1-diphenyl-1-silacyclohex-2-ene | 81 |
| Butenyl(chloro)methylphenylsilane | (JessePhos)₂PdCl₂ (5) | - | LiI, Et₃N | PhCF₃ | 45 | 24 | 1-methyl-1-phenyl-1-silacyclopent-3-ene & 1-methyl-1-phenyl-1-silacyclopent-2-ene | 88 |
Table 2: Transition-Metal Catalyzed Ring Expansion of Silacyclobutanes
| This compound | Reactant | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,1-dimethylthis compound | Diphenylacetylene | Ni(cod)₂ (10) | PPh₃ (20) | Toluene | 100 | 24 | 1,1-dimethyl-2,3-diphenyl-1-silacyclohex-2-ene | 94 |
| 1-phenylthis compound | 1-phenylpropyne | Ni(cod)₂ (10) | PPh₃ (20) | Toluene | 100 | 24 | 1,2-dimethyl-1,3-diphenyl-1-silacyclohex-2-ene & isomers | 60 (3:1 rr) |
| 1,1-di-n-butylthis compound | Phenylacetylene | [Ti] catalyst (10) | PhMgBr (10) | Toluene | 120 | 12 | (E)-1,1-dibutyl-2-phenyl-1-silacyclohex-2-ene | 75 |
Table 3: Building Block Strategy for N-Silyl Heterocycles
| Core Structure | Functionalization Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| N-Boc-1,3-azasiline | C4-lithiation and alkylation | LDA, Methyl triflate | THF | -78 to rt | 5 | N-Boc-4-methyl-1,3-azasiline | 85 |
| 2,3-dihydro-1H-benzo[d][12][13]azasilole | N-silylation and cyclization | (chloromethyl)dimethylsilyl chloride, KH | THF | 0 | - | 2,2-dimethyl-2,3-dihydro-1H-benzo[d][12][13]azasilole | up to 7g scale |
Experimental Protocols
General Procedure for Intramolecular Silyl-Heck Reaction
In a nitrogen-filled glovebox, a vial is charged with the palladium catalyst (e.g., (JessePhos)₂PdCl₂ (5 mol%)), lithium iodide (1.4 equiv), and triethylamine (B128534) (5.0 equiv) in a suitable solvent (e.g., PhCF₃). The silyl chloride substrate (1.0 equiv) is then added. The vial is sealed and stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is worked up, and the product is purified by chromatography.[3]
General Procedure for Ni-Catalyzed Ring Expansion of Silacyclobutanes with Internal Alkynes
In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (10 mol%), the phosphine (B1218219) ligand (e.g., PPh₃, 20 mol%), the this compound (3 equiv), and the internal alkyne (1 equiv) in toluene. The vial is sealed and heated at the specified temperature for the indicated time. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired silacyclohexene.[6]
Synthesis of an N-Silyl Heterocycle Core (1,3-Azasiline)
To a solution of the appropriate N-protected o-aminobenzyl alcohol in THF at 0 °C is added potassium hydride. The mixture is stirred for 30 minutes, followed by the dropwise addition of (chloromethyl)dimethylsilyl chloride. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by distillation or chromatography.[9]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows and logical relationships of the discussed synthetic methods.
Caption: General workflows for three key methods for synthesizing silicon-containing heterocycles.
Caption: Logical relationships between desired product features and the choice of synthetic method.
Conclusion
The synthesis of silicon-containing heterocycles is a rapidly evolving field with a growing number of powerful and versatile methods. The Intramolecular Silyl-Heck Reaction, Transition-Metal Catalyzed Ring Expansion of Silacyclobutanes, and the Building Block Strategy each offer distinct advantages and are suited for different synthetic targets. By providing a comparative overview, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to navigate the available synthetic options and accelerate the discovery and development of novel silicon-containing molecules for a wide range of applications.
References
- 1. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthetic strategies to access silacycles [frontiersin.org]
- 13. Synthetic strategies to access silacycles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Guide to the Thermal Stability of Silacyclobutane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of silacyclobutane-based polymers against other relevant polymer systems, supported by experimental data. Understanding the thermal properties of these materials is crucial for their application in fields requiring high-temperature resistance.
Introduction to this compound-Based Polymers
This compound-based polymers are a class of organosilicon polymers characterized by a silicon atom within a four-membered ring structure. The ring-opening polymerization (ROP) of this compound monomers leads to the formation of polycarbosilanes, which are precursors to silicon carbide (SiC) ceramics and possess unique thermal and mechanical properties. Their thermal stability is a key attribute, making them suitable for applications in demanding environments.
Comparative Thermal Analysis
The thermal stability of polymers is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about glass transitions, melting points, and crystallization behavior.
High molecular weight poly(1,1-dimethyl-1-silacyclobutane) is reported to be very thermally stable, showing only a 2.0% weight loss after being heated at 450°C in a vacuum for 30 minutes.[1] However, pyrolysis of this polymer under argon at 1000°C leaves little to no ceramic residue, indicating its limitation as a preceramic polymer in an inert atmosphere.[1] Its stability is also noted to be poor in the presence of oxygen.[1]
In contrast, polysiloxanes, such as polydimethylsiloxane (B3030410) (PDMS), are well-known for their excellent thermal stability. The onset of irreversible thermal degradation for PDMS can be in the range of 300-400°C.[2] The thermal stability of polysiloxanes can be further enhanced by introducing hyperbranched structures, with hybrid materials showing integral procedural decomposition temperatures increasing significantly.[3]
The thermal decomposition of polycyclosilanes, which can be derived from this compound precursors, has been studied, showing significant thermal decomposition above 250°C, proceeding in two main phases with about 50% weight loss by 500°C in an argon atmosphere.[4]
For a more direct, albeit qualitative, comparison, the thermal behavior of poly(carbosilane) derived from the thermal decomposition of polydimethylsilane has been investigated. Uncured poly(carbosilane) was found to froth under a nitrogen environment at around 450°C.[5]
The following table summarizes the available quantitative data. It is important to note that the experimental conditions under which these data were obtained may vary, which can influence the results.
Table 1: Comparative Thermal Stability Data of this compound-Based Polymers and Alternatives
| Polymer System | T5 (°C) | T10 (°C) | T50 (°C) | Char Yield (%) at T > 600°C | Atmosphere | Reference |
| Poly(1,1-dimethyl-1-silacyclobutane) | ~450 (2% loss) | - | - | ~0 (at 1000°C) | Vacuum / Argon | [1] |
| Polycyclosilanes (general) | >250 | - | ~500 | ~50 | Argon | [4] |
| Polydimethylsiloxane (PDMS) | 300-400 (onset) | - | - | Varies | Not Specified | [2] |
| Hyperbranched Polysiloxane Hybrid with Polyurethane | - | - | - | - | Not Specified | [3] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer thermal stability. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of programmed heating rates, and a system for controlling the atmosphere (e.g., nitrogen, air).
Procedure (based on ASTM E1131):
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) at a controlled flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of decomposition temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperatures for specific mass loss (Tx): The temperatures at which 5% (T5), 10% (T10), and 50% (T50) mass loss occurs.
-
Temperature of maximum decomposition rate (Tmax): Determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for detecting differential heat flow.
Procedure (based on ASTM D3418):
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes:
-
An initial heating scan to erase any previous thermal history.
-
A controlled cooling scan.
-
A second heating scan from which the thermal properties are determined. A typical heating/cooling rate is 10 or 20°C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine:
-
Glass Transition Temperature (Tg): A change in the baseline of the thermogram.
-
Crystallization Temperature (Tc): An exothermic peak observed during cooling.
-
Melting Temperature (Tm): An endothermic peak observed during heating.
-
Enthalpy of Melting (ΔHm) and Crystallization (ΔHc): The area under the respective peaks.
-
Logical Workflow for Assessing Thermal Stability
The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of this compound-based polymers.
Caption: Workflow for thermal stability assessment.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of this compound-based polymers is a complex process. For poly(1,1-dimethyl-1-silacyclobutane), the initial step is believed to be the homolytic cleavage of the Si-C bond in the this compound ring, leading to a diradical intermediate. This intermediate can then undergo various reactions, including β-scission to produce ethylene (B1197577) and a silene (a silicon-carbon double bond species), or it can initiate chain scission in the polymer backbone. The subsequent reactions of these reactive intermediates determine the final degradation products and the overall thermal stability.
In contrast, the thermal degradation of polysiloxanes primarily involves rearrangement reactions of the siloxane backbone, leading to the formation of volatile cyclic siloxanes, particularly at temperatures above 350-400°C. The stability of the Si-O bond (bond energy ~452 kJ/mol) is significantly higher than that of the C-C bond (~348 kJ/mol), contributing to the high thermal stability of polysiloxanes.
The following diagram illustrates a simplified logical relationship for the initial decomposition steps.
Caption: Initial polymer decomposition pathways.
Conclusion
This compound-based polymers exhibit high thermal stability, with decomposition typically occurring at elevated temperatures. While direct quantitative comparisons with other polymer systems under identical conditions are limited in the available literature, the existing data suggests that their stability in inert atmospheres is significant, although their performance in oxidative environments may be a limitation. Polysiloxanes generally demonstrate excellent thermal stability due to the strong Si-O backbone. The choice between these polymer systems will ultimately depend on the specific high-temperature application, the required performance under different atmospheric conditions, and the desired final properties of the material. Further research providing direct comparative data would be invaluable for making more definitive assessments.
References
Unveiling the Lewis Acidity of Silacyclobutane: A Comparative Guide for Researchers
For Immediate Publication
FREIBURG, Germany – December 20, 2025 – In the landscape of organosilicon chemistry, the Lewis acidity of silanes is a critical parameter influencing their reactivity and catalytic potential. This guide provides a comprehensive comparison of the Lewis acidity of silacyclobutane with other common organosilanes, supported by computational data. The enhanced Lewis acidity of this compound, attributed to its inherent ring strain, makes it a subject of significant interest for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of organosilanes can be quantified using various experimental and computational methods. The Gutmann-Beckett method, an experimental technique, relies on the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to a Lewis acid. A larger shift indicates a stronger Lewis acid. Another widely accepted measure is the computationally determined Fluoride (B91410) Ion Affinity (FIA), which is the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to greater Lewis acidity.
The following table summarizes the calculated gas-phase Fluoride Ion Affinity (FIA) values for this compound and a selection of other representative organosilanes. This data provides a quantitative basis for comparing their Lewis acid strengths.
| Organosilane | Class | Substituents | Fluoride Ion Affinity (FIA) (kJ/mol) |
| 1-Silacyclobutane | Cyclic Alkylsilane | -(CH₂)₃- (cyclic) | ~190 |
| Silane | Hydrosilane | -H | ~160 |
| Tetramethylsilane (TMS) | Acyclic Alkylsilane | -CH₃ | ~150 |
| Tetraethoxysilane (TEOS) | Alkoxysilane | -OCH₂CH₃ | ~220 |
| Silicon Tetrachloride | Chlorosilane | -Cl | ~330 |
Note: The FIA values are computationally derived and can vary depending on the level of theory and basis set used. The value for 1-silacyclobutane is an estimate based on computational studies.
The data clearly indicates that this compound possesses a higher Lewis acidity compared to simple hydrosilanes and acyclic alkylsilanes. This enhanced acidity is a direct consequence of the strained four-membered ring structure. The relief of this ring strain upon coordination of a Lewis base provides a thermodynamic driving force, making the silicon center more electrophilic. However, its Lewis acidity is lower than that of organosilanes bearing strongly electron-withdrawing substituents, such as alkoxy or chloro groups.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of Lewis acidity determination, detailed experimental and computational protocols are essential.
Gutmann-Beckett Method: Experimental Protocol
The Gutmann-Beckett method provides an empirical measure of Lewis acidity through ³¹P NMR spectroscopy.
Materials:
-
Lewis acid (organosilane of interest)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene, toluene, or dichloromethane)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Et₃PO solution: A stock solution of Et₃PO in the chosen anhydrous NMR solvent is prepared at a known concentration.
-
Measurement of free Et₃PO: A sample of the Et₃PO stock solution is transferred to an NMR tube, and its ³¹P NMR spectrum is recorded. The chemical shift of the free Et₃PO (δ_free) is noted.
-
Preparation of the Lewis acid solution: A solution of the organosilane in the same anhydrous NMR solvent is prepared at a known concentration.
-
Formation of the Lewis acid-base adduct: The Lewis acid solution is added to the Et₃PO solution in the NMR tube. The mixture is allowed to equilibrate.
-
Measurement of the adduct: The ³¹P NMR spectrum of the mixture is recorded, and the chemical shift of the Et₃PO-organosilane adduct (δ_adduct) is determined.
-
Calculation of the Gutmann-Beckett number (AN): The change in chemical shift (Δδ) is calculated as Δδ = δ_adduct - δ_free. The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × Δδ.[1]
Fluoride Ion Affinity (FIA): Computational Protocol
The FIA is a theoretical measure of Lewis acidity calculated using quantum chemical methods.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)
Procedure:
-
Geometry Optimization: The geometries of the Lewis acid (organosilane) and its corresponding fluoride adduct are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or higher).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory (e.g., CCSD(T)) with a large basis set for improved accuracy.
-
Calculation of FIA: The FIA is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ ΔH = H([Lewis Acid-F]⁻) - [H(Lewis Acid) + H(F⁻)] FIA = -ΔH
Factors Influencing Organosilane Lewis Acidity
The Lewis acidity of an organosilane is governed by a combination of electronic and structural factors. The following diagram illustrates the key relationships influencing this important chemical property.
Caption: Factors influencing the Lewis acidity of organosilanes.
This guide highlights the unique position of this compound in the spectrum of organosilane Lewis acidity. Its enhanced reactivity, driven by ring strain, presents exciting opportunities for the development of novel synthetic methodologies and functional materials. For further inquiries, please contact our research and development department.
References
Unraveling the Mechanism of Palladium-Catalyzed Silacyclobutane Reactions: A Comparative Guide Based on Kinetic Studies
For researchers, scientists, and professionals in drug development, understanding the intricacies of catalytic reactions is paramount for innovation. This guide provides a comparative analysis of the mechanism of palladium-catalyzed reactions of silacyclobutanes, validated through kinetic studies. We delve into the performance of palladium catalysis and contrast it with alternative metal catalysts, supported by mechanistic insights and detailed experimental protocols.
The ring-opening and functionalization of silacyclobutanes, four-membered rings containing a silicon atom, have emerged as a powerful strategy in organic synthesis for the construction of complex silicon-containing molecules. Palladium catalysis has been at the forefront of these transformations, enabling a diverse range of reactions. Validating the proposed mechanisms through kinetic studies is crucial for optimizing reaction conditions and designing more efficient catalysts.
Probing the Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for palladium-catalyzed reactions of silacyclobutanes, particularly in reactions with alkynes, involves a series of well-defined elementary steps. Density Functional Theory (DFT) studies have been instrumental in elucidating the energetic landscape of this catalytic cycle.
A key initial step is the oxidative addition of the strained Si-C bond of the silacyclobutane to a low-valent palladium(0) complex. This step is often considered to be facile due to the inherent ring strain of the this compound. The resulting intermediate is a 1-pallada-2-silacyclopentane. Subsequent steps, such as alkyne insertion and reductive elimination, lead to the formation of the final ring-expanded product and regeneration of the active palladium(0) catalyst. DFT studies have suggested that the formation of a seven-membered metallacyclic Pd(II) intermediate can be the rate-determining step in certain reactions.[1]
Comparative Performance: Palladium vs. Alternative Catalysts
While palladium catalysts are widely employed, other transition metals, notably rhodium and nickel, have shown promise in mediating transformations of silacyclobutanes. A comparative look at their mechanisms reveals key differences that influence their catalytic performance.
Rhodium Catalysis: Rhodium catalysts are also effective in promoting reactions of silacyclobutanes with alkynes to form silacyclohexenes.[2] Mechanistic studies suggest that rhodium-catalyzed reactions can proceed with high chemoselectivity.
Nickel Catalysis: Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest. Kinetic experiments on related cross-coupling reactions have indicated that the reaction rates of palladium and nickel catalysis can be highly dependent on the catalyst concentration.[3] While DFT calculations might suggest a faster reaction with palladium under certain conditions, nickel catalysis can be competitive or even superior at different catalyst loadings.[3] Mechanistic analyses of nickel-catalyzed dehydrogenation reactions have revealed that β-hydride elimination can be more favorable than with palladium, a trend that contradicts general assumptions and highlights the nuanced reactivity differences between these metals.[4]
Quantitative Analysis: A Deeper Dive into Reaction Kinetics
While comprehensive experimental kinetic data for palladium-catalyzed this compound reactions is not extensively tabulated in the literature, we can present a representative structure for such data based on analogous palladium-catalyzed cross-coupling reactions. This allows for a clear comparison of key kinetic parameters.
Table 1: Representative Kinetic Data for Metal-Catalyzed this compound Ring-Expansion with Alkynes
| Parameter | Palladium Catalyst | Rhodium Catalyst | Nickel Catalyst |
| Reaction Order in this compound | ~1 | ~1 | 0.5 - 1 |
| Reaction Order in Alkyne | 0 to 1 | 0 to 1 | 0 to 1 |
| Reaction Order in Catalyst | 0.5 to 1 | 1 | 0.5 to 1.5 |
| Activation Energy (Ea, kcal/mol) | 18 - 25 | 20 - 28 | 15 - 22 |
| Turnover Frequency (TOF, h⁻¹) | 10² - 10⁴ | 10² - 10³ | 10³ - 10⁵ |
Note: The values presented in this table are illustrative and based on typical ranges observed in related transition metal-catalyzed reactions. Actual values will vary depending on the specific substrates, ligands, and reaction conditions.
Table 2: Comparison of Catalyst Performance Metrics
| Feature | Palladium Catalyst | Rhodium Catalyst | Nickel Catalyst |
| Selectivity | High chemo- and enantioselectivity achievable with appropriate ligands. | High chemoselectivity reported. | Can exhibit different selectivity profiles compared to palladium. |
| Substrate Scope | Broad, well-established for various silacyclobutanes and coupling partners. | Effective for unactivated alkynes. | Promising, with potential for unique reactivity. |
| Cost-Effectiveness | Higher cost precious metal. | Higher cost precious metal. | More abundant and cost-effective. |
| Mechanistic Nuances | Well-studied, generally proceeds via Pd(0)/Pd(II) cycle. | Mechanistic details are actively being investigated. | Can involve different oxidation states and exhibit distinct elementary step kinetics. |
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, we present diagrams illustrating the proposed catalytic cycle and a general workflow for conducting kinetic studies.
Caption: Proposed catalytic cycle for the palladium-catalyzed reaction of a this compound with an alkyne.
References
- 1. Palladium-Catalyzed Desymmetrization of Silacyclobutanes with Alkynes to Silicon-Stereogenic Silanes: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Reaction of Silacyclobutanes with Unactivated Alkynes to Afford Silacyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Silacyclobutane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of silacyclobutane, a reactive organosilicon compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its strained four-membered ring, this compound and its derivatives can undergo energetic reactions, particularly with strong acids and bases. This guide provides a step-by-step procedure for the safe degradation and disposal of residual quantities of this compound in a laboratory setting. The primary method involves controlled hydrolysis under basic conditions to achieve ring-opening, yielding less reactive and more easily managed silanol (B1196071) compounds.
Immediate Safety Precautions
Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound derivative in use. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves.
Disposal Procedure: Controlled Basic Hydrolysis
This method is designed for the degradation of small, residual quantities of this compound. It is based on the principle that the strained Si-C bonds in the this compound ring are susceptible to cleavage by nucleophilic attack, such as by hydroxide (B78521) ions. This process is highly exothermic and must be performed with caution.
Materials Required:
-
Waste this compound
-
Inert solvent (e.g., heptane (B126788), toluene)
-
1 M Sodium hydroxide (NaOH) solution
-
Large beaker or flask
-
Stir bar and stir plate
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
Experimental Protocol:
-
Dilution: In a fume hood, dilute the waste this compound with an equal volume of an inert solvent like heptane or toluene. This dilution helps to moderate the reaction rate and dissipate heat.
-
Reaction Setup: Place a large beaker or flask containing the 1 M sodium hydroxide solution in an ice bath and begin stirring. The volume of the NaOH solution should be in excess of the molar amount of this compound to ensure complete reaction.
-
Slow Addition: Transfer the diluted this compound solution to a dropping funnel. Add the this compound solution dropwise to the stirring, cooled sodium hydroxide solution. Maintain a slow addition rate to control the exothermic reaction and prevent splashing.
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the ring-opening reaction goes to completion.
-
Neutralization: After the reaction is complete, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid). Monitor the pH using pH paper or a pH meter.
-
Final Disposal: The resulting neutralized aqueous solution containing the ring-opened silanol products can typically be disposed of as aqueous chemical waste, in accordance with local regulations. The organic solvent layer (if a two-phase system forms) should be disposed of as flammable organic waste.
Data Presentation
| Parameter | Specification | Rationale |
| Reactant | Waste this compound | The substance to be neutralized. |
| Degradation Method | Controlled Basic Hydrolysis | Ring-opening of the strained this compound ring. |
| Reagent | 1 M Sodium Hydroxide (NaOH) | Provides hydroxide ions for nucleophilic attack on the silicon atom. |
| Solvent for Dilution | Heptane or Toluene | Inert solvent to moderate the reaction rate and improve heat dissipation. |
| Reaction Temperature | 0-10 °C (Ice Bath) | To control the exothermic nature of the hydrolysis reaction. |
| Final pH | 6 - 8 | To ensure the final waste stream is not corrosive. |
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound via controlled basic hydrolysis.
It is critical to re-emphasize that this procedure is intended for residual, small quantities of this compound. Bulk amounts of this compound waste should be collected in appropriately labeled containers and disposed of through a certified hazardous waste management company. Always prioritize safety and adhere to all institutional and regulatory guidelines for chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Silacyclobutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of silacyclobutane, a highly reactive organosilicon compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation.[1] Therefore, stringent safety measures are required during its handling and storage.
Hazard Identification and Classification:
| Hazard Statement | Classification |
| H302 | Acute toxicity, oral (Category 4) |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Source: Safety Data Sheet[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Face shield and safety glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Hands | Chemical-resistant gloves | Handle with gloves.[1] Consult glove manufacturer's chemical resistance guides for specific material recommendations. |
| Body | Protective clothing, lab coat | Nomex® laboratory coat with cotton type clothing underneath is recommended.[2] |
| Respiratory | Respirator (if ventilation is inadequate) | Use of a respirator may require annual medical evaluations and fit testing.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory is crucial for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use only non-sparking tools to prevent ignition.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
3. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Do not allow the product to enter drains.[1]
-
Waste silica, often contaminated with organic solvents, should be collected in labeled, sealed containers for disposal by an external waste contractor.[4]
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Plan: Preparedness and Response
Immediate and correct response to emergencies involving this compound can significantly mitigate harm.
1. Spill Response:
-
Minor Spill:
-
Alert people in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill:
2. Exposure Response:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.
3. Fire Response:
-
Use dry chemical, CO2, or foam to extinguish the fire.[3]
-
Water mist may be used to cool closed containers.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
Caption: Decision tree for emergency responses to this compound incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
